1-(1-Bromoethyl)-4-chlorobenzene
Description
Properties
IUPAC Name |
1-(1-bromoethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQIUMNHRQYUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933289 | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14804-61-6 | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14804-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Bromoethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-bromoethyl)-4-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(1-Bromoethyl)-4-chlorobenzene chemical structure
An In-depth Technical Guide to 1-(1-Bromoethyl)-4-chlorobenzene: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a halogenated aromatic hydrocarbon of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical structure, detailed synthetic protocols, thorough characterization methodologies, reactivity profile, and its potential as a versatile building block for pharmaceutical agents. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in their experimental design and execution.
This compound (CAS No: 14804-61-6) is a substituted aromatic compound featuring two distinct halogen atoms.[1] The key to its utility lies in the differential reactivity of its two carbon-halogen bonds. The bromine atom is situated at a benzylic position, rendering it highly susceptible to nucleophilic substitution and organometallic reagent formation. Conversely, the chlorine atom attached directly to the aromatic ring is relatively inert to such reactions under standard laboratory conditions, a common characteristic of aryl halides.[2][3] This dichotomy allows for selective, stepwise functionalization, making it a valuable precursor in multi-step synthetic routes toward complex molecular targets.
Below is a diagram illustrating the core chemical structure and key reactive sites of the molecule.
Caption: Structure of this compound.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a research setting. The key data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 14804-61-6 | [1] |
| Molecular Formula | C₈H₈BrCl | [1] |
| Molecular Weight | 219.50 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid | |
| Density | ~1.5 g/cm³ | [4] |
| Boiling Point | 236.6 ± 15.0 °C at 760 mmHg | [4] |
| Flash Point | 116.9 ± 10.5 °C | [4] |
| Storage Temperature | 2-8 °C |
Safety Profile: This compound is classified as a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
GHS Hazard Statements:
-
Signal Word: Warning
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound is most reliably achieved via a two-step process starting from the commercially available 4'-chloroacetophenone. This method is preferable to direct benzylic bromination of 4-chloroethylbenzene with reagents like N-bromosuccinimide (NBS), as the latter can lead to over-bromination and other side products.[5][6] The chosen pathway involves the reduction of a ketone to a secondary alcohol, followed by a nucleophilic substitution to replace the hydroxyl group with bromide.
Caption: Two-step synthesis workflow for this compound.
Step 1: Synthesis of 1-(4-Chlorophenyl)ethanol
This step employs a standard, cost-effective reduction of an aromatic ketone using sodium borohydride.[7] The choice of methanol as a solvent is crucial as it also serves as the proton source to quench the intermediate alkoxide.
Materials:
-
4'-Chloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-chloroacetophenone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic and will cause gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(4-chlorophenyl)ethanol, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
The conversion of the secondary benzylic alcohol to the corresponding bromide is efficiently achieved using phosphorus tribromide (PBr₃). This reaction proceeds via an SN2-type mechanism, and using a non-polar, aprotic solvent like diethyl ether at low temperatures minimizes side reactions such as elimination.
Materials:
-
1-(4-Chlorophenyl)ethanol (from Step 1)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the crude 1-(4-chlorophenyl)ethanol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise via syringe. PBr₃ is corrosive and reacts violently with water; handle with extreme care.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Slowly add saturated NaHCO₃ solution to neutralize the excess acid until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford the pure this compound.
Spectroscopic Characterization
While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for a confident prediction of its key spectroscopic features. These predictions are based on established principles of NMR, IR, and MS, and data from structurally similar compounds.[8][9][10][11]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.4 ppm). The protons ortho to the chlorine atom will appear as a doublet, and the protons ortho to the bromoethyl group will appear as another doublet. Each will integrate to 2H and they will exhibit a typical ortho coupling constant (J ≈ 8.5 Hz).
-
Benzylic Proton: A quartet is expected for the single proton on the carbon bearing the bromine (~5.1-5.3 ppm). This is due to coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4).
-
Methyl Protons: A doublet is expected for the three methyl protons (~2.0-2.2 ppm), resulting from coupling to the single benzylic proton (n+1 rule, 1+1=2).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
Aromatic Carbons: Four signals are expected.
-
C-Cl (ipso): ~134-136 ppm
-
C-Br (ipso): ~140-142 ppm (Note: The carbon attached to the bromoethyl group)
-
CH (aromatic): Two distinct signals between ~128-130 ppm.
-
-
Aliphatic Carbons:
-
CH-Br (benzylic): ~45-50 ppm. The direct attachment to the electronegative bromine causes a significant downfield shift.
-
CH₃ (methyl): ~25-28 ppm.
-
Predicted Infrared (IR) Spectrum
-
C-H (Aromatic): Stretching vibrations just above 3000 cm⁻¹.
-
C-H (Aliphatic): Stretching vibrations just below 3000 cm⁻¹ (~2950-2980 cm⁻¹).
-
C=C (Aromatic): Characteristic ring stretching absorptions in the ~1470-1600 cm⁻¹ region.
-
C-Br Stretch: A strong absorption in the fingerprint region, typically ~550-650 cm⁻¹.
-
C-Cl Stretch: A strong absorption, often around ~1090 cm⁻¹ for p-substituted chloroarenes.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent cluster of peaks will be observed due to the isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). The expected peaks would be around m/z 218 (M⁺), 220 (M+2), and 222 (M+4).
-
Major Fragment: The most significant fragmentation will be the loss of the bromine atom (loss of 79 or 81) to form a stable benzylic carbocation. This will result in a strong peak cluster around m/z 139/141.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high reactivity of the benzylic bromide, which readily participates in a variety of transformations while leaving the aryl chloride intact.
Nucleophilic Substitution Reactions
The benzylic carbon is highly electrophilic and is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. This allows for the facile introduction of various functional groups.
Caption: Nucleophilic substitution pathways.
This reactivity is central to its role as a building block. For instance, reaction with sodium azide (NaN₃) would yield the corresponding azide, which can be subsequently reduced to a primary amine—a key functional group in many pharmaceutical agents.
Grignard Reagent Formation
Treatment with magnesium metal in an anhydrous ether solvent would preferentially form the Grignard reagent at the benzylic position.[12][13]
C₈H₈BrCl + Mg → C₈H₈(MgCl)Cl
This organometallic intermediate is a powerful carbon-based nucleophile, enabling the formation of new carbon-carbon bonds. For example, it can react with aldehydes or ketones to form more complex secondary or tertiary alcohols, respectively. This pathway is crucial for elongating carbon chains and building molecular complexity.
Application in a Hypothetical Drug Synthesis
To illustrate its potential, consider the synthesis of a hypothetical kinase inhibitor. Many such inhibitors feature a substituted aromatic core linked to a heterocyclic moiety. This compound can serve as a key intermediate to introduce a specific pharmacophore.
Hypothetical Workflow:
-
Alkylation: The nitrogen of a pyrazole ring (a common heterocycle in medicinal chemistry) acts as a nucleophile, displacing the bromide from this compound to form a new C-N bond.
-
Cross-Coupling: The still-intact aryl chloride can then be subjected to a Suzuki or Buchwald-Hartwig cross-coupling reaction under more forcing conditions (requiring a palladium catalyst and specific ligands) to attach another aromatic or heteroaromatic ring system.
This stepwise approach, enabled by the differential reactivity of the C-Br and C-Cl bonds, allows for the controlled and convergent assembly of a complex drug-like molecule.
Conclusion
This compound is a strategically important chemical intermediate for researchers in organic and medicinal chemistry. Its value is derived from the predictable and differential reactivity of its benzylic bromide and aryl chloride moieties. A robust two-step synthesis from 4'-chloroacetophenone provides reliable access to this compound. Through a solid understanding of its reactivity in nucleophilic substitutions and organometallic chemistry, scientists can leverage this molecule as a versatile building block for the construction of complex molecular architectures, paving the way for the discovery and development of novel therapeutic agents.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link][1]
- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. [Link]
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Chemistry Steps. Benzylic Bromination. [Link]
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YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link][5]
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Chemguide. THE REACTIONS OF ARYL HALIDES (HALOGENOARENES). [Link][3]
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YouTube. NBS Benzylic Bromination of Alkylbenzene Compounds. [Link][6]
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link][13]
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ResearchGate. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link][10]
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Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of 1,1-dibromoethane. [Link][11]
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- 11. C2H4Br2 CH3CHBr2 infrared spectrum of 1,1-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 13. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Spectroscopic Characterization of 1-(1-Bromoethyl)-4-chlorobenzene
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 1-(1-Bromoethyl)-4-chlorobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to the structural elucidation of this halogenated aromatic compound. By integrating predictive analysis based on established chemical principles with data from analogous structures, this guide offers a robust framework for the characterization of this and similar molecules. Detailed experimental protocols are provided to ensure methodological integrity and reproducibility.
Introduction
This compound (C₈H₈BrCl) is a disubstituted aromatic compound featuring a chiral center at the benzylic position.[1][2] Its structure presents a unique combination of a bromoethyl group and a chloro substituent on a benzene ring, making it a valuable intermediate in organic synthesis and a subject of interest for structure-activity relationship studies. Alkyl halides are often utilized in the pharmaceutical industry, necessitating rigorous analytical control.[3] Accurate structural confirmation and purity assessment are paramount, and spectroscopic methods are the cornerstone of this characterization.
This guide provides an in-depth examination of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The interpretation is grounded in fundamental principles and supported by comparative data from structurally related compounds, ensuring a high degree of scientific confidence in the predicted spectral features.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is fundamental to predicting and interpreting its spectroscopic output.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
Predicted ¹H NMR Spectrum
The asymmetry of the molecule leads to a distinct set of signals. The analysis of the closely related compound, (1-bromoethyl)benzene, provides a strong basis for these predictions.[4][5] The primary differences will arise from the electron-withdrawing effect of the chlorine atom at the para position, which will deshield the aromatic protons.
-
Aromatic Region (δ 7.2-7.5 ppm): The para-substitution pattern will result in a classic AA'BB' system, appearing as two distinct doublets.
-
H-2/H-6: These protons are ortho to the bromoethyl group and will be slightly deshielded.
-
H-3/H-5: These protons are ortho to the chlorine atom and will be deshielded due to chlorine's electronegativity.
-
-
Benzylic Proton (H-7, δ ~5.2 ppm): This proton is attached to the carbon bearing the bromine atom. Its proximity to both the electronegative bromine and the aromatic ring results in a significant downfield shift. It will appear as a quartet due to coupling with the three methyl protons (n+1 = 3+1 = 4). For the analog (1-bromoethyl)benzene, this signal appears at 5.17 ppm.[5]
-
Methyl Protons (H-8, δ ~2.0 ppm): These three equivalent protons are on the carbon adjacent to the chiral center. They will be split into a doublet by the single benzylic proton (n+1 = 1+1 = 2). For the analog (1-bromoethyl)benzene, this signal is at 2.00 ppm.[5]
| Predicted ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3, H-5 | ~7.4 | Doublet | ~8.5 | 2H |
| H-2, H-6 | ~7.3 | Doublet | ~8.5 | 2H |
| H-7 (Benzylic CH) | ~5.2 | Quartet | ~7.0 | 1H |
| H-8 (Methyl CH₃) | ~2.0 | Doublet | ~7.0 | 3H |
Predicted ¹³C NMR Spectrum
The molecule has 6 distinct carbon environments due to the lack of symmetry through the C1-C4 axis. The predictions are based on the known shifts of (1-bromoethyl)benzene and additive effects of the chloro-substituent.[4][6]
-
Aromatic Carbons (δ 128-142 ppm):
-
C-1 (ipso-C): Attached to the bromoethyl group. Expected to be significantly downfield.
-
C-4 (ipso-C): Attached to the chlorine atom. Its chemical shift will be influenced by the electronegativity of chlorine.
-
C-2/C-6 & C-3/C-5: These pairs of carbons will have distinct signals.
-
-
Benzylic Carbon (C-7, δ ~45 ppm): The carbon atom bonded to the bromine will be shifted downfield.
-
Methyl Carbon (C-8, δ ~25 ppm): The terminal methyl carbon will be the most upfield signal.
| Predicted ¹³C NMR Data | Chemical Shift (δ, ppm) |
| C-8 (Methyl CH₃) | ~25 |
| C-7 (Benzylic CH) | ~45 |
| C-2, C-6 | ~128 |
| C-3, C-5 | ~131 |
| C-4 (ipso-Cl) | ~134 |
| C-1 (ipso-CHBr) | ~141 |
Experimental Protocol: NMR Spectroscopy
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Solvent Selection: Add approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is effective for a wide range of organic compounds.[8] Ensure the solvent does not have residual peaks that overlap with signals of interest.[9]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved, creating a homogenous solution.[7]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any particulate matter.
-
Acquisition: Insert the sample into the NMR spectrometer. The instrument's software will perform locking (to the deuterium signal of the solvent) and shimming (to optimize magnetic field homogeneity).
-
Analysis: Acquire the ¹H and ¹³C NMR spectra. Additional experiments like DEPT-135 can be run to differentiate between CH, CH₂, and CH₃ signals.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier Transform. The resulting spectrum should be phase-corrected and baseline-corrected for accurate integration and peak picking.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the aromatic ring and the alkyl halide portions.
Predicted IR Absorption Bands
-
Aromatic C-H Stretch: A characteristic, though often weak, absorption will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[10]
-
Aliphatic C-H Stretch: Strong absorptions from the methyl and methine groups will be present in the 2850-2960 cm⁻¹ region.[11]
-
Aromatic C=C Stretch (Overtones): Weak overtone and combination bands are expected in the 1660-2000 cm⁻¹ region. The pattern of these bands is diagnostic of the benzene ring's substitution pattern.[12]
-
Aromatic C=C Stretch: Two to three bands of variable intensity will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring itself.[10]
-
C-H Out-of-Plane Bending: This is a crucial diagnostic region. For a para-disubstituted (1,4-disubstituted) benzene ring, a strong absorption is expected between 810-840 cm⁻¹.[10][13]
-
C-Cl Stretch: A strong band for the aryl-Cl stretch is typically observed in the 1000-1100 cm⁻¹ range.
-
C-Br Stretch: A medium to strong absorption for the alkyl-Br stretch is expected in the 500-600 cm⁻¹ region.
| Predicted IR Data | Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| Aromatic C-H Stretch | 3030 - 3100 | Weak-Medium | C-H stretch |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | C-H stretch |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | C=C ring stretch |
| C-Cl Stretch | 1000 - 1100 | Strong | C-Cl stretch |
| Aromatic C-H Bend | 810 - 840 | Strong | C-H out-of-plane bend (para) |
| C-Br Stretch | 500 - 600 | Medium-Strong | C-Br stretch |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to prepare a thin film.[14]
-
Application: Place one drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[14][15]
-
Assembly: Place a second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.
-
Analysis: Mount the plates in the spectrometer's sample holder.[16]
-
Data Acquisition: Acquire a background spectrum of the empty instrument. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, promptly disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., dichloromethane or acetone) to prevent damage to the salt plates.[15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Ionization (EI) is a common technique for this type of analysis.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of C₈H₈BrCl is approximately 219.5 g/mol .[1][2] A key feature will be the isotopic pattern of the molecular ion peak.
-
Isotopes: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by 2 mass units. Chlorine also has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also separated by 2 mass units.
-
Resulting Pattern: This will create a characteristic cluster of peaks for the molecular ion:
-
M⁺ (C₈H₈⁷⁹Br³⁵Cl): m/z ≈ 218
-
M+2 (C₈H₈⁸¹Br³⁵Cl and C₈H₈⁷⁹Br³⁷Cl): m/z ≈ 220 (This will be the most intense peak in the cluster).
-
M+4 (C₈H₈⁸¹Br³⁷Cl): m/z ≈ 222
-
-
-
Key Fragmentation Pathways: Benzylic bromides are prone to specific fragmentation patterns.[17]
-
Loss of Br• (M-79/M-81): Cleavage of the C-Br bond is a highly favorable process, leading to a stable benzylic carbocation. This will result in a prominent peak at m/z = 139 (for ³⁵Cl) and m/z = 141 (for ³⁷Cl), with an approximate 3:1 intensity ratio.
-
Loss of •CH₂Br: While less common than direct Br loss, this is possible.
-
Tropylium Ion Formation: The resulting [C₇H₆Cl]⁺ fragment may rearrange to a chlorotropylium ion. Further fragmentation would lead to peaks characteristic of a substituted benzene ring.
-
Figure 3: Predicted primary fragmentation pathway for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for volatile and thermally stable compounds like this compound.[18]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.[19]
-
Instrument Setup:
-
GC: Use a capillary column suitable for separating non-polar to semi-polar compounds (e.g., a DB-5 or equivalent). Set up a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
MS: Operate the mass spectrometer in Electron Ionization (EI) mode, typically at 70 eV. Set the mass analyzer to scan a suitable range, for example, m/z 40-300.
-
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample solution into the GC inlet.
-
Analysis: The compound will be separated from any impurities on the GC column based on its boiling point and polarity before entering the mass spectrometer.
-
Data Interpretation: Analyze the resulting mass spectrum for the peak corresponding to the analyte's retention time. Examine the molecular ion cluster and the fragmentation pattern to confirm the structure.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework, confirming the connectivity and substitution pattern. IR spectroscopy serves to identify the key functional groups, notably the para-disubstituted aromatic ring and the alkyl-halide moieties. Finally, GC-MS confirms the molecular weight and provides structural confirmation through a predictable fragmentation pattern, highlighted by the characteristic isotopic distribution of bromine and chlorine. The protocols and predictive data outlined in this guide provide a robust, self-validating system for the comprehensive characterization of this molecule, ensuring high standards of scientific integrity for research and development applications.
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The Versatile Reactivity Profile of 1-(1-Bromoethyl)-4-chlorobenzene: A Comprehensive Technical Guide for the Research Scientist
Abstract
This in-depth technical guide provides a comprehensive analysis of the reactivity profile of 1-(1-bromoethyl)-4-chlorobenzene, a versatile bifunctional reagent in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound. We will explore its dual reactivity, stemming from the benzylic bromide and the aryl chloride moieties, and provide field-proven insights into its application in a variety of synthetic transformations. This guide will delve into the mechanistic underpinnings of its reactions, offer detailed experimental protocols for key transformations, and present a thorough safety and handling profile.
Introduction: A Molecule of Dichotomous Reactivity
This compound, with the chemical formula C₈H₈BrCl, is a halogenated aromatic compound featuring two distinct reactive centers: a labile benzylic bromide and a more inert aryl chloride.[1] This duality in reactivity makes it a valuable intermediate for the sequential and regioselective introduction of different functionalities, rendering it a powerful tool in the synthesis of complex organic molecules, including pharmaceutical scaffolds and functional materials.
The benzylic bromide is highly susceptible to nucleophilic substitution and elimination reactions, characteristic of activated halides. The stability of the incipient benzylic carbocation or the resonance-stabilized benzylic radical facilitates these transformations.[2] In contrast, the aryl chloride is significantly less reactive towards classical nucleophilic substitution but can be readily engaged in a variety of transition-metal-catalyzed cross-coupling reactions.[3] Understanding and controlling this differential reactivity is paramount to its effective utilization in multi-step synthetic sequences.
This guide will systematically dissect the reactivity at each of these positions, providing a framework for the rational design of synthetic routes employing this versatile building block.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.
Physicochemical Data
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 14804-61-6 | [1] |
| Molecular Formula | C₈H₈BrCl | [1] |
| Molecular Weight | 219.51 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | 236.6 ± 15.0 °C at 760 mmHg | |
| Density | 1.5 ± 0.1 g/cm³ | [5] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
Hazard Statements: [1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid contact with skin and eyes.[5]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Keep container tightly closed.
A comprehensive understanding of the material safety data sheet (MSDS) is mandatory before handling this compound.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the bromination of the corresponding alcohol, 1-(4-chlorophenyl)ethanol.
Synthesis from 1-(4-chlorophenyl)ethanol
This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) being a common choice. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2-type reaction.
Experimental Protocol: Bromination with Phosphorus Tribromide (PBr₃)
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-chlorophenyl)ethanol (1.0 eq.) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (0.33-0.40 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Reactivity at the Benzylic Position
The C-Br bond at the benzylic position is the most reactive site in the molecule, readily participating in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
The benzylic position is highly susceptible to Sₙ1 and Sₙ2 reactions due to the ability of the adjacent phenyl ring to stabilize both a carbocation intermediate (Sₙ1) and the transition state (Sₙ2). The choice of reaction conditions, particularly the nature of the nucleophile and the solvent, will dictate the predominant pathway.
Experimental Protocol: Substitution with Sodium Azide (Sₙ2) [6]
-
Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium azide (1.1-1.5 eq.).[6]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(1-azidoethyl)-4-chlorobenzene.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound will undergo an E2 elimination to form 4-chloro-1-vinylbenzene (4-chlorostyrene). The use of a bulky base, such as potassium tert-butoxide, favors elimination over substitution.[7]
Experimental Protocol: Elimination with Potassium tert-Butoxide (E2)
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Reaction: Add a solution of potassium tert-butoxide (1.1-1.5 eq.) in THF dropwise at room temperature.
-
Progression: Stir the reaction mixture for 1-3 hours, monitoring for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. The resulting 4-chlorostyrene can be purified by distillation.
Reactivity at the Aryl Position: Cross-Coupling Reactions
The aryl chloride bond, while unreactive to traditional nucleophilic substitution, is an excellent handle for a variety of powerful palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[8]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup: In a Schlenk flask, combine this compound (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).
-
Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The crude product can be purified by column chromatography.
Heck Reaction
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[9]
Experimental Protocol: Heck Reaction with an Alkene (e.g., Styrene)
-
Setup: Combine this compound (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent like DMF or acetonitrile.
-
Reaction: Heat the mixture under an inert atmosphere at 80-120 °C.
-
Work-up and Purification: After completion, the reaction is worked up by filtration and extraction, followed by purification of the product.
Sonogashira Coupling
This reaction forms a C-C bond between the aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[4]
Experimental Protocol: Sonogashira Coupling with a Terminal Alkyne
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI) in a solvent such as THF or DMF.
-
Base: Add a suitable base, typically an amine like triethylamine or diisopropylamine.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion.
-
Work-up and Purification: The reaction is typically worked up by quenching with aqueous ammonium chloride, followed by extraction and purification.
Grignard Reagent Formation
While the benzylic bromide is more reactive, it is possible to selectively form a Grignard reagent at the aryl chloride position under specific conditions, or more commonly, from the related 1-bromo-4-chlorobenzene followed by introduction of the ethyl group. The direct formation from the title compound is challenging due to the high reactivity of the benzylic bromide. A more controlled approach involves halogen-metal exchange.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its dichotomous reactivity allows for a wide range of transformations at both the benzylic and aryl positions. By carefully selecting reaction conditions, chemists can selectively manipulate each site, enabling the construction of complex molecular architectures. This guide has provided a comprehensive overview of its reactivity, supported by detailed protocols, to empower researchers in leveraging the full synthetic potential of this important intermediate.
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1-(1-Bromoethyl)-4-chlorobenzene IUPAC name and synonyms
An In-depth Technical Guide to 1-(1-Bromoethyl)-4-chlorobenzene: Synthesis, Reactivity, and Applications in Pharmaceutical Development
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key halogenated aromatic hydrocarbon. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical identity, synthesis, reactivity, and critical role as a versatile building block in the synthesis of complex pharmaceutical agents.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and properties. This compound is a chiral molecule whose reactivity is dominated by the benzylic bromide, a feature that makes it a potent electrophile for nucleophilic substitution reactions.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] This systematic name precisely describes a benzene ring substituted with a chloro group at position 4 and a 1-bromoethyl group at position 1.
Synonyms: Due to its structure, the compound is also known by several other names in literature and commercial catalogs, including:
-
p-Chloro-α-phenylethyl bromide
-
1-Bromo-1-(4-chlorophenyl)ethane
-
Benzene, 1-(1-bromoethyl)-4-chloro-[1]
A summary of its key identifiers and physicochemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 14804-61-6 | PubChem[1] |
| Molecular Formula | C₈H₈BrCl | PubChem[1] |
| Molecular Weight | 219.51 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | Sigma-Aldrich |
| Boiling Point | 236.6 ± 15.0 °C at 760 mmHg | ChemSrc |
| Density | 1.5 ± 0.1 g/cm³ | ChemSrc |
| InChI Key | JYQIUMNHRQYUHC-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC(C1=CC=C(C=C1)Cl)Br | PubChem[1] |
Synthesis: The Wohl-Ziegler Benzylic Bromination
The most direct and industrially relevant method for synthesizing this compound is through the free-radical bromination of its precursor, 1-chloro-4-ethylbenzene. This transformation is a classic example of the Wohl-Ziegler reaction .[2][3][4]
Mechanistic Rationale and Causality
The Wohl-Ziegler reaction is a highly selective method for brominating allylic and benzylic positions.[3][4] The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. The reaction proceeds via a radical chain mechanism, and NBS serves to provide a constant, low concentration of molecular bromine (Br₂).[2] This is paramount for ensuring the desired substitution reaction occurs at the benzylic position, which is stabilized by resonance with the aromatic ring, while minimizing competitive and undesirable electrophilic addition of bromine to the aromatic ring itself.[2]
The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light, which generates a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of 1-chloro-4-ethylbenzene, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ to yield the final product and another bromine radical, propagating the chain reaction.
Diagram of Synthesis Workflow
Caption: Workflow for the Wohl-Ziegler synthesis of the title compound.
Field-Proven Experimental Protocol
This protocol describes a robust and reproducible method for the synthesis of this compound.
-
Materials and Reagents:
-
1-chloro-4-ethylbenzene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile[2]
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-4-ethylbenzene (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution. Rationale: A slight excess of NBS ensures complete consumption of the starting material. AIBN serves as a reliable thermal radical initiator.
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by GC-MS or TLC. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting material and the succinimide by-product floating to the surface.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide precipitate.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution to quench any remaining HBr, and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
-
Reactivity and Application in Drug Development
The synthetic utility of this compound is centered on the reactivity of its benzylic bromide. This position is highly susceptible to nucleophilic attack, making the compound an excellent alkylating agent for a wide range of nucleophiles, including amines, thiols, and alcohols.
Core Application: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists
A significant application for this class of compounds is in the synthesis of Neurokinin-1 (NK1) receptor antagonists.[5] These drugs, such as the FDA-approved antiemetic Aprepitant , are used to prevent chemotherapy-induced nausea and vomiting.[6] The core structures of many NK1 antagonists feature complex heterocyclic scaffolds, often containing piperazine or morpholine rings, which are functionalized with substituted benzyl groups.[7]
This compound serves as a key building block to introduce the 1-(4-chlorophenyl)ethyl moiety onto a nucleophilic nitrogen atom within the core scaffold. This reaction is typically a direct nucleophilic substitution (Sₙ2-type) reaction.
Diagram of Application Workflow
Caption: Representative workflow for the use in NK1 antagonist synthesis.
Representative Protocol: N-Alkylation for Pharmaceutical Intermediate Synthesis
This protocol is a representative example based on established methodologies for the synthesis of NK1 receptor antagonists.
-
Materials and Reagents:
-
This compound
-
A heterocyclic amine (e.g., 2-piperazinone)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Reaction Setup: To a solution of the heterocyclic amine (1.0 eq) in DMF, add potassium carbonate (2.0 eq). Rationale: K₂CO₃ acts as a base to deprotonate the amine, generating the active nucleophile. An excess ensures the reaction goes to completion.
-
Substrate Addition: Add a solution of this compound (1.1 eq) in DMF dropwise to the mixture at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or gentle heat (e.g., 50°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.
-
Purification: After filtering and concentrating the solvent, the crude product can be purified by column chromatography on silica gel to yield the N-alkylated product, a key intermediate for further elaboration into a final drug molecule.
-
Safety and Handling
As a reactive halogenated compound, this compound must be handled with appropriate safety precautions.
-
GHS Hazard Statements: The compound is classified with the following hazards:
-
Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable and reactive chemical intermediate whose utility is firmly established in modern organic synthesis. Its preparation via the selective Wohl-Ziegler bromination and its subsequent application as a potent alkylating agent in the construction of complex molecules, particularly in the field of drug discovery for targets like NK1 receptor antagonists, highlight its importance. A comprehensive understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist aiming to leverage this versatile building block for the development of novel chemical entities.
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Hale, J. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. Available at: [Link]
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Singh, R., et al. (2011). Neurokinin-1 receptor antagonists: a comprehensive patent survey. Expert Opinion on Therapeutic Patents, 21(11), 1839-1876. Available at: [Link]
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Stability and Storage of 1-(1-Bromoethyl)-4-chlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability and storage conditions for 1-(1-Bromoethyl)-4-chlorobenzene (CAS No. 14804-61-6), a key intermediate in various synthetic applications. As a benzylic bromide, this compound exhibits inherent reactivity that necessitates specific handling and storage protocols to ensure its integrity and prevent degradation. This document outlines the chemical principles governing its stability, recommended storage conditions, and best practices for its use in a research and development setting.
Understanding the Inherent Reactivity of this compound
This compound is a halogenated aromatic compound with the bromine atom situated on the benzylic carbon. This structural feature is the primary determinant of its chemical reactivity and, consequently, its stability. The benzylic position is activated towards both nucleophilic substitution and radical reactions due to the ability of the adjacent benzene ring to stabilize intermediates.
Key Reactivity Considerations:
-
Susceptibility to Nucleophilic Substitution: The carbon-bromine bond at the benzylic position is polarized, making the carbon atom electrophilic. It is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. This reactivity is a cornerstone of its utility in synthesis but also a major pathway for degradation.
-
Benzylic Radical Stability: The benzylic C-H bond is weaker than a typical alkyl C-H bond. Abstraction of a hydrogen atom from the benzylic carbon generates a resonance-stabilized benzylic radical.[1][2] This makes the compound susceptible to degradation via radical pathways, which can be initiated by light or heat.[3]
Recommended Storage Conditions
To mitigate the inherent reactivity and preserve the quality of this compound, strict adherence to appropriate storage conditions is paramount.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Refrigeration slows down the rate of potential degradation reactions, including hydrolysis and elimination. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | An inert atmosphere prevents oxidation and minimizes exposure to atmospheric moisture. |
| Light | Amber Vial/Protection from Light | Protection from light is crucial to prevent photochemically initiated radical degradation pathways. |
| Container | Tightly Sealed, Corrosion-Resistant | A tightly sealed container prevents the ingress of moisture and oxygen. The container material should be compatible with halogenated organic compounds. |
Potential Degradation Pathways
Understanding the likely degradation pathways is essential for developing analytical methods to assess the purity of this compound and for troubleshooting synthetic reactions.
Hydrolysis
In the presence of water, this compound can undergo hydrolysis to form 1-(4-chlorophenyl)ethanol. This reaction is a common degradation pathway for benzylic halides and can be accelerated by the presence of bases.
Elimination
Under basic conditions or at elevated temperatures, this compound can undergo elimination of hydrogen bromide (HBr) to form 4-chlorostyrene.
Radical-Mediated Decomposition
Exposure to light or radical initiators can lead to the formation of a benzylic radical. This highly reactive intermediate can then participate in a variety of reactions, including dimerization or reaction with oxygen, leading to a complex mixture of impurities.
Proposed Degradation Pathways
Caption: Potential degradation pathways of this compound.
Handling and Incompatible Materials
Proper handling procedures are critical to ensure user safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles.[4][6] These materials can react violently or catalyze rapid degradation.
Protocol for a General Stability Assessment
For critical applications, a formal stability study may be required. The following is a general protocol that can be adapted for this purpose.
Objective
To evaluate the stability of this compound under various storage conditions over a defined period.
Materials
-
This compound (multiple batches, if available)
-
Amber glass vials with Teflon-lined caps
-
Temperature and humidity-controlled stability chambers
-
Analytical instrumentation (e.g., HPLC, GC-MS) for purity and degradation product analysis
Experimental Workflow
Caption: General workflow for a stability study of this compound.
Analytical Methods
A stability-indicating analytical method, typically HPLC with UV detection, should be developed and validated to separate the parent compound from its potential degradation products. Peak purity analysis and mass spectrometry can be used to identify unknown degradants.
Acceptance Criteria
Acceptance criteria for purity and the maximum allowable levels of specified and unspecified degradation products should be established based on the intended use of the material.
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly linked to its purity. Its inherent reactivity as a benzylic bromide necessitates stringent control over storage and handling conditions. By understanding the chemical principles that govern its stability and implementing the recommendations outlined in this guide, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.
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This compound | C8H8BrCl | CID 85772 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]
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Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5 | PDF | Molecules | Physical Sciences - Scribd. (n.d.). Retrieved January 25, 2026, from [Link]
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This compound | CAS#:14804-61-6 | Chemsrc. (2025, August 27). Retrieved January 25, 2026, from [Link]
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Chlorobenzene Degradation Pathway - Eawag-BBD. (n.d.). Retrieved January 25, 2026, from [Link]
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Reactions on the "Benzylic" Carbon: Bromination And Oxidation - Master Organic Chemistry. (2018, June 13). Retrieved January 25, 2026, from [Link]
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Reactivity of benzyl halides towards nucleophilic substitution - Chemistry Stack Exchange. (2017, December 30). Retrieved January 25, 2026, from [Link]
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2.9: Reactions at the Benzylic Position - Chemistry LibreTexts. (2025, April 8). Retrieved January 25, 2026, from [Link]
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Chlorinated Benzenes | Bioremediation - Microbial Insights. (n.d.). Retrieved January 25, 2026, from [Link]
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Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.). Retrieved January 25, 2026, from [Link]
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Reactions at the benzylic position | Aromatic Compounds | Organic chemistry - YouTube. (2013, July 9). Retrieved January 25, 2026, from [Link]
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1,4-Dichlorobenzene Degradation Pathway - Eawag-BBD. (1999, August 15). Retrieved January 25, 2026, from [Link]
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ProMinent® Chemical Resistance List. (2015, January 1). Retrieved January 25, 2026, from [Link]
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Degradation of Dibromoethane (EDB), 1-bromo-1-chloroethane (BCE) and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Benzylic Bromination - Chemistry Steps. (n.d.). Retrieved January 25, 2026, from [Link]
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Benzene, 1-bromo-2-chloro - Organic Syntheses Procedure. (n.d.). Retrieved January 25, 2026, from [Link]
-
Current advances of chlorinated organics degradation by bioelectrochemical systems: a review - PubMed. (2024, May 20). Retrieved January 25, 2026, from [Link]
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Methodological & Application
Application Note & Protocols: Strategic Synthesis of Novel Derivatives from 1-(1-Bromoethyl)-4-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 1-(1-Bromoethyl)-4-chlorobenzene
This compound is a bifunctional halogenated aromatic compound that serves as a highly versatile scaffold in modern organic synthesis. Its value lies in the distinct reactivity of its two key features: a labile benzylic bromide on the ethyl side chain and a more inert chloro-substituent on the aromatic ring. This differential reactivity allows for selective, stepwise functionalization, making it a crucial intermediate for constructing complex molecular architectures.[1]
The benzylic bromide is highly susceptible to nucleophilic substitution and elimination reactions, providing a direct handle to introduce a wide array of functional groups. The chloro-aromatic core, while less reactive, offers a site for subsequent modifications and significantly influences the electronic properties of the molecule. This dual-handle nature makes it an important precursor in the synthesis of novel compounds for pharmaceutical and materials science applications.[1] Halogenated compounds are pivotal in medicinal chemistry, as the inclusion of atoms like chlorine can enhance a molecule's pharmacokinetic and pharmacodynamic profiles, including metabolic stability, lipophilicity, and binding affinity.[2][3][4]
This guide provides an in-depth exploration of the primary synthetic transformations of this compound, complete with detailed experimental protocols and the underlying mechanistic rationale.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 14804-61-6 | PubChem[5] |
| Molecular Formula | C₈H₈BrCl | PubChem[5] |
| Molecular Weight | 219.50 g/mol | PubChem[5] |
| Boiling Point | 236.6 ± 15.0 °C at 760 mmHg | Chemsrc[6] |
| Density | 1.5 ± 0.1 g/cm³ | Chemsrc[6] |
| Flash Point | 116.9 ± 10.5 °C | Chemsrc[6] |
Core Synthetic Pathways: A Practical Guide
The synthetic utility of this compound is primarily centered on the reactivity of the benzylic bromide. The two major competing pathways are nucleophilic substitution and elimination. The choice of reagents and reaction conditions is paramount in directing the reaction toward the desired product.
Pathway A: Nucleophilic Substitution Reactions
Nucleophilic substitution at the benzylic position is a cornerstone transformation for this substrate. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the conditions. The benzylic position readily stabilizes a carbocation, making the Sₙ1 pathway accessible, particularly with weak nucleophiles in polar protic solvents. However, for precise molecular construction, the Sₙ2 pathway is often preferred as it proceeds with a predictable inversion of stereochemistry (if the starting material is chiral) and avoids potential carbocation rearrangements.[7]
Causality Behind Experimental Choices:
-
Mechanism: To favor the Sₙ2 pathway and ensure high yields with minimal side products, a strong nucleophile and a polar aprotic solvent (e.g., DMSO, DMF, Acetone) are employed. These solvents solvate the cation but not the nucleophile, enhancing its reactivity.[7]
-
Nucleophile: A wide range of nucleophiles can be used to introduce diverse functional groups, such as azides (N₃⁻), cyanides (CN⁻), alkoxides (RO⁻), and amines (R₂NH).
-
Temperature: Reactions are typically run at moderate temperatures (room temperature to 50 °C) to provide sufficient energy for the reaction while minimizing elimination byproducts.
Sources
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Application Notes and Protocols for the Strategic Use of 1-(1-Bromoethyl)-4-chlorobenzene in Pharmaceutical Synthesis
Introduction: A Versatile Building Block in Medicinal Chemistry
1-(1-Bromoethyl)-4-chlorobenzene is a halogenated aromatic hydrocarbon with significant potential as a versatile intermediate in the synthesis of pharmaceutical agents.[1] Its molecular structure is characterized by two key features that allow for selective and sequential chemical transformations: a reactive benzylic bromide and a more stable aryl chloride. This differential reactivity is a cornerstone of its utility, enabling medicinal chemists to construct complex molecular architectures with a high degree of control.
The introduction of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[2] Bromine, in particular, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3] this compound provides a readily available scaffold containing both a chloro and a bromo substituent, making it a valuable starting material for the synthesis of a wide range of biologically active compounds.[2][4]
This guide provides an in-depth exploration of the chemical properties, synthetic applications, and detailed protocols for the effective use of this compound in pharmaceutical research and development.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physical and chemical properties of a starting material is crucial for safe handling and successful synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 14804-61-6 | PubChem[1] |
| Molecular Formula | C₈H₈BrCl | PubChem[1] |
| Molecular Weight | 219.51 g/mol | PubChem[1] |
| Boiling Point | 236.6 °C at 760 mmHg | ChemSrc[5] |
| Density | 1.5 g/cm³ | ChemSrc[5] |
Safety and Handling: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Principles of Reactivity: Exploiting Differential Halogen Lability
The synthetic utility of this compound is primarily derived from the significant difference in reactivity between the benzylic bromide and the aryl chloride.
-
Benzylic Bromide: The bromine atom on the ethyl side chain is highly susceptible to nucleophilic substitution reactions (SN1 and SN2). This is due to the stability of the resulting benzylic carbocation or the accessibility of the benzylic carbon to nucleophiles. This high reactivity allows for the facile introduction of a wide range of functional groups, such as amines, alcohols, and ethers, at this position.[6]
-
Aryl Chloride: The chlorine atom attached directly to the benzene ring is relatively unreactive towards nucleophilic substitution under standard conditions. Its functionalization typically requires more forcing conditions or the use of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions.
This disparity in reactivity allows for a stepwise synthetic strategy, where the benzylic bromide is first functionalized, followed by a subsequent transformation of the aryl chloride.
Caption: Sequential functionalization strategy for this compound.
Application in Pharmaceutical Synthesis: A Case Study in the Synthesis of Cetirizine Analogs
Cetirizine is a second-generation antihistamine widely used for the treatment of allergic rhinitis and urticaria.[7][8] Its core structure features a (4-chlorophenyl)(phenyl)methyl group attached to a piperazine ring.[7] While various synthetic routes to cetirizine exist, this compound can serve as a key starting material for the synthesis of cetirizine analogs or related compounds, where the phenyl group is replaced by a methyl group. This section outlines a detailed protocol for the synthesis of a key intermediate for such analogs.
Protocol: Synthesis of 1-[(4-chlorophenyl)ethyl]piperazine
This two-step protocol demonstrates the selective functionalization of the benzylic bromide of this compound via nucleophilic substitution with piperazine.
Step 1: Synthesis of 1-[(4-chlorophenyl)ethyl]piperazine
Caption: Reaction scheme for the synthesis of 1-[(4-chlorophenyl)ethyl]piperazine.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles |
| This compound | 14804-61-6 | 219.51 | 5.0 g | 0.0228 |
| Piperazine | 110-85-0 | 86.14 | 5.89 g | 0.0684 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 6.30 g | 0.0456 |
| Acetonitrile | 75-05-8 | 41.05 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 0.0228 mol), piperazine (5.89 g, 0.0684 mol, 3 equivalents), and potassium carbonate (6.30 g, 0.0456 mol, 2 equivalents).
-
Add acetonitrile (100 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane and methanol as the mobile phase.
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and piperazine hydrobromide salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove excess piperazine and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (starting with 100% dichloromethane and gradually increasing the polarity to 95:5 dichloromethane:methanol) to afford the pure 1-[(4-chlorophenyl)ethyl]piperazine.
Expected Yield: 70-80%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Further Synthetic Transformations
The synthesized intermediate, 1-[(4-chlorophenyl)ethyl]piperazine, can be further elaborated to a variety of pharmaceutical targets. For instance, the remaining secondary amine of the piperazine ring can be alkylated to introduce other functional groups, leading to a library of compounds for biological screening.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its differential halogen reactivity allows for selective and controlled functionalization, enabling the efficient construction of complex molecular scaffolds. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in their synthetic endeavors. As with any chemical synthesis, careful planning, adherence to safety protocols, and thorough analytical characterization are paramount to achieving successful outcomes.
References
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
PubChem. (n.d.). This compound. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
ChemSrc. (n.d.). This compound. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Preparation of 1-bromo-3, 4-dichlorobenzene.
-
ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-4-(1-bromoethyl)benzene. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
- Google Patents. (n.d.). Preparation method of cetirizine impurity C.
-
SpringerLink. (2022, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Cetirizine. Retrieved January 25, 2026, from [Link]
-
International Journal of Applied Biology and Pharmaceutical Technology. (2010). A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. Retrieved January 25, 2026, from [Link]
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- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
Application Notes and Protocols for the Chemoselective Grignard Reaction of 1-(1-Bromoethyl)-4-chlorobenzene
Introduction: Navigating Chemoselectivity in Grignard Synthesis
The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] This application note provides a detailed protocol for the chemoselective Grignard reaction of 1-(1-bromoethyl)-4-chlorobenzene. This substrate presents a compelling case study in chemoselectivity, possessing two carbon-halogen bonds of differing reactivity: a benzylic bromide and an aryl chloride. Understanding and controlling this selectivity is paramount for the successful synthesis of target molecules, such as substituted 1-(4-chlorophenyl)ethanols, which are valuable intermediates in the pharmaceutical and fine chemical industries.
The inherent difference in the reactivity of alkyl/benzylic halides versus aryl halides towards magnesium insertion is the lynchpin of this protocol. The benzylic carbon-bromine bond is significantly more labile and susceptible to oxidative addition of magnesium compared to the more inert aryl carbon-chlorine bond. This guide will elucidate the principles governing this selectivity and provide a robust protocol to harness it, while also addressing potential side reactions and their mitigation.
Reaction Mechanism and Chemoselectivity
The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[2] In the case of this compound, the reaction proceeds selectively at the benzylic position due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond and the greater stability of the resulting benzylic organomagnesium species.
The primary competing reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with another molecule of the starting halide.[3] This is particularly prevalent with reactive benzylic halides. The protocol outlined below is designed to minimize this side reaction through controlled reaction conditions.
Experimental Workflow Overview
The following diagram illustrates the key stages of the Grignard reaction with this compound, from reagent formation to the synthesis of a secondary alcohol using acetaldehyde as a model electrophile.
Sources
The Strategic Application of 1-(1-Bromoethyl)-4-chlorobenzene in the Synthesis of Chiral Agrochemical Intermediates
Introduction: In the competitive landscape of agrochemical research and development, the efficient synthesis of novel, highly active, and selective crop protection agents is paramount. Halogenated aromatic compounds serve as versatile building blocks in this endeavor, providing a scaffold for the introduction of various functional groups to modulate biological activity. Among these, 1-(1-Bromoethyl)-4-chlorobenzene emerges as a key starting material for the synthesis of chiral intermediates, which are increasingly important in the development of modern pesticides with improved efficacy and reduced environmental impact. This application note provides a detailed exploration of the utility of this compound in agrochemical research, with a focus on its application in the synthesis of a chiral cyanamide, a precursor to potent insecticides.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrCl | PubChem[1] |
| Molecular Weight | 219.50 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[2] |
| Boiling Point | 236.6 ± 15.0 °C at 760 mmHg | ChemSrc[3] |
| Density | 1.5 ± 0.1 g/cm³ | ChemSrc[3] |
| Solubility | Insoluble in water, soluble in organic solvents | CymitQuimica[2] |
| CAS Number | 14804-61-6 | PubChem[1] |
Application in the Synthesis of Chiral Agrochemical Building Blocks
The presence of a chiral center in this compound makes it a valuable precursor for the asymmetric synthesis of agrochemicals. The differential reactivity of the bromine atom on the ethyl chain allows for stereoselective nucleophilic substitution reactions, enabling the introduction of various functional groups to construct chiral molecules. A significant application lies in the synthesis of chiral amines, which are key intermediates for a range of biologically active compounds.
Synthetic Workflow: From Bromide to Chiral Amine and Cyanamide
A critical application of this compound is its conversion to the chiral amine, (R)-4-chloro-α-methylbenzylamine, which can then be transformed into other valuable intermediates, such as N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide. This cyanamide moiety is a key feature in several modern insecticides.
Caption: Synthetic pathway from this compound to a chiral cyanamide intermediate.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a key chiral intermediate starting from this compound.
Protocol 1: Synthesis of (R)-4-chloro-α-methylbenzylamine
This protocol is a conceptual representation of a nucleophilic substitution reaction to produce the chiral amine. The choice of nucleophile and reaction conditions is critical for achieving high yield and stereoselectivity. One common method involves the use of an azide followed by reduction.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| This compound | 219.50 | 21.95 g | 100 |
| Sodium Azide (NaN₃) | 65.01 | 7.80 g | 120 |
| Lithium Aluminium Hydride (LiAlH₄) | 37.95 | 4.55 g | 120 |
| Diethyl ether (anhydrous) | 74.12 | As needed | - |
| Water | 18.02 | As needed | - |
| Hydrochloric acid (HCl) | 36.46 | As needed | - |
| Sodium hydroxide (NaOH) | 40.00 | As needed | - |
Procedure:
-
Azide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (100 mmol) in anhydrous diethyl ether (200 mL). Add sodium azide (120 mmol) in portions while stirring. The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Azide): After the reaction is complete, filter the mixture to remove the sodium bromide salt. The filtrate is washed with water (3 x 100 mL) and brine (100 mL). The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude azide.
-
Reduction to Amine: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminium hydride (120 mmol) in anhydrous diethyl ether (150 mL) and cool to 0 °C in an ice bath. The crude azide, dissolved in a small amount of anhydrous diethyl ether, is added dropwise to the LiAlH₄ suspension. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.
-
Quenching and Work-up (Amine): The reaction is carefully quenched by the dropwise addition of water (4.6 mL), followed by 15% aqueous sodium hydroxide (4.6 mL), and then water again (13.8 mL). The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude (R)-4-chloro-α-methylbenzylamine.
-
Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Expected Yield: The yield for this two-step process is typically in the range of 70-85%.
Protocol 2: Synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide
This protocol details the electrophilic cyanation of the chiral amine to produce the corresponding cyanamide, a valuable intermediate for certain classes of insecticides.[4]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| (R)-4-chloro-α-methylbenzylamine | 155.62 | 15.56 g | 100 |
| Cyanogen Bromide (BrCN) | 105.92 | 5.30 g | 50 |
| Diethyl ether (anhydrous) | 74.12 | As needed | - |
Procedure:
-
In a well-ventilated fume hood, a solution of cyanogen bromide (50 mmol) in anhydrous diethyl ether (100 mL) is prepared in a round-bottom flask and cooled to 0 °C.
-
A solution of (R)-4-chloro-α-methylbenzylamine (100 mmol) in anhydrous diethyl ether (50 mL) is added dropwise to the cyanogen bromide solution with vigorous stirring.[4]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. A precipitate of (R)-4-chloro-α-methylbenzylamine hydrobromide will form.
-
The reaction mixture is filtered to remove the ammonium salt. The filtrate is concentrated under reduced pressure to yield the crude N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide as a yellow oil.[4]
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: 84%[4]
Mechanism of Action and Structure-Activity Relationship
The 1-(4-chlorophenyl)ethyl moiety, derived from this compound, is a key pharmacophore in certain classes of agrochemicals. The specific biological activity is determined by the functional groups attached to this core structure.
Insecticidal Activity
The cyanamide functional group, as introduced in Protocol 2, is a known feature of neonicotinoid and sulfoximine insecticides. These classes of insecticides typically act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects.
Caption: Proposed mechanism of action for insecticides derived from the chiral cyanamide intermediate.
The binding of these insecticides to the nAChR leads to continuous stimulation of the nerve cells, resulting in paralysis and eventual death of the insect. The specific stereochemistry of the 1-(4-chlorophenyl)ethyl group can significantly influence the binding affinity to the receptor, highlighting the importance of asymmetric synthesis in developing highly potent and selective insecticides.
Conclusion
This compound is a strategically important starting material in agrochemical research, particularly for the synthesis of chiral intermediates. Its utility in preparing chiral amines and subsequently cyanamides opens a pathway to novel insecticides with potentially high efficacy and improved safety profiles. The protocols and discussions presented in this application note aim to provide researchers and drug development professionals with a foundational understanding of the application of this versatile building block in the ongoing quest for innovative crop protection solutions.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide. MDPI. [Link]
-
This compound | CAS#:14804-61-6 | Chemsrc. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 1-(1-Bromoethyl)-4-chlorobenzene
Abstract
This document provides a comprehensive technical guide for the scale-up synthesis of 1-(1-bromoethyl)-4-chlorobenzene, a critical building block in the development of pharmaceuticals and advanced materials. We delve into the strategic selection of a synthetic route, emphasizing the principles of benzylic bromination for its efficiency and regioselectivity. The core of this guide is a detailed, step-by-step protocol for a scalable process, complete with considerations for reaction monitoring, work-up, and purification. Furthermore, we outline a suite of analytical techniques for robust quality control and characterization of the final product. This guide is intended for researchers, chemists, and process development professionals engaged in scaling chemical syntheses from the laboratory bench to pilot plant production.
Introduction: Strategic Importance of this compound
This compound is a halogenated aromatic compound of significant value in synthetic organic chemistry. Its structure, featuring a reactive benzylic bromide, makes it an excellent electrophilic precursor for introducing the 1-(4-chlorophenyl)ethyl moiety into larger, more complex molecules. This functionality is pivotal in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it serves as a key intermediate in the construction of carbazole alkaloids and their analogs, a class of compounds known for a wide range of biological activities, including anticancer and antiviral properties.[1] The strategic incorporation of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profiles, making halogenated intermediates like this indispensable in modern drug discovery.[1][2][3]
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is fundamental for safe handling and process design.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 14804-61-6 |
| Molecular Formula | C₈H₈BrCl |
| Molecular Weight | 219.50 g/mol |
| Appearance | Liquid (typical) |
| Boiling Point | ~110-112 °C at 10 mmHg |
| Density | ~1.5 g/cm³ |
GHS Hazard Statement: This compound is classified as a hazardous substance. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Safety Precautions:
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated fume hood.[4][5]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep the container tightly sealed when not in use.[5]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Synthetic Route Selection: The Rationale for Benzylic Bromination
For the scale-up synthesis of this compound, the most direct and efficient route is the free-radical bromination of 4-chloroethylbenzene at the benzylic position.
Mechanistic Insight
The benzylic C-H bond is significantly weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical intermediate.[6][7] The unpaired electron on the benzylic carbon can be delocalized into the aromatic pi-system, creating a more stable radical species. This inherent stability dictates the high regioselectivity of the reaction, ensuring that bromination occurs almost exclusively at the carbon adjacent to the benzene ring.[8]
Reagent Selection for Scale-Up
-
Starting Material: 4-Chloroethylbenzene is a commercially available and relatively inexpensive starting material, making it ideal for large-scale production.
-
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination.[8] It provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the radical substitution pathway over electrophilic aromatic addition. This minimizes the formation of undesired ring-brominated byproducts.
-
Radical Initiator: The reaction requires a radical initiator to start the chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.[9][10] AIBN is often preferred for its more predictable decomposition kinetics.
-
Solvent: While carbon tetrachloride (CCl₄) was traditionally used, its toxicity and environmental impact make it unsuitable for modern scale-up processes.[8] Safer alternatives such as acetonitrile, dichloromethane, or chloroform can be effectively employed.[9][11]
The overall reaction scheme is as follows:
Caption: Benzylic bromination of 4-chloroethylbenzene using NBS and a radical initiator.
Detailed Application Protocol for Scale-Up Synthesis
This protocol is designed for a 1-mole scale synthesis and can be adapted for larger volumes with appropriate engineering controls and equipment.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloroethylbenzene | 140.61 | 140.6 g | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 186.9 g | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 1.64 g | 0.01 |
| Acetonitrile (ACN) | 41.05 | 1.5 L | - |
| Sodium Bisulfite (NaHSO₃) | 104.06 | 10% aq. solution | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | aq. solution | - |
| Brine (Saturated NaCl) | 58.44 | aq. solution | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Equipment:
-
5 L three-neck round-bottom flask (or jacketed glass reactor)
-
Mechanical overhead stirrer with a PTFE paddle
-
Reflux condenser with a gas outlet connected to a scrubber (containing sodium thiosulfate solution)
-
Heating mantle with temperature controller and probe
-
Dropping funnel (if adding reagents portion-wise)
-
Large separatory funnel
-
Vacuum distillation apparatus
Visual Workflow of the Synthesis Process
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor with the mechanical stirrer, reflux condenser, and temperature probe. Ensure the gas outlet from the condenser is directed to a scrubber to neutralize any evolving HBr.
-
Charging Reagents: To the reactor, add 4-chloroethylbenzene (140.6 g), acetonitrile (1.5 L), N-bromosuccinimide (186.9 g), and AIBN (1.64 g).
-
Reaction: Begin stirring and heat the mixture to a gentle reflux (approx. 80-82 °C). The reaction is exothermic and may require controlled heating. Maintain reflux for 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting material spot/peak is no longer visible or has significantly diminished.
-
Cooling and Filtration: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a Büchner funnel to remove the solid succinimide and wash the solid with a small amount of cold acetonitrile.
-
Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Aqueous Work-up: Transfer the remaining crude oil to a large separatory funnel. Dilute with dichloromethane or ethyl acetate (~1 L).
-
Wash the organic layer with 10% sodium bisulfite solution (2 x 250 mL) to quench any remaining bromine (the color will disappear).
-
Wash with saturated sodium bicarbonate solution (2 x 250 mL) to neutralize any acidic traces.
-
Wash with brine (1 x 250 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate fully under reduced pressure to yield the crude this compound as a yellow to brown oil.
Purification
The crude product is purified by vacuum distillation to yield a colorless to pale yellow liquid.[12]
-
Setup: Assemble a fractional distillation apparatus for vacuum operation.
-
Distillation: Heat the crude oil under vacuum. Collect the fraction boiling at approximately 110-112 °C at 10 mmHg.
Quality Control and Product Characterization
The identity and purity of the final product must be confirmed using a combination of analytical techniques.[13][14][15]
| Technique | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 (m, 4H, Ar-H), 5.15 (q, 1H, CHBr), 2.0 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~141, 134, 129, 128 (Ar-C), 48 (CHBr), 25 (CH₃) |
| GC-MS | Purity >98%. Mass spectrum showing the molecular ion peak (M+) cluster corresponding to C₈H₈BrCl, exhibiting the characteristic isotopic pattern for one bromine and one chlorine atom. |
| FT-IR (neat) | ν (cm⁻¹) ~3050 (Ar C-H), 2980 (Aliphatic C-H), 1490 (Ar C=C), 1090 (Ar-Cl), 650 (C-Br) |
Visual Representation of the Reaction Mechanism
Caption: Simplified radical mechanism for benzylic bromination.
Conclusion
The protocol detailed herein for the benzylic bromination of 4-chloroethylbenzene provides a robust and scalable method for producing high-purity this compound. The choice of NBS as the brominating agent ensures high regioselectivity, a critical factor for efficiency in multi-step syntheses. Adherence to the outlined safety precautions, reaction monitoring, and purification procedures will enable the consistent production of this valuable intermediate for applications in pharmaceutical and chemical research and development.
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Application Notes & Protocols: 1-(1-Bromoethyl)-4-chlorobenzene in the Synthesis of Chiral Compounds
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of 1-(1-bromoethyl)-4-chlorobenzene as a pivotal precursor in asymmetric synthesis. We will move beyond simple procedural outlines to dissect the mechanistic underpinnings, strategic considerations, and practical execution of synthetic routes yielding high-value chiral amines and alcohols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the construction of enantiomerically pure molecules. We will detail not only the "how" but the "why" of protocol design, ensuring a robust and reproducible application of this versatile building block.
Introduction: The Strategic Value of this compound
This compound is a halogenated aromatic hydrocarbon that serves as a powerful intermediate in synthetic organic chemistry.[1] Its utility is anchored in the distinct reactivity of its two halogen atoms and the presence of a stereogenic center at the benzylic position. The C-Br bond at the ethyl group is significantly more labile and susceptible to nucleophilic substitution than the C-Cl bond on the aromatic ring, which is notoriously unreactive under standard laboratory conditions.[2][3] This differential reactivity allows for selective functionalization at the chiral center without disturbing the aryl chloride, a common feature in many pharmaceutical scaffolds.
The primary application of this compound lies in its role as an electrophile in nucleophilic substitution reactions to forge new carbon-heteroatom bonds, thereby constructing chiral secondary amines and benzylic alcohols—motifs frequently found in biologically active molecules.[4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 14804-61-6 | [7][8] |
| Molecular Formula | C₈H₈BrCl | [7][9] |
| Molecular Weight | 219.51 g/mol | [8][9] |
| Appearance | Colorless to Yellow Liquid | [8] |
| Boiling Point | 236.6 ± 15.0 °C at 760 mmHg | [9] |
| Storage | 2-8 °C, under inert atmosphere | [8] |
Core Mechanistic Principles: SN1 vs. SN2 Pathways
The synthetic utility of this compound hinges on the controlled application of nucleophilic substitution reactions. The benzylic position of the molecule can react via two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The choice of pathway is critical as it directly dictates the stereochemical outcome of the reaction.
-
SN2 Pathway (Stereospecific): This pathway involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. To favor this mechanism, one must use a strong, unhindered nucleophile, a polar aprotic solvent (e.g., DMF, Acetone), and maintain lower reaction temperatures. This is the preferred route for transferring the chirality of an enantiopure starting material to the product.
-
SN1 Pathway (Racemizing): This pathway proceeds through a planar, achiral carbocation intermediate after the leaving group (bromide) departs.[10] This benzylic carbocation is stabilized by the adjacent phenyl ring. The nucleophile can then attack this intermediate from either face, typically resulting in a racemic or near-racemic mixture of products.[10] SN1 reactions are favored by polar protic solvents (e.g., water, ethanol), weaker nucleophiles, and higher temperatures.
Controlling these factors is paramount for any stereoselective synthesis utilizing this substrate.
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Application Note: Protocols and Mechanistic Insights for the Nucleophilic Substitution of Bromine in 1-(1-Bromoethyl)-4-chlorobenzene
Abstract
This technical guide provides a comprehensive experimental framework for the nucleophilic substitution of the benzylic bromine in 1-(1-Bromoethyl)-4-chlorobenzene. We delve into the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways inherent to this secondary benzylic halide, explaining the causal relationships between reaction conditions and outcomes. A detailed, field-tested protocol for the azidation of this compound is presented as a primary example of an S(_N)2 transformation, yielding a versatile synthetic intermediate. This document is intended for researchers, chemists, and professionals in drug development seeking robust methodologies and a deeper understanding of reaction mechanisms.
Introduction and Mechanistic Overview
This compound is a valuable bifunctional synthetic intermediate.[1] Its reactivity is dominated by the lability of the bromine atom at the benzylic position, making it an excellent substrate for nucleophilic substitution reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-heteroatom bonds (e.g., C-N, C-O, C-S).[2][3]
The substrate's structure—a secondary halogenoalkane—places it at a mechanistic crossroads between unimolecular (S(_N)1) and bimolecular (S(_N)2) substitution pathways.[2][4]
-
The S(_N)1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the bromide leaving group to form a secondary benzylic carbocation. This intermediate is resonance-stabilized by the adjacent phenyl ring, making the S(_N)1 route viable. The planar carbocation can then be attacked by a nucleophile from either face, often leading to racemization. This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation intermediate and the departing anion.[5][6]
-
The S(_N)2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs.[6] This process results in an inversion of stereochemistry at the chiral center. The S(_N)2 pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMSO, DMF, acetone), which solvate the counter-ion but leave the nucleophile "bare" and highly reactive.[4][7][8]
For this compound, the choice of nucleophile and solvent is therefore paramount in directing the reaction toward the desired mechanistic pathway and achieving high product selectivity.
Featured Protocol: Azidation via S(_N)2 Pathway
This section details the synthesis of 1-(1-azidoethyl)-4-chlorobenzene, a versatile precursor for amines, triazoles, and other nitrogen-containing heterocycles. The use of a strong nucleophile (azide, N₃⁻) in a polar aprotic solvent (DMSO) strongly favors the S(_N)2 mechanism.[9][10]
Materials and Equipment
| Reagents & Solvents | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Sodium Azide (NaN₃) | ≥99.5% | Commercial Source |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercial Source |
| Diethyl Ether (Et₂O) | Anhydrous | Commercial Source |
| Deionized Water | N/A | In-house |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, condenser, nitrogen inlet, separatory funnel, rotary evaporator, standard laboratory glassware.
Critical Safety Precautions
-
Sodium Azide: Highly toxic and can be explosive, especially upon contact with heavy metals or acids. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11][12]
-
This compound: Lachrymator and skin irritant. Handle in a fume hood.
-
DMSO: Can enhance skin absorption of other chemicals. Avoid skin contact.
Experimental Workflow Diagram
Caption: S(_N)2 Azidation Workflow.
Step-by-Step Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 mmol, 1.0 eq.).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMSO (40 mL) to dissolve the substrate completely.
-
Nucleophile Addition: Carefully add sodium azide (1.5 eq., 15.0 mmol) to the solution in one portion.
-
Reaction: Stir the resulting suspension at ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13] The reaction is typically complete within 12-18 hours.
-
Quenching: Once the reaction is complete, carefully and slowly add deionized water (75 mL) to the flask. Note that this may be a slightly exothermic process.[10]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[9]
-
Washing: Combine the organic layers and wash them with deionized water (2 x 50 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL) to initiate drying.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(1-azidoethyl)-4-chlorobenzene, typically as an oil.[10]
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Characterization and Data
The identity and purity of the synthesized 1-(1-azidoethyl)-4-chlorobenzene should be confirmed using standard analytical techniques.
| Parameter | Conditions & Expected Outcome |
| Reaction Time | 12 - 18 hours at room temperature |
| Typical Yield | 75 - 95% (based on analogous reactions[9][10]) |
| Appearance | Clear to pale yellow oil |
| ¹H NMR (CDCl₃) | Expect signals for aromatic protons, a quartet for the benzylic CH, and a doublet for the methyl group. |
| ¹³C NMR (CDCl₃) | Expect signals for aromatic carbons, the benzylic carbon, and the methyl carbon. |
| IR Spectroscopy | A strong, sharp characteristic absorption band for the azide (N₃) group is expected around 2100 cm⁻¹.[10] |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation pattern should be observed.[14] |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time; moisture in the solvent deactivating the nucleophile. | Allow the reaction to stir for a longer period. Ensure the use of anhydrous solvent and a dry nitrogen atmosphere. |
| Low Yield | Inefficient extraction due to product solubility; premature quenching. | Perform additional extractions. Ensure the reaction has gone to completion via TLC or GC-MS before quenching. |
| Presence of Side Products | Potential for minor elimination (E2) reaction. | Maintain ambient temperature; elevated temperatures can favor elimination. |
Conclusion
The substitution of bromine in this compound is a highly versatile transformation that can be effectively controlled to favor either S(_N)1 or S(_N)2 pathways. The provided protocol for azidation demonstrates a robust and high-yielding S(_N)2 procedure, contingent on the use of a strong nucleophile, a polar aprotic solvent, and anhydrous conditions. Careful adherence to safety protocols, particularly when handling sodium azide, is imperative. The principles and methodologies outlined in this guide provide a solid foundation for researchers to successfully perform this substitution and adapt it for a wide range of other nucleophiles.
References
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Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Available at: [Link]
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Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Available at: [Link]
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Save My Exams. (2025). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) AS Chemistry): Revision Note. Available at: [Link]
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Mykhailiuk, P. K. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. National Institutes of Health. Available at: [Link]
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Chem Help ASAP. (2021). synthesis of benzyl azide & azide safety - laboratory experiment. YouTube. Available at: [Link]
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LibreTexts. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available at: [Link]
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Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]
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Khan Academy. Sn1 vs Sn2: Summary. Available at: [Link]
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Leah4sci. (2013). SN1 vs SN2 Reactions - How to Differentiate. YouTube. Available at: [Link]
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The Royal Society of Chemistry. (2019). Supplementary Information - Highly regioselective and sustainable solar click reaction. Available at: [Link]
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Chemguide. reactions of aryl halides (halogenoarenes). Available at: [Link]
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Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-(1-Bromoethyl)-4-chlorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(1-Bromoethyl)-4-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this key synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting guides, detailed protocols, and answers to frequently asked questions to ensure the successful isolation of your target compound with high purity.
Section 1: Compound Characterization & Essential Safety
Before beginning any purification protocol, it is critical to understand the physical properties and inherent hazards of this compound.
Physical & Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₈H₈BrCl | [1] |
| Molecular Weight | 219.51 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 236.6 ± 15.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Storage Temperature | 2-8 °C |
GHS Hazard Information & Safety Precautions
This compound is a hazardous substance and must be handled with appropriate precautions. Benzylic bromides, as a class, are known lachrymators, meaning they are powerful irritants to the eyes and respiratory system.[3][4]
-
Hazard Statements:
-
Signal Word: Warning.
Mandatory Safety Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles at all times.
-
Handling: Avoid heating at atmospheric pressure due to the high boiling point and potential for thermal decomposition.[5] Use ground-glass joints that are properly secured.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the purification of this compound, focusing on the typical synthesis via free-radical bromination of 1-chloro-4-ethylbenzene with N-Bromosuccinimide (NBS).
Q1: "My crude product is a dark, oily mixture. What are the likely impurities?"
Answer: The dark color often indicates decomposition or the presence of bromine traces. Assuming the synthesis is a benzylic bromination of 1-chloro-4-ethylbenzene, your primary impurities are predictable based on the reaction mechanism.[6] Understanding these impurities is the first step to selecting the right purification strategy.
Table 2: Common Impurity Profile
| Impurity Name | Structure | Source | Relative Polarity (on Silica) |
| 1-chloro-4-ethylbenzene | Cl-C₆H₄-CH₂CH₃ | Unreacted Starting Material | Least Polar |
| This compound | Cl-C₆H₄-CH(Br)CH₃ | Desired Product | Moderately Polar |
| 1-chloro-4-vinylbenzene | Cl-C₆H₄-CH=CH₂ | Elimination of HBr from Product (Heat-induced) | Similar to Starting Material |
| 1-(1,1-dibromoethyl)-4-chlorobenzene | Cl-C₆H₄-C(Br)₂CH₃ | Over-bromination | More Polar than Product |
| Succinimide | C₄H₅NO₂ | By-product from NBS | Most Polar (Often water-soluble) |
The relationship and separation strategy for these impurities are visualized in the workflow below.
Q2: "My product is decomposing during distillation. The yield is low and the distillate is dark."
Answer: This is a classic sign of thermal decomposition. Benzylic halides are often thermally sensitive and can eliminate hydrogen bromide (HBr) upon heating to form an alkene (1-chloro-4-vinylbenzene in this case).[5] The high boiling point of your product (236.6 °C) makes atmospheric distillation unsuitable.
The Causality: Heating to over 200 °C provides sufficient energy to initiate elimination reactions, which are often acid-catalyzed by trace HBr. This decomposition creates more HBr, accelerating the process and leading to significant product loss and charring.
The Solution: You must use vacuum distillation .[7] Reducing the pressure dramatically lowers the boiling point, allowing the compound to distill at a temperature where it is stable.
Table 3: Estimated Boiling Point vs. Pressure
| Pressure (mmHg/Torr) | Estimated Boiling Point (°C) |
| 760 | ~237 |
| 100 | ~175 |
| 20 | ~135 |
| 10 | ~120 |
| 5 | ~105 |
| 1 | ~75 |
Note: These are estimates. Use a manometer for accurate pressure readings during distillation.
See SOP 2: Vacuum Distillation Protocol for a detailed methodology.
Q3: "I'm running a column, but I can't separate my product from the starting material. The spots are too close on the TLC plate."
Answer: This is a common challenge when the polarity of the product and an impurity are very similar. The solution lies in optimizing your chromatographic conditions.
The Causality: In normal-phase chromatography (silica gel), separation is based on polarity. The starting material (an alkylbenzene) is very non-polar. Your product, with the addition of a bromine atom, is slightly more polar but may still have a high Rf value, keeping it close to the starting material spot.
The Solution: Optimize the Mobile Phase (Eluent). Your goal is to find a solvent system that provides a good separation factor (ΔRf) between the product and the starting material.
-
Start with a Non-Polar System: Begin with a highly non-polar eluent like 5% Ethyl Acetate (EtOAc) in Hexanes. This should push the starting material to a high Rf (~0.8-0.9) while keeping your product lower on the plate.
-
Fine-Tune Polarity: If separation is still poor, switch to a solvent system with different selectivity. Toluene or Dichloromethane (DCM) can sometimes provide better separation for aromatic compounds than EtOAc. Try a 2-5% solution of DCM in hexanes.
-
Target an Ideal Rf: For flash chromatography, the ideal Rf value for the desired compound is between 0.25 and 0.40 . This range provides the best balance between resolution and elution time.
Table 4: Recommended TLC/Chromatography Solvent Systems
| Solvent System (v/v) | Polarity | Best For... |
| 1-5% Ethyl Acetate / Hexanes | Very Low | Initial screening; separating very non-polar compounds. |
| 5-10% Ethyl Acetate / Hexanes | Low | Good general-purpose system for this compound class. |
| 1-5% Dichloromethane / Hexanes | Low (different selectivity) | Alternative system if EtOAc/Hexanes fails to resolve spots. |
| 100% Hexanes | Extremely Low | Eluting the least polar impurity (starting material) first. |
See SOP 3: Flash Column Chromatography Protocol for a detailed methodology.
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Aqueous Work-up Protocol
Objective: To remove water-soluble impurities (like succinimide) and acidic by-products (HBr) from the crude reaction mixture.
-
Transfer the crude reaction mixture to a separatory funnel using a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acid Wash (Optional but Recommended): Wash the organic layer with 1M HCl (1 x 50 mL per 100 mL of organic phase) to remove any trace basic compounds.
-
Base Wash: Wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any residual acid (HBr). Vent the funnel frequently as CO₂ gas will be generated.
-
Brine Wash: Wash with a saturated sodium chloride (brine) solution (1 x 50 mL) to remove the bulk of the dissolved water from the organic layer.
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Gravity filter or decant the dried solution to remove the drying agent.
-
Concentrate the solvent using a rotary evaporator to yield the crude product, which is now ready for distillation or chromatography.
SOP 2: Vacuum Distillation Protocol
Objective: To purify the product based on its boiling point while avoiding thermal decomposition.
-
Glassware Inspection: Ensure all glassware is free of cracks or star fractures.
-
Setup: Assemble a vacuum distillation apparatus as shown in the diagram. Use a Claisen adapter to provide an extra neck for a thermometer and to minimize bumping.[8] All ground-glass joints must be greased with vacuum grease.
-
Stirring: Add a magnetic stir bar to the distilling flask. Boiling chips do not work under vacuum. [8]
-
Apply Vacuum: Connect the apparatus to a vacuum trap and pump. Turn on the vacuum before heating. The pressure should drop significantly. A water aspirator or a diaphragm pump is typically sufficient.
-
Heating: Once a stable, low pressure is achieved, begin gently heating the distilling flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected temperature for your measured pressure (see Table 3). Discard any initial low-boiling forerun (likely residual solvent or starting material).
-
Termination: Once the product has distilled, turn off the heat and allow the system to cool completely before slowly re-introducing air to the apparatus.
SOP 3: Flash Column Chromatography Protocol
Objective: To purify the product by separating it from impurities of different polarities using a silica gel stationary phase.
-
Eluent Selection: Using TLC, determine an optimal solvent system that gives the product an Rf of 0.25-0.40 and maximizes separation from impurities.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding cracks.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., DCM or toluene).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column and apply positive pressure (using a pump or bulb) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How should I store the purified this compound?
-
A: Store it in a tightly sealed container at 2-8°C, protected from light and moisture. Due to its potential for slow decomposition (loss of HBr), long-term storage at room temperature is not recommended.
-
-
Q: Is this compound really a lachrymator? What should I do if I'm exposed?
-
Q: How can I visualize the spots on my TLC plate? The product isn't UV active.
-
A: While the aromatic ring provides some UV activity, a chemical stain is often more effective. A potassium permanganate (KMnO₄) stain is excellent for this purpose. It will react with any compound that can be oxidized, which includes the benzylic C-H bond of the starting material and the C-Br bond of the product, showing up as yellow/brown spots on a purple background.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). Benzyl Bromide. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:14804-61-6. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 1-(Bromomethyl)-4-chlorobenzene. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. r/chemhelp. Retrieved January 24, 2026, from [Link]
-
Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Benzyl bromide. Retrieved January 24, 2026, from [Link]
-
AIP Publishing. (n.d.). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved January 24, 2026, from [Link]
-
MDPI. (2019, March 4). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved January 24, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved January 24, 2026, from [Link]
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- 2. This compound | CAS#:14804-61-6 | Chemsrc [chemsrc.com]
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- 4. Benzyl bromide - Wikipedia [en.wikipedia.org]
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- 8. 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue: crystal structure, Hirshfeld surface analysis and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of reactions with 1-(1-Bromoethyl)-4-chlorobenzene
Welcome to the dedicated technical support guide for 1-(1-Bromoethyl)-4-chlorobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. As a secondary benzylic halide, this compound offers a unique reaction profile, but its utility is often accompanied by challenges such as competing reaction pathways and sensitivity to reaction conditions. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.
Section 1: Foundational Knowledge & General Handling
This section addresses the fundamental properties and handling procedures for this compound, which are crucial for experimental success.
Q1: What are the key structural features of this compound that dictate its reactivity?
A1: The reactivity of this compound is dominated by the bromoethyl group attached to the chlorophenyl ring. The carbon atom bonded to the bromine is a "benzylic" carbon. This position is special for two main reasons:
-
Stabilization of Intermediates: The adjacent benzene ring can stabilize both carbocation and radical intermediates through resonance.[1] This stabilization lowers the activation energy for reactions that proceed through these intermediates, such as SN1 substitutions or free-radical reactions.[2][3]
-
Dual Reactivity: As a secondary halide, it can undergo both SN1 (unimolecular) and SN2 (bimolecular) nucleophilic substitution reactions. The dominant pathway is highly dependent on the reaction conditions, including the nucleophile, solvent, and temperature.[3][4]
The chlorine atom on the aromatic ring is significantly less reactive towards nucleophilic substitution under standard conditions due to the high strength of the sp² carbon-chlorine bond.[5]
Q2: What are the recommended storage and handling conditions for this reagent?
A2: this compound is a skin and eye irritant and may cause respiratory irritation.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and dark place to prevent decomposition. Over time, benzylic bromides can slowly decompose, potentially releasing HBr, which can catalyze side reactions. It is advisable to use freshly opened or purified material for best results.
Section 2: Troubleshooting Nucleophilic Substitution Reactions
Nucleophilic substitution is one of the most common applications for this reagent. However, achieving high yields and selectivity can be challenging due to competing reaction pathways.
Q3: My nucleophilic substitution reaction is giving a very low yield. What are the most likely causes and how can I fix them?
A3: Low yields are typically caused by a mismatch between the reaction conditions and the desired mechanistic pathway (SN1 vs. SN2) or by competing elimination reactions.
-
Understanding the SN1/SN2 Dichotomy:
-
SN1 Pathway: Favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water). It proceeds through a resonance-stabilized benzylic carbocation.
-
SN2 Pathway: Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone). It involves a backside attack on the electrophilic carbon.[7]
-
Troubleshooting Steps:
-
Assess Your Nucleophile: Strong nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) will favor the SN2 pathway. Weak nucleophiles (e.g., H₂O, ROH) will favor the SN1 pathway.
-
Solvent Selection is Critical: This is often the most important parameter. Using a polar protic solvent with a strong nucleophile can lead to a mixture of pathways and solvolysis byproducts, drastically reducing the yield. Match your solvent to your desired pathway.
-
Temperature Control: Higher temperatures tend to favor elimination reactions over substitution. If you are observing byproducts, try running the reaction at a lower temperature for a longer period.
The following diagram illustrates the competing SN1 and SN2 pathways.
Caption: Competing SN1 vs. SN2 Pathways for a secondary benzylic halide.
Data Summary: Solvent Effects on Substitution
| Solvent Type | Examples | Favored Pathway | Rationale |
| Polar Protic | Water, Ethanol | SN1 | Stabilizes both the leaving group (Br⁻) and the carbocation intermediate through hydrogen bonding. |
| Polar Aprotic | DMF, DMSO, THF | SN2 | Solvates the counter-ion but not the nucleophile, increasing the nucleophile's effective strength. |
| Nonpolar | Hexane, Toluene | Neither | Generally poor solvents for ionic reactants, leading to very slow reaction rates for either pathway. |
Q4: I'm observing a significant amount of 4-chlorostyrene as a byproduct. How can I minimize this elimination reaction?
A4: The formation of 4-chlorostyrene occurs via an elimination reaction (E1 or E2), which is a major competitor to substitution.
-
E1 Pathway: Competes with SN1 and is favored by weak bases and polar protic solvents.
-
E2 Pathway: Competes with SN2 and is favored by strong, sterically hindered bases.
Strategies to Minimize Elimination:
-
Choice of Base/Nucleophile: Use a nucleophile that is a weak base. For example, azide (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases. Avoid strong, bulky bases like potassium tert-butoxide unless elimination is the desired outcome.
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at 0 °C or even lower can significantly favor substitution.
-
Use a Non-Hindered Nucleophile/Base: If your nucleophile is also acting as a base, ensure it is not sterically hindered. A bulky base will preferentially abstract a proton from the less hindered β-carbon, leading to the alkene.
Caption: Troubleshooting workflow for substitution vs. elimination reactions.
Section 3: Troubleshooting Grignard Reagent Formation
The formation of a Grignard reagent for subsequent reaction with an electrophile is another key application.
Q5: My Grignard reaction with this compound fails to initiate. What are the common causes?
A5: Grignard reagent formation is notoriously sensitive to atmospheric moisture and oxygen. Failure to initiate is almost always due to improper reaction setup.[8][9]
Essential Troubleshooting Steps:
-
Absolute Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours and cooled in a desiccator or under an inert atmosphere). The solvent (typically anhydrous diethyl ether or THF) must be truly anhydrous.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted.
-
Mechanical Activation: Vigorously stir the dry magnesium turnings before adding the solvent.
-
Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh metal. Alternatively, a few drops of 1,2-dibromoethane can be used.
-
-
Initiation: Add a small portion of your halide solution to the activated magnesium and wait for signs of reaction (gentle bubbling, cloudiness, or heat generation) before beginning the slow, dropwise addition of the remainder.
Q6: My Grignard reaction is producing a significant amount of a dimeric (Wurtz coupling) byproduct. How can I avoid this?
A6: The formation of a dimer, 2,3-bis(4-chlorophenyl)butane, is a result of the Wurtz coupling reaction, where the initially formed Grignard reagent attacks an unreacted molecule of the starting halide. This is a common side reaction.[10]
Mitigation Strategies:
-
Slow Addition: The most effective method is to add the solution of this compound very slowly to the suspension of magnesium turnings. This maintains a low concentration of the halide in the presence of excess magnesium, ensuring it reacts with the metal surface rather than the organometallic product.
-
Dilution: Running the reaction under more dilute conditions can also disfavor the bimolecular Wurtz coupling pathway.
Section 4: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This reagent can be used in cross-coupling reactions, although care must be taken.
Q7: I am attempting a Suzuki or Heck coupling at the aryl-chloride position, but the reaction is failing. What is the issue?
A7: The primary issue is the high reactivity of the benzylic bromide. In a typical palladium-catalyzed cross-coupling reaction, the first step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[11][12] The C(sp³)-Br bond of the bromoethyl group is far more reactive towards oxidative addition than the C(sp²)-Cl bond of the chlorophenyl ring. The reaction will almost certainly occur at the benzylic position, leading to undesired products or catalyst decomposition.
Recommendations:
-
Protecting Group Strategy: If coupling at the aryl-chloride is necessary, the bromoethyl group must first be converted to a less reactive functional group (e.g., through substitution with a stable nucleophile) before attempting the cross-coupling.
-
Alternative Substrate: It is far more practical to start with a substrate that already has the desired functionality at the benzylic position and a more suitable leaving group (e.g., Br, I, or OTf) on the aromatic ring for the cross-coupling reaction. For example, using 1-bromo-4-chlorobenzene to form a Grignard reagent and then reacting it with an electrophile is a common strategy to build complexity on the ring.[13]
Data Summary: Typical Cross-Coupling Conditions (for Aryl Halides)
| Reaction | Catalyst (mol%) | Ligand (if needed) | Base | Solvent |
| Suzuki | Pd(PPh₃)₄ (1-5%) | - | 2M aq. Na₂CO₃ or K₂CO₃ | Toluene/Ethanol |
| Heck | Pd(OAc)₂ (1-5%) | PPh₃ or P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, NMP |
Note: These are general conditions for aryl halides and are not recommended for this compound without prior modification of the benzylic bromide.[14][15][16]
Section 5: Experimental Protocols
Protocol 1: General Procedure for SN2 Nucleophilic Substitution (Example with Sodium Azide)
This protocol is a representative example and should be adapted for the specific nucleophile being used.
-
Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add sodium azide (1.2 equivalents) and anhydrous DMF. Stir the suspension.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[17][18]
References
-
Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. [Link]
-
Khan Academy. Reactions at the benzylic position. [Link]
-
Organic Syntheses. Benzene, 1-bromo-2-chloro-. [Link]
-
Chemistry Steps. Benzylic Bromination. [Link]
-
PubChem. This compound. [Link]
-
Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction. [Link]
-
ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. [Link]
-
National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Grignard Reaction. Grignard Reaction Overview. [Link]
-
Chemistry LibreTexts. Reactions at the Benzylic Position. [Link]
-
NC State University Libraries. The Discovery of Nucleophilic Substitution Reactions. [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Pendidikan Kimia. Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]
-
Chemistry LibreTexts. Heck Reaction. [Link]
-
YouTube. Reactions at the benzylic position | Aromatic Compounds | Organic chemistry. [Link]
-
EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Chemsrc. This compound. [Link]
-
Pearson. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a .... [Link]
-
Brainly. 1-Bromo 4-Chloro benzene with Mg/ether ,Formaldehyde,H3O+ ! what is the product?. [Link]
-
YouTube. Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified!. [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
The Suzuki Reaction. The Suzuki Reaction Overview. [Link]
-
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]
-
askIITians. Explain the nucleophilic substitution reaction of chlorobenzene. [Link]
- Google Patents.
-
Organic Syntheses. p. 109. [Link]
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
National Institutes of Health. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]
-
ResearchGate. (PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1 ', 1 ''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. [Link]
-
PubChem. 1-(2-Bromoethyl)-4-chlorobenzene. [Link]
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Technical Support Center: Controlling SN1 vs. SN2 Pathways for 1-(1-Bromoethyl)-4-chlorobenzene
Welcome to the Technical Support Center for advanced synthetic applications. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(1-bromoethyl)-4-chlorobenzene and need to control the outcome of nucleophilic substitution reactions. As a secondary benzylic halide, this substrate is at a crossroads of reactivity, capable of proceeding through both SN1 and SN2 pathways. Understanding and manipulating the delicate balance between these two mechanisms is paramount for achieving desired product yields, stereochemical outcomes, and minimizing unwanted side reactions.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to confidently steer your reactions toward the desired SN1 or SN2 pathway.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to both SN1 and SN2 reactions?
A: The reactivity of this compound is a direct consequence of its structure. It is a secondary halide, which is a borderline case for both SN1 and SN2 mechanisms.[1] Furthermore, the benzylic position of the bromine atom plays a crucial role. The phenyl group can stabilize an adjacent carbocation through resonance, which is a key feature of the SN1 pathway.[1] Conversely, the benzylic carbon is also accessible enough for a backside attack by a nucleophile, a prerequisite for the SN2 mechanism, although it is more sterically hindered than a primary halide.
Q2: What are the key factors I need to consider to control the reaction pathway?
A: The competition between SN1 and SN2 is primarily governed by four key factors:
-
The Nucleophile: The strength and concentration of the nucleophile are critical.
-
The Solvent: The polarity and protic/aprotic nature of the solvent have a profound effect.
-
The Leaving Group: While the bromide is a good leaving group, its departure is the rate-determining step in the SN1 reaction.
-
Temperature: Higher temperatures can favor elimination reactions and may influence the substitution pathway.
By carefully selecting these conditions, you can create an environment that selectively favors one pathway over the other.
Q3: What are the expected stereochemical outcomes for each pathway?
A: The stereochemistry of the product is a powerful diagnostic tool for determining the dominant reaction mechanism.
-
SN1 Reaction: If the reaction proceeds through an SN1 pathway, the carbocation intermediate is planar. The nucleophile can attack from either face, leading to a mixture of enantiomers (racemization).[2]
-
SN2 Reaction: The SN2 reaction occurs via a backside attack, resulting in an inversion of the stereochemical configuration at the chiral center.[2]
Troubleshooting Guides
Issue 1: My reaction is giving a mixture of SN1 and SN2 products.
This is a common issue with secondary benzylic halides. Here’s how to troubleshoot and push the reaction towards your desired pathway:
To Favor the SN1 Pathway:
-
Use a Weak Nucleophile: Weak nucleophiles, such as water, alcohols, or carboxylic acids, are poor at backside attack and will favor waiting for the formation of a carbocation.
-
Employ a Polar Protic Solvent: Solvents like water, ethanol, methanol, or acetic acid are excellent at stabilizing the carbocation intermediate through hydrogen bonding, thus accelerating the SN1 reaction.[3]
-
Low Nucleophile Concentration: The rate of the SN1 reaction is independent of the nucleophile's concentration. Using a low concentration of the nucleophile will disfavor the bimolecular SN2 pathway.
-
Consider a Lewis Acid Catalyst: In some cases, a Lewis acid can be used to assist in the departure of the leaving group, further promoting the formation of the carbocation.
To Favor the SN2 Pathway:
-
Use a Strong, Anionic Nucleophile: Strong nucleophiles with a high concentration of a negatively charged species (e.g., N3-, CN-, RS-, I-) will favor the bimolecular backside attack of the SN2 mechanism.
-
Employ a Polar Aprotic Solvent: Solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are polar enough to dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving it more "naked" and reactive for an SN2 attack.
-
High Nucleophile Concentration: A high concentration of a strong nucleophile will increase the rate of the bimolecular SN2 reaction, outcompeting the unimolecular SN1 pathway.
Issue 2: I am observing significant amounts of an elimination (E1/E2) byproduct.
Elimination reactions are a common competitor to nucleophilic substitution, especially with secondary halides.
To Suppress Elimination Reactions:
-
Use a Non-Basic Nucleophile: Strong, bulky bases are more likely to abstract a proton and initiate elimination. If your nucleophile is also a strong base, consider using a less basic alternative if possible. For SN2 reactions, nucleophiles with high nucleophilicity but low basicity (e.g., azide, cyanide, iodide) are ideal.
-
Control the Temperature: Elimination reactions are generally favored at higher temperatures. Running your reaction at a lower temperature will often favor the substitution pathway.
-
Steric Hindrance: For E2 reactions, a sterically hindered base will favor abstraction of a less hindered proton, which may or may not be the desired outcome. For SN2, less sterically hindered nucleophiles are preferred.
Quantitative Data for Reaction Optimization
The following tables provide key data to aid in your selection of solvents and nucleophiles for controlling the SN1 vs. SN2 pathway.
Table 1: Properties of Common Solvents
| Solvent | Dielectric Constant (ε) at 20°C | Type | Favors |
| Water (H₂O) | 80.4 | Polar Protic | SN1 |
| Formic Acid (HCOOH) | 58.5 | Polar Protic | SN1 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | SN2 |
| Acetonitrile (CH₃CN) | 37.5 | Polar Aprotic | SN2 |
| Methanol (CH₃OH) | 32.7 | Polar Protic | SN1 |
| Ethanol (CH₃CH₂OH) | 24.5 | Polar Protic | SN1 |
| Acetone ((CH₃)₂CO) | 20.7 | Polar Aprotic | SN2 |
| Dichloromethane (CH₂Cl₂) | 9.1 | Polar Aprotic | SN2 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | SN2 |
| Diethyl Ether ((CH₃CH₂)₂O) | 4.3 | Nonpolar | Neither |
| Hexane (C₆H₁₄) | 1.9 | Nonpolar | Neither |
Table 2: Approximate pKa Values of Conjugate Acids of Common Nucleophiles
A lower pKa of the conjugate acid corresponds to a stronger nucleophile in aprotic solvents and a weaker base.
| Nucleophile | Conjugate Acid | pKa | Nucleophilicity | Basicity | Favors |
| I⁻ | HI | -10 | Excellent | Very Weak | SN2 |
| Br⁻ | HBr | -9 | Good | Very Weak | SN2 |
| Cl⁻ | HCl | -7 | Fair | Very Weak | SN2 |
| HS⁻ | H₂S | 7.0 | Good | Moderate | SN2 |
| N₃⁻ | HN₃ | 4.6 | Good | Moderate | SN2 |
| CN⁻ | HCN | 9.2 | Good | Moderate | SN2 |
| CH₃COO⁻ | CH₃COOH | 4.8 | Fair | Moderate | SN2 |
| OH⁻ | H₂O | 15.7 | Fair | Strong | E2/SN2 |
| CH₃O⁻ | CH₃OH | 15.5 | Fair | Strong | E2/SN2 |
| H₂O | H₃O⁺ | -1.7 | Weak | Very Weak | SN1 |
| CH₃OH | CH₃OH₂⁺ | -2.5 | Weak | Very Weak | SN1 |
Experimental Protocols
Protocol 1: Favoring the SN1 Pathway - Solvolysis in Aqueous Ethanol
This protocol is designed to promote the formation of the carbocation intermediate, leading to a mixture of alcohol and ether products with racemized stereochemistry.
Materials:
-
This compound
-
Ethanol (reagent grade)
-
Deionized water
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water. The concentration should be approximately 0.1 M.
-
Heat the mixture to a gentle reflux (the boiling point of the ethanol/water azeotrope is approximately 78 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add an equal volume of deionized water.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with 5% sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture (alcohol and ether).
-
Purify the products by column chromatography on silica gel if necessary.
Protocol 2: Favoring the SN2 Pathway - Reaction with Sodium Azide in Acetone
This protocol utilizes a strong nucleophile in a polar aprotic solvent to promote a backside attack, resulting in an inversion of stereochemistry.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add sodium azide (1.5 eq) to the solution with vigorous stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC. The formation of a precipitate (sodium bromide) is an indication that the reaction is proceeding.
-
Once the reaction is complete, filter the mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the azide product with inverted stereochemistry.
Visualizing the Reaction Pathways
SN1 Pathway Diagram
Caption: The SN1 pathway proceeds through a slow, rate-determining step to form a planar carbocation intermediate, which is then rapidly attacked by a weak nucleophile to yield a racemic mixture of products.
SN2 Pathway Diagram
Caption: The SN2 pathway is a concerted, one-step mechanism involving a backside attack by a strong nucleophile, proceeding through a trigonal bipyramidal transition state to yield a product with inverted stereochemistry.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Bordwell, F.G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456-463. [Link]
-
Reich, H. J. (2022). pKa Table. University of Wisconsin. [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link]
Sources
Technical Support Center: Synthesis of 1-(1-Bromoethyl)-4-chlorobenzene
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(1-Bromoethyl)-4-chlorobenzene. This benzylic bromide is a valuable intermediate, but its synthesis via free-radical bromination presents several common challenges. This document provides in-depth, experience-driven troubleshooting advice to help you navigate these issues, optimize your reaction outcomes, and ensure the integrity of your results.
Core Synthesis Overview: The Wohl-Ziegler Reaction
The most common and efficient method for synthesizing this compound is the benzylic bromination of 1-chloro-4-ethylbenzene. This reaction, a variation of the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[1]
The reaction proceeds via a free-radical chain mechanism.[2][3] The key is the selective abstraction of a hydrogen atom from the benzylic position, which is favored due to the resonance stabilization of the resulting benzylic radical.[4][5] This selectivity is crucial for achieving a high yield of the desired product over other potential side reactions.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has run for the specified time, but analysis (TLC, GC-MS) shows a very low conversion of the starting material, 1-chloro-4-ethylbenzene. What went wrong?
Potential Causes & Solutions:
-
Inactive Radical Initiator: Radical initiators like AIBN and BPO have finite shelf lives and are sensitive to heat and light. An old or improperly stored initiator will fail to generate the necessary radicals to start the chain reaction.
-
Solution: Use a fresh bottle of the initiator or recrystallize the old batch. When initiating the reaction, ensure the temperature is sufficient for homolytic cleavage (typically 75-85 °C for AIBN in CCl₄).
-
-
Impure or Decomposed NBS: N-Bromosuccinimide can degrade over time, especially if exposed to moisture, leading to the formation of succinimide and bromine, which can reduce its effectiveness.
-
Solution: For best results, recrystallize NBS from water before use. The pure compound should be a white crystalline solid. During the reaction, you should observe the denser NBS being consumed and replaced by the less dense succinimide, which often floats.[6]
-
-
Insufficient Reaction Temperature or Time: The reaction requires thermal energy to initiate and sustain the radical chain. If the temperature is too low, the rate of initiation will be slow, leading to poor conversion.
-
Solution: Ensure your reaction mixture is vigorously refluxing. Monitor the reaction progress using TLC or GC. If the reaction stalls, a small, second addition of the radical initiator can sometimes restart the process.
-
-
Presence of Radical Inhibitors: Contaminants in the starting material or solvent (e.g., phenols, hydroquinones) can act as radical scavengers, quenching the chain reaction.
-
Solution: Ensure the purity of your 1-chloro-4-ethylbenzene and use anhydrous, high-purity solvents. Distilling the starting material and solvent may be necessary if inhibitor contamination is suspected.
-
Issue 2: Formation of Significant Impurities
Question: My TLC plate shows multiple spots, and my crude NMR spectrum is complex. What are the likely side products, and how can I prevent them?
Potential Causes & Solutions:
-
Dibromination Product (1-(1,1-dibromoethyl)-4-chlorobenzene): This is the most common impurity, arising from the bromination of the desired product.[7] It is particularly problematic if an excess of NBS is used or if the reaction is allowed to run for too long after the starting material is consumed.
-
Prevention: Use a precise stoichiometry. A slight excess of the starting material relative to NBS (e.g., 1.05 : 1.00) is preferable to an excess of NBS. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
-
-
Aromatic Ring Bromination: While benzylic bromination is highly selective, some electrophilic bromination on the aromatic ring can occur, especially at higher temperatures or if HBr accumulates.[4] NBS maintains a very low concentration of Br₂ and HBr, which suppresses this side reaction.[3]
-
Prevention: Use NBS instead of elemental bromine (Br₂). Ensure the reaction is performed in a non-polar solvent (e.g., CCl₄, cyclohexane) which disfavors ionic reaction pathways.
-
-
Hydrolysis of Product: The product, a benzylic bromide, is susceptible to hydrolysis, especially during aqueous workup, which would yield 1-(4-chlorophenyl)ethanol.
-
Prevention: Perform the workup under neutral or slightly acidic conditions and avoid prolonged contact with water. Use anhydrous solvents and drying agents (like MgSO₄ or Na₂SO₄) thoroughly.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Diagnostic Check | Recommended Solution |
| Low Yield | Inactive Initiator (AIBN/BPO) | Reaction fails to initiate (no color change, no reflux). | Use fresh or recrystallized initiator; ensure proper reaction temperature. |
| Impure NBS | NBS appears discolored (yellow/brown). | Recrystallize NBS from water before use. | |
| Radical Inhibitors Present | Reaction starts then quickly stalls. | Purify starting material and solvent by distillation. | |
| Impurities | Dibromination | Extra spot on TLC (often less polar); NMR signals for CHBr₂. | Use ≤1.0 equivalent of NBS; monitor reaction closely and stop upon consumption of starting material. |
| Aromatic Bromination | Isomeric impurities detected by GC-MS or NMR. | Use NBS in a non-polar solvent; avoid using Br₂ directly.[4] | |
| Decomposition | Product Instability | Product darkens upon standing or during purification. | Perform workup and purification at low temperatures; store product cold and protected from light. |
Experimental Workflow & Protocols
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues during the synthesis.
Caption: A workflow for troubleshooting the synthesis.
Detailed Synthesis Protocol
Safety Note: This reaction should be performed in a well-ventilated fume hood. This compound is a skin and eye irritant and may cause respiratory irritation.[8] Carbon tetrachloride is a hazardous substance. Always wear appropriate personal protective equipment (PPE).
-
Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-chloro-4-ethylbenzene (1.0 eq).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0 eq, freshly recrystallized) and Azobisisobutyronitrile (AIBN, 0.02-0.05 eq).
-
Solvent: Add anhydrous carbon tetrachloride (or a suitable alternative like cyclohexane) to create a ~0.5 M solution.
-
Reaction: Heat the mixture to a vigorous reflux (approx. 77 °C for CCl₄). The reaction is often initiated with a heat lamp until reflux is sustained. The reaction mixture may turn reddish-orange during the reaction and then fade to pale yellow upon completion.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a hexane/ethyl acetate eluent system) or GC-MS. The reaction is typically complete within 1-3 hours. Watch for the consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature, then cool further in an ice bath.
-
The succinimide byproduct will precipitate. Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold solvent.
-
Combine the filtrates and wash with water (2x) and then with a saturated sodium bicarbonate solution to remove any residual HBr.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product is often an oil. Due to the thermal instability of benzylic bromides, purification by vacuum distillation is recommended over column chromatography if possible. If chromatography is necessary, it should be performed quickly on silica gel with a non-polar eluent system.[9]
References
- Vertex AI Search. The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications.
- Organic Syntheses. Benzene, 1-bromo-2-chloro-.
- Pearson. Propose a mechanism for the bromination of ethylbenzene shown below.
- Professor Dave Explains. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). YouTube, 2020.
- Google Patents. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
-
Wikipedia. Wohl–Ziegler bromination. Available from: [Link]
- Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction.
- Google Patents. WO1998055445A1 - A process for the preparation of 1-bromoethyl acetate.
-
PubChem. This compound (C8H8BrCl). Available from: [Link]
-
Chad's Prep. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube, 2020. Available from: [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. 2018. Available from: [Link]
-
Chemistry Steps. Benzylic Bromination. Available from: [Link]
-
Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. 2011. Available from: [Link]
-
LibreTexts Chemistry. Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. 2023. Available from: [Link]
-
Reddit. How to know when to stop reaction, benzylic bromination using AIBN. 2021. Available from: [Link]
-
PubChem. This compound | C8H8BrCl | CID 85772. Available from: [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available from: [Link]
-
Chemistry university. NBS: Radical Bromination. YouTube, 2021. Available from: [Link]
-
Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. 2022. Available from: [Link]
-
ResearchGate. How does one separate Benzyl bromide from the reaction mixture?. 2014. Available from: [Link]
-
Common Organic Chemistry. Benzyl Protection. Available from: [Link]
-
PubChem. 1-(2-Bromoethyl)-4-chlorobenzene | C8H8BrCl | CID 23029. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Propose a mechanism for the bromination of ethylbenzene shown bel... | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. This compound | C8H8BrCl | CID 85772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 1-(1-Bromoethyl)-4-chlorobenzene
Welcome to the Technical Support Center for the synthesis and optimization of 1-(1-Bromoethyl)-4-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to optimize your reaction conditions for higher yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, focusing on the causality behind the experimental choices.
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the likely causes?
A: Low yields in the benzylic bromination of 4-chloroethylbenzene are often traced back to several key factors. The reaction proceeds via a free radical mechanism, which is sensitive to reaction conditions.[1][2] Here's a breakdown of potential culprits and their solutions:
-
Inefficient Radical Initiation: The reaction requires a radical initiator, typically Azobisisobutyronitrile (AIBN) or benzoyl peroxide, to start the radical chain reaction.[3] If the initiator is old or has been improperly stored, its ability to generate radicals upon heating will be compromised. Ensure you are using a fresh batch of initiator. The thermal decomposition of AIBN, for instance, is temperature-dependent, typically occurring between 60°C and 70°C, to form two 2-cyano-2-propyl radicals and nitrogen gas.[4][5] Insufficient temperature will lead to a low concentration of initiating radicals.
-
Suboptimal Reaction Temperature: Temperature plays a crucial role. While heat is necessary to decompose the radical initiator, excessive temperatures can lead to unwanted side reactions, such as elimination or over-bromination. A temperature range of 70-80°C in a solvent like carbon tetrachloride or cyclohexane is generally effective.[6]
-
Presence of Inhibitors: Radical reactions are notoriously sensitive to inhibitors. Oxygen from the air is a common radical scavenger that can terminate the chain reaction. It is crucial to degas your solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Impure Starting Material: The purity of your starting material, 4-chloroethylbenzene, is paramount. Impurities can interfere with the radical chain process. Ensure your starting material is pure and free of any potential inhibitors.
Q2: I am observing a significant amount of a dibrominated side product, 1-(1,1-dibromoethyl)-4-chlorobenzene. How can I minimize this?
A: The formation of the dibrominated product is a common challenge in benzylic bromination and arises from the further reaction of your desired monobrominated product.[3] The benzylic position of this compound is still susceptible to radical bromination. Here are strategies to enhance selectivity for the monobrominated product:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of N-Bromosuccinimide (NBS). Using a large excess of NBS will significantly increase the likelihood of dibromination.
-
Slow Addition of Brominating Agent: Instead of adding all the NBS at once, consider a portion-wise or slow, continuous addition of the NBS to the reaction mixture. This maintains a low concentration of the brominating agent throughout the reaction, favoring monobromination.[3]
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stopping the reaction once the starting material is consumed, but before significant dibromination occurs, is key. Overrunning the reaction will invariably lead to more of the undesired side product.
Q3: My reaction is turning a dark color, and I'm getting a complex mixture of products. What's happening?
A: A dark reaction color and a complex product mixture often indicate decomposition of the reagents or products, or the occurrence of multiple side reactions. Here are some potential causes:
-
Excessive Heat: As mentioned, high temperatures can lead to decomposition. Ensure your heating mantle or oil bath is accurately calibrated.
-
Light-Induced Side Reactions: While some radical reactions are initiated by UV light, uncontrolled exposure to light can sometimes lead to undesired pathways. It's good practice to shield your reaction from direct light unless photochemical initiation is intended.
-
Reaction with Solvent: The choice of solvent is critical. While non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are traditionally used, they must be of high purity. Some solvents can react with the radical intermediates. For instance, solvents with weak C-H bonds could potentially be halogenated. Modern, less toxic alternatives to CCl₄ include trifluorotoluene.[2] The solvent can also influence the reaction rate and selectivity.[7]
Q4: I'm having difficulty purifying the final product. What are the recommended methods?
A: Purifying this compound from the reaction mixture, which may contain unreacted starting material, dibrominated product, and succinimide (from NBS), requires a careful approach.
-
Work-up Procedure: After the reaction is complete, cool the mixture and filter off the succinimide, which is a solid. The filtrate can then be washed with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by a wash with water and brine.[8]
-
Chromatography: The most effective method for separating the monobrominated product from the starting material and the dibrominated byproduct is column chromatography on silica gel. A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate, will typically provide good separation.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scale reactions. The boiling points of the components will be different enough to allow for separation.
Experimental Protocol: Synthesis of this compound
This protocol provides a general method for the benzylic bromination of 4-chloroethylbenzene using NBS and AIBN.
Materials:
-
4-chloroethylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous, non-polar solvent
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroethylbenzene (1.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Addition of Reagents: Add the anhydrous solvent (e.g., CCl₄), followed by N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.).
-
Reaction: Heat the reaction mixture to reflux (for CCl₄, the boiling point is ~77°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of the solvent.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bisulfite, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by vacuum distillation.
Optimization of Reaction Conditions
The following table summarizes the key parameters for optimizing the synthesis of this compound.
| Parameter | Recommended Range/Condition | Rationale & Potential Issues |
| Stoichiometry (NBS:Substrate) | 1.0 - 1.1 : 1 | A slight excess of NBS ensures complete conversion of the starting material. A large excess leads to dibromination. |
| Radical Initiator (AIBN) | 0.02 - 0.05 equivalents | A catalytic amount is sufficient. Higher amounts do not significantly increase the rate but can lead to a more vigorous reaction. |
| Temperature | 70 - 80 °C (for CCl₄) | Must be high enough to initiate the radical initiator but low enough to prevent side reactions and decomposition. |
| Solvent | Anhydrous, non-polar (e.g., CCl₄, cyclohexane, trifluorotoluene) | The solvent should be inert to radical conditions. The presence of water can lead to hydrolysis of NBS. |
| Reaction Time | 1 - 3 hours | Monitor reaction progress to determine the optimal time to maximize yield and minimize side product formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen is a radical inhibitor and must be excluded to ensure an efficient reaction. |
Visualizing the Process
To better understand the reaction and troubleshooting workflow, the following diagrams have been generated.
Caption: Reaction mechanism for the benzylic bromination of 4-chloroethylbenzene.
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Logical relationships between reaction parameters and product yield/purity.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene.
- Alfa Chemistry. (n.d.). Synthesis of Bromobenzene.
- Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- Google Patents. (n.d.). CN110128240B - A kind of method for separating p-chlorobromobenzene and o-chlorobromobenzene by suspension melt crystallization.
- MilliporeSigma. (n.d.). The Science Behind AIBN: How it Initiates Polymerization.
- Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds.
- Google Patents. (n.d.). WO1998055445A1 - A process for the preparation of 1-bromoethyl acetate.
- Royal Society of Chemistry. (2019, December 10). Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput. Green Chemistry.
- Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-.
- PubChem. (n.d.). This compound.
- Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation.
- Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- BenchChem. (2025). Technical Support Center: Synthesis with 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
- Chemsrc. (2025, August 27). This compound.
- Wikipedia. (n.d.). Azobisisobutyronitrile.
- YouTube. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds.
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Study.com. (n.d.). AIBN Overview, Structure & Initiators.
- Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
- ACS Publications. (n.d.). The Mechanism of Benzylic Bromination with N-Bromosuccinimide.
- The Royal Society of Chemistry. (2019). Supporting Information.
- Chemistry LibreTexts. (2020, July 1). 18.4: Radical reactions in practice.
- Chemistry LibreTexts. (2022, September 13). II. Basic Stages of a Radical Chain Reaction.
- YouTube. (2012, April 19). Organic Mechanism - Benzylic Bromination NBS Radical 001.
- RSC Publishing. (2011, February 22). The frequently overlooked importance of solvent in free radical syntheses.
- YouTube. (2022, November 5). How Azobisisobutyronitrile (AIBN) Initiates Radical Formation.
- ChemicalBook. (n.d.). 1-Bromo-4-chloro-2-methylbenzene(14495-51-3) 1H NMR spectrum.
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Technical Support Center: Purification Strategies for Reactions Involving 1-(1-Bromoethyl)-4-chlorobenzene
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 1-(1-bromoethyl)-4-chlorobenzene from your reaction mixtures. As an electrophilic starting material, its removal is critical for obtaining pure products and ensuring the validity of downstream data. This document moves beyond simple protocols to explain the underlying chemical principles that govern successful purification.
Section 1: The Separation Challenge: Exploiting Physicochemical Differences
The success of any purification hinges on exploiting the different physical and chemical properties of the components in a mixture. This compound is a relatively nonpolar halogenated aromatic compound.[1] Most reactions, such as nucleophilic substitutions, will replace the bromine atom with a more polar functional group (e.g., -OH, -OR, -NHR), leading to a significant change in polarity, boiling point, and crystallinity.[2][3]
Understanding these differences is the first step in designing an effective purification strategy.
Table 1: Comparative Physicochemical Properties
| Property | This compound (Starting Material) | Typical Nucleophilic Substitution Product (e.g., Alcohol, Amine) | Typical Elimination Product (4-chlorostyrene) |
| Polarity | Low-to-Medium | Medium-to-High | Low |
| Boiling Point | ~236.6 °C @ 760 mmHg[4] | Variable, but often higher due to hydrogen bonding potential | Lower (~192 °C @ 760 mmHg) |
| State at RT | Liquid[1] | Often a solid or a high-boiling oil | Liquid |
| Solubility | Soluble in organic solvents, insoluble in water[1] | Increased water solubility possible, soluble in polar organic solvents | Soluble in organic solvents, insoluble in water |
| Hydrogen Bonding | None | Yes (Donor and/or Acceptor) | None |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the work-up and purification of reactions utilizing this compound.
Q1: My desired product is a solid, but it's contaminated with the oily starting material. What is the most straightforward purification method?
A: Recrystallization is the most powerful and efficient method for purifying a solid product from a liquid impurity.[5][6][7] The principle relies on the significant difference in the solubility of your solid product and the liquid starting material in a chosen solvent at different temperatures.
-
Causality: Your solid product should be highly soluble in the chosen solvent at high temperatures but poorly soluble at low temperatures. The unreacted this compound, being an oil, will ideally remain in the cold solvent (the "mother liquor") as your pure product crystallizes out.
-
Troubleshooting Tip: If your product "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of your product. Try using a lower-boiling point solvent or a solvent mixture.
Q2: My product is a non-crystalline oil, and Thin Layer Chromatography (TLC) shows it's much more polar than the starting material. How do I separate them?
A: Flash column chromatography is the gold standard for separating compounds with different polarities.[8] Given that your product is more polar, the unreacted this compound will travel through the silica gel column faster and elute first.
-
Expertise & Experience: The key is to select a solvent system (mobile phase) where the starting material has an Rf value of ~0.4-0.6 and your product has an Rf of ~0.2-0.3 on a TLC plate. This provides the best separation. A common starting point for this type of separation is a mixture of hexanes and ethyl acetate. You would start with a low concentration of the more polar solvent (ethyl acetate) and gradually increase it if necessary (gradient elution).
-
Self-Validating System: Always run a TLC of your collected fractions before combining them. Spot the starting material, your crude mixture, and several fractions on the same plate. This provides visual confirmation of which fractions contain your pure product, which contain the starting material, and which are mixed.
Q3: I performed an initial aqueous work-up, but the purification is still difficult. How can I optimize this first step?
A: A well-designed liquid-liquid extraction or "work-up" is crucial for simplifying the final purification.[9] Since this compound is an organic-soluble compound, the goal of the wash is to remove water-soluble byproducts or excess reagents.
-
Scenario 1: Reaction with a basic nucleophile (e.g., an amine). You may have excess amine in your organic layer. A wash with a dilute acidic solution (e.g., 1M HCl) will protonate the excess amine, making it a water-soluble salt that partitions into the aqueous layer.
-
Scenario 2: Formation of acidic byproducts. A wash with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize and extract acidic impurities into the aqueous layer.
-
Trustworthiness Check: After any aqueous wash, always wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water from the organic solvent and prevents emulsions, leading to a cleaner separation.
Q4: Is distillation a viable option for removing the unreacted starting material?
A: Distillation is feasible but can be challenging. The starting material has a high atmospheric boiling point (236.6 °C).[4] Therefore, vacuum distillation is necessary to lower the boiling point and prevent potential decomposition of your product.[10]
-
This method is only effective if your desired product has a significantly different boiling point.
-
Ideal Case: Your product is much less volatile (e.g., a high molecular weight solid). You can distill the unreacted starting material away from the crude mixture.
-
Challenging Case: If your product is the lower-boiling component, you will distill the product, but this can be less efficient if the starting material is present in large amounts.
-
-
Recommendation: Due to the high temperatures required even under vacuum, distillation is often a secondary choice compared to chromatography for heat-sensitive molecules.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the product is more polar than this compound.
-
Solvent System Selection: On a TLC plate, find a solvent mixture (e.g., Hexane:Ethyl Acetate) that gives the starting material an Rf of ~0.5 and your product an Rf of ~0.2.
-
Column Packing:
-
Select an appropriate size glass column and add a small plug of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain until it is just above the silica level. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the reaction solvent or the column eluent.
-
Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin adding your pre-determined solvent system to the top of the column.
-
Apply gentle air pressure to "flash" the solvent through the column at a steady rate.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
This protocol assumes the product is a solid at room temperature.
-
Solvent Selection:
-
Place a small amount of your crude solid in a test tube.
-
Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will fully dissolve it upon heating.
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Cooling & Crystallization:
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying:
-
Allow the crystals to dry completely in the air or in a vacuum oven. Confirm purity by melting point analysis and/or NMR spectroscopy.
-
Section 4: Purification Workflow
The following diagram outlines the decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
References
-
This compound Properties. (2025). Chemsrc. [Link]
-
This compound | 14804-61-6. (n.d.). Arctom. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
1-(Bromomethyl)-4-chlorobenzene. (n.d.). PubChem. [Link]
-
This compound | C8H8BrCl | CID 85772. (n.d.). PubChem. [Link]
-
Column Chromatography: Principles, Procedure, and Applications. (2025). Phenomenex. [Link]
-
Recrystallization. (2023). Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). Making Halogenoalkanes. Chemguide. [Link]
- Distillation of heat sensitive compounds. (n.d.).
-
Nichols, L. (2021). Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Elimination of Alkyl Halides. (2019). Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
-
Preparation of Haloalkanes. (2026). CK-12 Foundation. [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
-
Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs. [Link]
-
Recrystallization (chemistry). (n.d.). Wikipedia. [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 1-(1-Bromoethyl)-4-chlorobenzene
Welcome to the technical support guide for investigating the reactivity of 1-(1-bromoethyl)-4-chlorobenzene. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of nucleophilic substitution reactions. As a secondary benzylic halide, this substrate's reactivity is exquisitely sensitive to the solvent environment, often leading to a delicate balance between different reaction mechanisms. This guide provides in-depth, field-proven insights to help you design, troubleshoot, and interpret your experiments with scientific rigor.
Frequently Asked Questions (FAQs) & Core Concepts
Q1: What makes this compound a challenging yet informative substrate to study?
A1: The structure of this compound is unique because it is a secondary benzylic halide . This positioning places it at a mechanistic crossroads.
-
Secondary Carbon Center: Unlike primary halides that strongly favor SN2 reactions or tertiary halides that favor SN1, secondary halides can proceed through either pathway depending on the conditions.[1][2]
-
Benzylic Position: The carbon atom bearing the bromine is directly attached to a benzene ring. This allows for resonance stabilization of a potential carbocation intermediate, which is a key factor for the SN1 mechanism.[3][4]
This dual character makes the choice of solvent the critical determinant of the reaction's outcome, providing a powerful system for studying the principles of physical organic chemistry.
Q2: What are the primary reaction mechanisms I should expect, and how do they differ?
A2: You should primarily consider the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. They are fundamentally different in their kinetics, stereochemistry, and transition states.
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Mechanism | Two steps via a carbocation intermediate.[5][6] | One concerted step with a pentavalent transition state.[7] |
| Kinetics | First-order | Second-order |
| Stereochemistry | Racemization (attack from either face of the planar carbocation) | Inversion of configuration (backside attack)[5] |
| Favored by | Weak nucleophiles, polar protic solvents.[1][8] | Strong nucleophiles, polar aprotic solvents.[1][8] |
Q3: How exactly does the solvent dictate the reaction pathway?
A3: The solvent's primary roles are to stabilize charged species (intermediates and transition states) and to solvate the nucleophile.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol, Acetic Acid): These solvents have O-H or N-H bonds and can form hydrogen bonds. They excel at stabilizing both the leaving group (Br⁻) and the carbocation intermediate in an SN1 reaction.[1][9] This stabilization lowers the activation energy of the slow, rate-determining step—carbocation formation—dramatically accelerating the SN1 pathway.[3] Often, these solvents also act as the nucleophile in what is termed a solvolysis reaction.[10]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They can solvate cations well but are poor at solvating anions (the nucleophile) through hydrogen bonding.[11] This leaves the nucleophile "bare" and highly reactive, which is ideal for the SN2 mechanism where the nucleophile's strength is paramount.[2] They do not effectively stabilize the carbocation intermediate needed for an SN1 reaction.
The interplay between a solvent's polarity (measured by its dielectric constant) and its ability to hydrogen bond is the key to controlling the reaction.[9][10]
Troubleshooting Guide: Experimental Challenges
Q4: My reaction is proceeding much slower than anticipated. What are the likely causes?
A4: Slow reaction rates are a common issue. Consider these factors:
-
Solvent-Mechanism Mismatch: Are you attempting an SN1 reaction in a solvent with low ionizing power (e.g., pure acetone or THF)? These solvents cannot adequately stabilize the carbocation intermediate. Conversely, running an SN2 reaction with a strong nucleophile in a polar protic solvent (like ethanol) will cause the solvent to form a "cage" around the nucleophile via hydrogen bonding, reducing its reactivity.
-
Nucleophile Strength (for SN2): If you are targeting an SN2 pathway, ensure your nucleophile is sufficiently strong. Weak nucleophiles like water or alcohols will result in very slow SN2 reactions.[2]
-
Leaving Group Ability: Bromine is an excellent leaving group. However, ensure the purity of your this compound starting material. Impurities can inhibit the reaction.
-
Temperature: All reaction rates are temperature-dependent. A modest increase in temperature can significantly accelerate a slow reaction, but be aware this can also promote competing elimination (E1/E2) side reactions.
Q5: I'm observing a mixture of substitution products and my stereochemical outcome is ambiguous. Why?
A5: This is the classic outcome for a secondary benzylic halide and indicates a competition between the SN1 and SN2 pathways.
-
Mixed SN1/SN2 Conditions: You are likely using a solvent of intermediate character (e.g., aqueous acetone or aqueous ethanol). In these mixtures, the conditions are neither exclusively SN1- nor SN2-promoting, allowing both mechanisms to operate simultaneously.
-
Incomplete Racemization (SN1): If you expect complete racemization but observe a slight preference for inversion, it suggests that the carbocation intermediate is not entirely "free." The departing bromide ion may linger, forming a solvent-separated ion pair that partially shields one face of the carbocation, leading to a slight excess of backside attack.
-
Elimination Side Products: The formation of 4-chloro-1-vinylbenzene via E1 or E2 elimination can also occur, especially with sterically hindered or strongly basic nucleophiles.
To resolve this, you must push the conditions more decisively toward one mechanism. For a clean SN1 outcome, use a highly ionizing, weakly nucleophilic solvent like aqueous formic acid or trifluoroethanol. For a clean SN2 outcome, switch to a polar aprotic solvent like DMSO with a strong nucleophile.
Caption: Decision workflow for predicting the reaction pathway.
Experimental Protocols & Data
Protocol: Kinetic Analysis of Solvolysis
This protocol outlines a method to determine the pseudo-first-order rate constant (k) for the solvolysis of this compound, a reaction where the solvent also serves as the nucleophile.
Objective: To quantify the effect of solvent polarity on the reaction rate.
Materials:
-
This compound
-
Solvent systems (e.g., 80% Ethanol/20% Water, 50% Ethanol/50% Water, 40% Acetone/60% Water)
-
Standardized NaOH solution (~0.02 M)
-
Bromothymol blue indicator
-
Constant temperature water bath (e.g., 25°C or 40°C)
-
Volumetric flasks, pipettes, burette, and Erlenmeyer flasks
Procedure:
-
Preparation: Equilibrate the chosen solvent system and a flask containing a small amount of indicator in the constant temperature water bath.
-
Initiation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the temperature-equilibrated solvent to create a solution of known initial concentration (e.g., ~0.1 M). Start a timer immediately. This is t=0.
-
Monitoring: At regular intervals (e.g., every 10-15 minutes), withdraw a precise aliquot (e.g., 5.00 mL) of the reaction mixture and quench it in an Erlenmeyer flask containing acetone to stop the reaction.
-
Titration: Immediately titrate the quenched aliquot with the standardized NaOH solution. The endpoint is the color change of the bromothymol blue indicator. The solvolysis reaction produces HBr, so the amount of NaOH required corresponds to the amount of product formed.
-
Data Collection: Repeat the process for at least 6-8 time points, until the reaction is significantly complete.
-
Calculation:
-
Calculate the concentration of HBr produced at each time point.
-
Determine the concentration of remaining this compound: [Substrate]t = [Substrate]₀ - [HBr]t.
-
Plot ln[Substrate]t versus time (s).
-
-
Analysis: For an SN1 reaction, this plot should yield a straight line. The pseudo-first-order rate constant (k) is the negative of the slope.[12]
Expected Impact of Solvent on Reactivity
| Solvent System | Solvent Type | Dielectric Constant (Approx.) | Expected Dominant Mechanism | Predicted Relative Rate |
| 50% Formic Acid / 50% H₂O | Polar Protic | High | SN1 | Very Fast |
| 80% Ethanol / 20% H₂O | Polar Protic | Moderate-High | SN1 > SN2 | Fast |
| 50% Acetone / 50% H₂O | Mixed | Moderate | SN1 / SN2 Competition | Moderate |
| Pure Acetone (+ NaN₃) | Polar Aprotic | Low-Moderate | SN2 | Fast (with strong nucleophile) |
| Pure THF (+ NaN₃) | Non-polar Aprotic | Low | SN2 | Slow |
Mechanistic Visualizations
Caption: The SN1 pathway proceeds via a stable carbocation.
Caption: The SN2 pathway involves a single, concerted step.
References
-
SN1 vs SN2 . (2021). Chemistry LibreTexts. [Link]
-
Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media . Molecules, 16(8), 6664–6687. [Link]
-
National Center for Biotechnology Information. This compound . PubChem Compound Database. [Link]
-
This compound Physical Properties . Chemsrc. [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity . (2021). The Chemistry Notes. [Link]
-
Ashenhurst, J. Comparing The SN1 vs Sn2 Reactions . Master Organic Chemistry. [Link]
-
Characteristics of the SN1 Reaction . (2024). Chemistry LibreTexts. [Link]
-
Solvolysis of Tertiary and Secondary Haloalkanes . (2015). Chemistry LibreTexts. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution . (2019). Chemistry LibreTexts. [Link]
-
Sn1 vs Sn2: Summary . Khan Academy. [Link]
-
Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution . Journal of the American Chemical Society. [Link]
-
Ashenhurst, J. The SN1 Reaction Mechanism . Master Organic Chemistry. [Link]
-
Leah4sci. (2013). SN1 vs SN2 Reactions - How to Differentiate . YouTube. [Link]
-
Structural and Solvent Effects in SN Reactions . (2021). Chemistry LibreTexts. [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution . Chemistry Stack Exchange. [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1-(1-Bromoethyl)-4-chlorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support portal for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with di-halogenated substrates, specifically focusing on the versatile yet challenging molecule, 1-(1-Bromoethyl)-4-chlorobenzene. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and achieve your synthetic goals with confidence and precision.
Core Concept: The Principle of Chemoselective Activation
The primary challenge when using this compound is achieving chemoselectivity. The molecule possesses two potential reactive sites for oxidative addition: a carbon-bromine (C-Br) bond and a carbon-chlorine (C-Cl) bond. Understanding their reactivity difference is the cornerstone of successful catalyst selection.
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: C–I > C–Br > C–OTf > C–Cl.[1] This trend is dictated by two fundamental properties:
-
Bond Dissociation Energy (BDE): The C-Br bond (≈72 kcal/mol) is significantly weaker than the C-Cl bond (≈84 kcal/mol), requiring less energy for the palladium catalyst to cleave it.[1]
-
Oxidative Addition Kinetics: The oxidative addition of the Pd(0) catalyst into the carbon-halogen bond is the rate-determining step in many cross-coupling cycles.[1] This step is kinetically more favorable for aryl bromides than for aryl chlorides due to the higher polarizability and lower BDE of the C-Br bond.[1]
By carefully selecting the catalyst, ligands, and reaction conditions, you can exploit this inherent reactivity difference to selectively functionalize the C-Br bond while leaving the C-Cl bond untouched, preserving it as a handle for subsequent transformations.
Visual Workflow: Decision Logic for Catalyst Selection
This workflow provides a high-level decision-making process for selecting a catalyst system based on your desired synthetic outcome.
Caption: Catalyst selection workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a Q&A format to directly address common issues encountered during experimentation.
Section 1: Suzuki-Miyaura Coupling
Question 1: I want to perform a Suzuki-Miyaura coupling selectively at the C-Br bond. What is a reliable starting catalyst system?
Answer: For selective C-Br coupling, a standard palladium(0) catalyst system is the ideal starting point. The key is to use conditions mild enough to activate the C-Br bond without affecting the more robust C-Cl bond.
A highly reliable and versatile system consists of a palladium precursor and a bulky, electron-rich phosphine ligand. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often allowing for lower catalyst loadings and milder temperatures.[2][3][4]
| Component | Recommended Starting Points | Rationale |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, air-stable precursors that are reduced in situ to the active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ | Bulky, electron-rich dialkylbiaryl phosphines. They stabilize the Pd(0) center, accelerate oxidative addition to the C-Br bond, and promote the final reductive elimination step.[3][5] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid partner for the transmetalation step.[6] K₃PO₄ is a good general-purpose base for many substrates. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF | Aprotic organic solvents with a small amount of water are standard. Water helps dissolve the inorganic base and facilitates the transmetalation step. |
| Temperature | 80 - 100 °C | Sufficient to promote catalysis without risking competitive C-Cl activation. |
Question 2: My Suzuki-Miyaura reaction yield is low, and I see a lot of my starting material remaining. What should I troubleshoot?
Answer: Low conversion is a common issue that can often be resolved by systematically evaluating each component of the reaction.
Troubleshooting Guide: Low Conversion
-
Check Reagent Quality & Inertness:
-
Atmosphere: Ensure your reaction was set up under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, rendering them inactive. Purge your solvent and water with an inert gas for at least 30 minutes before use.[7]
-
Boronic Acid Stability: Boronic acids can degrade, especially through a process called protodeborylation (replacement of the B(OH)₂ group with a hydrogen). This is a primary cause of low yields.[8]
-
Test: Check the purity of your boronic acid by NMR or melting point.
-
Solution: Use freshly purchased boronic acid, or consider using more stable derivatives like boronic esters (e.g., pinacol esters) or trifluoroborate salts (MIDA boronates).[8]
-
-
-
Evaluate the Catalyst System:
-
Ligand Choice: If you are using a simple ligand like triphenylphosphine (PPh₃), it may not be electron-rich enough to promote efficient catalysis. Switching to a more powerful ligand like SPhos or XPhos can dramatically increase the reaction rate.[2][4]
-
Catalyst Loading: While 1-2 mol% is typical, for a challenging substrate, you may need to increase the catalyst loading to 3-5 mol%.
-
-
Optimize Base and Solvent:
-
Base Strength: If your boronic acid is electronically poor or sterically hindered, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary to facilitate transmetalation.
-
Solvent Choice: Ensure your starting material is fully soluble in the chosen solvent system at the reaction temperature. Poor solubility can stall the reaction.
-
-
Consider Temperature:
-
As a last resort, you can cautiously increase the temperature in 10 °C increments. However, be aware that temperatures exceeding 110-120 °C may begin to induce unwanted side reactions, including slow activation of the C-Cl bond. Monitor by TLC or LC-MS to check for byproduct formation.
-
Section 2: Heck & Sonogashira Couplings
Question 3: Can I perform a Heck or Sonogashira reaction on the C-Br bond? What catalyst systems are recommended?
Answer: Yes, both the Heck and Sonogashira reactions are highly effective for the selective functionalization of the C-Br bond on this substrate.
-
Heck Reaction: The goal is to couple an alkene to the aryl bromide.
-
Catalyst System: Palladacycles, such as the Herrmann catalyst, or systems generated from Pd(OAc)₂ with bulky phosphine ligands are highly effective.[9] For less reactive aryl bromides, more advanced ligands may be needed.[10]
-
Recommended Ligands: P(o-tolyl)₃, P(t-Bu)₃.
-
Base: A hindered organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.
-
-
Sonogashira Coupling: This reaction couples a terminal alkyne.
-
Classic Conditions: The traditional system uses a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N or piperidine).[11][12]
-
Copper-Free Conditions: A common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling).[13] To avoid this, copper-free conditions have been developed, which rely on more active palladium/ligand systems and are often the preferred method for complex substrates.[13] A system of Pd(OAc)₂ with a ligand like SPhos can be effective.
-
Section 3: Buchwald-Hartwig Amination
Question 4: I need to install a nitrogen nucleophile. What are the key considerations for a Buchwald-Hartwig amination at the C-Br position?
Answer: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds. Success hinges on the right combination of ligand, base, and reaction conditions.
-
Ligand is Critical: This reaction is highly sensitive to ligand structure. The development of bulky, electron-rich dialkylbiarylphosphine ligands by Buchwald was transformative for this reaction.[5]
-
Recommended Ligands: XPhos, RuPhos, and BrettPhos are excellent choices for coupling aryl bromides with a wide range of amines.
-
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices. The choice of base can depend on the pKa of the amine being coupled.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.
Section 4: Activating the C-Cl Bond
Question 5: My project requires coupling at the C-Cl bond. Is this possible, and what changes do I need to make?
Answer: Activating the C-Cl bond is significantly more challenging but achievable with modern catalyst systems. Standard Pd/phosphine catalysts are generally ineffective.[2] You have two primary strategies:
-
Advanced Palladium Systems:
-
Rationale: To break the stronger C-Cl bond, the palladium catalyst must be exceptionally electron-rich and sterically accessible.
-
Catalysts/Ligands:
-
Conditions: These reactions typically require higher temperatures ( > 110 °C) and stronger bases.
-
-
Nickel Catalysis:
-
Rationale: Nickel catalysts are generally more effective than palladium for activating aryl chlorides.[2][14] Nickel is more earth-abundant and can participate in different catalytic cycles, making it a powerful alternative.[2]
-
Catalyst System: A common system involves a nickel precursor like NiCl₂(dme) or Ni(cod)₂ with a ligand.
-
Ligands: Bidentate ligands like 2,2'-bipyridine (bpy) or phosphine ligands are frequently used.[15]
-
Reductive Coupling: Many modern nickel-catalyzed reactions are reductive cross-electrophile couplings, using a stoichiometric reductant (e.g., Zinc or Manganese metal) instead of an organometallic reagent.[14][16][17]
-
Visual Aid: The Palladium Cross-Coupling Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting.
Sources
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Validation & Comparative
A Comparative Guide to the Quantification of 1-(1-Bromoethyl)-4-chlorobenzene: GC vs. HPLC
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 1-(1-Bromoethyl)-4-chlorobenzene, a halogenated aromatic compound, serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its precise measurement is critical for process control, impurity profiling, and stability testing. This guide provides an in-depth comparison of two primary analytical techniques for the quantification of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
The selection of an appropriate analytical method is a critical decision in the drug development process, directly impacting data quality and regulatory compliance. This document will not only present the methodologies for both GC and HPLC but will also delve into the scientific rationale behind the selection of specific instrumental parameters. Furthermore, it will outline a comprehensive validation strategy for the proposed methods, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the generation of reliable and reproducible data.[2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust analytical method.
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrCl | [5] |
| Molecular Weight | 219.50 g/mol | [5] |
| Boiling Point | 236.6 ± 15.0 °C at 760 mmHg | [6] |
| Flash Point | 116.9 ± 10.5 °C | [6] |
| Density | 1.5 ± 0.1 g/cm³ | [6] |
| LogP | 3.86 | [6] |
| Solubility | Insoluble in water, soluble in organic solvents. | [1] |
The compound's volatility and thermal stability, as indicated by its boiling point, make it a suitable candidate for Gas Chromatography. Its aromatic structure and the presence of chromophores (the benzene ring) allow for detection by UV-Visible spectroscopy, a common detector in High-Performance Liquid Chromatography.
Method Comparison: GC vs. HPLC at a Glance
The choice between GC and HPLC for the analysis of this compound will depend on several factors including the sample matrix, required sensitivity, and available instrumentation. Below is a summary comparison of the proposed methods.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Typical Column | Capillary column (e.g., 14% cyanopropylphenyl/86% dimethylpolysiloxane) | Reversed-phase C18 column |
| Mobile Phase | Inert gas (e.g., Nitrogen, Helium) | Mixture of organic solvent (e.g., Acetonitrile) and water |
| Detection | Electron Capture Detector (ECD) or Mass Spectrometry (MS) | UV-Visible Detector (UV) or Mass Spectrometry (MS) |
| Sample Volatility | Required | Not required |
| Thermal Stability | Required | Not required |
| Strengths | High resolution, sensitive for halogenated compounds (ECD) | Versatile, suitable for non-volatile and thermally labile compounds |
| Limitations | Not suitable for thermally labile compounds | Lower resolution than capillary GC |
Proposed Analytical Methods and Validation Strategy
The following sections detail the proposed GC and HPLC methods for the quantification of this compound, along with a comprehensive validation plan. It is important to note that these are proposed methods based on the analysis of structurally similar compounds and require experimental verification and validation.
Gas Chromatography (GC) Method
Rationale for Method Selection: The inherent volatility of this compound makes GC a highly suitable technique. The presence of bromine and chlorine atoms in the molecule allows for highly sensitive detection using an Electron Capture Detector (ECD), which is specifically designed for electrophilic compounds.[7] A capillary column with a mid-polarity stationary phase, such as a cyanopropylphenyl polysiloxane, is proposed to achieve good separation from potential impurities.[7]
Proposed GC-ECD Conditions:
| Parameter | Recommended Setting |
| Column | 14% cyanopropylphenyl/86% dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Nitrogen or Helium, constant flow rate of 1.0 mL/min |
| Injector | Split/Splitless, 250 °C |
| Split Ratio | 50:1 (can be optimized) |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 250 °C, hold for 5 min |
| Detector | Electron Capture Detector (ECD), 300 °C |
| Injection Volume | 1 µL |
| Diluent | Hexane or Isooctane |
Experimental Protocol: GC Analysis
-
Standard Preparation: Prepare a stock solution of this compound in the chosen diluent (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to a known volume to achieve a concentration within the calibration range.
-
GC System Setup: Set up the GC instrument according to the parameters listed in the table above.
-
Injection Sequence: Begin by injecting a blank (diluent) to ensure the system is clean. Follow with injections of the calibration standards in increasing order of concentration. Finally, inject the prepared samples.
-
Data Analysis: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
Rationale for Method Selection: HPLC is a versatile technique that can be readily applied to the analysis of aromatic compounds. A reversed-phase method using a C18 column is proposed, as this is a robust and widely used approach for separating non-polar to moderately polar compounds.[8] Acetonitrile is chosen as the organic modifier in the mobile phase due to its favorable UV transparency and elution strength. UV detection is selected based on the presence of the chromophoric benzene ring in the analyte.
Proposed HPLC-UV Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV-Visible Detector at 220 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase (Acetonitrile:Water, 60:40 v/v) |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known volume to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection Sequence: Inject a blank (mobile phase), followed by the calibration standards and then the prepared samples.
-
Data Analysis: Create a calibration curve by plotting the peak area of the analyte versus the concentration of the standards. Calculate the concentration of this compound in the samples from the calibration curve.
Analytical Method Validation
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[3] The following validation parameters should be assessed for both the proposed GC and HPLC methods, in accordance with ICH Q2(R1) guidelines.[2][3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a blank, a placebo (if applicable), and a spiked sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a minimum of five standards over the desired concentration range and determining the correlation coefficient (r²) and y-intercept of the regression line.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). It is often reported as the percent recovery.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizing the Workflow
To better illustrate the process of method selection and validation, the following diagrams are provided.
Caption: Workflow for Analytical Method Development and Validation.
Caption: Key Parameters of Analytical Method Validation.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography offer viable pathways for the quantification of this compound. The choice of method will ultimately be dictated by the specific requirements of the analysis and the resources available. GC, particularly with an ECD, is likely to provide higher sensitivity for this halogenated compound. HPLC offers greater versatility and is suitable for integration into workflows that already utilize this technique for other non-volatile or thermally sensitive compounds.
Regardless of the chosen method, a thorough validation according to ICH guidelines is not merely a regulatory requirement but a cornerstone of sound scientific practice.[2][3][4] It ensures the integrity of the data generated and provides confidence in the quality of the final product. The protocols and validation framework presented in this guide provide a robust starting point for developing a reliable and reproducible analytical method for this compound.
References
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85772, this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column. Retrieved from [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
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Chemsrc. (2023). This compound | CAS#:14804-61-6. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. Retrieved from [Link]
-
ResearchGate. (2014). HPLC Determination of Four Derivatives of Benzene. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
PubMed. (n.d.). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69329, 1-(Bromomethyl)-4-chlorobenzene. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Jurnal Universitas Sanata Dharma. (2014). analytical method validation of benzene using high performance liquid chromatography in beverage. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23029, 1-(2-Bromoethyl)-4-chlorobenzene. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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GC-MS analysis of 1-(1-Bromoethyl)-4-chlorobenzene and its products
An In-Depth Technical Guide to the GC-MS Analysis of 1-(1-Bromoethyl)-4-chlorobenzene and its Synthetic Products
For researchers and professionals in drug development and organic synthesis, the accurate identification and quantification of halogenated aromatic compounds are paramount. This compound is a key intermediate whose purity can significantly impact reaction yields and final product safety. This guide provides a comprehensive comparison of analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for its analysis. We will explore the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative references.
The Analytical Landscape: Choosing the Right Tool
While several techniques can be employed for the analysis of halogenated hydrocarbons, their efficacy varies based on the specific requirements for sensitivity, selectivity, and structural elucidation.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separates volatile compounds (GC) and identifies them by their mass-to-charge ratio and fragmentation pattern (MS). | High sensitivity and specificity; provides structural information for definitive identification. Considered a "gold standard" for forensic substance identification[1]. | Requires volatile and thermally stable analytes. |
| GC-ECD | Separates volatile compounds (GC) and detects electron-capturing compounds (like halogens) with high sensitivity. | Extremely sensitive to halogenated compounds. | Provides no structural information, identification is based solely on retention time; susceptible to interference from other electron-capturing species. |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase in a liquid mobile phase, with detection by UV absorbance. | Suitable for non-volatile or thermally labile compounds. | Lower resolution for complex mixtures compared to capillary GC; UV detection is non-specific and provides no structural information beyond the chromophore. |
| NMR | Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the molecule in solution. | Unparalleled for structural elucidation of pure compounds. | Low sensitivity, not suitable for trace analysis; complex mixtures yield complex, often overlapping spectra that are difficult to interpret. |
For the analysis of this compound and its reaction products, GC-MS emerges as the superior technique. It combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry, which is crucial for distinguishing between structurally similar isomers and byproducts.
The Heart of the Matter: GC-MS Analysis
A successful GC-MS analysis hinges on a meticulously developed method that considers every step from sample preparation to data interpretation.
Synthesis Context and Potential Products
This compound is typically synthesized via benzylic bromination of 1-chloro-4-ethylbenzene. Understanding the reaction helps anticipate potential impurities.
Caption: Potential products from the synthesis of this compound.
The GC-MS method must be able to separate the target product from unreacted starting material and potential side products like di-brominated species or isomers resulting from aromatic ring bromination.
Experimental Protocol: A Self-Validating System
This protocol is designed to be robust and reliable, forming the basis for a fully validated analytical method.
1. Sample Preparation
-
Rationale: Proper dilution is critical to avoid column overloading and detector saturation, ensuring the response is within the linear range of the instrument. The choice of solvent should be based on solubility and compatibility with the GC system (e.g., hexane, ethyl acetate).
-
Procedure:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with analytical grade hexane.
-
Perform a further 1:100 dilution by transferring 100 µL of this stock solution into a 10 mL volumetric flask and diluting with hexane.
-
Transfer the final solution to a 2 mL GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions
-
Rationale: The choice of a non-polar capillary column (like a 5% phenyl-methylpolysiloxane) is ideal for separating aromatic compounds based on their boiling points and slight polarity differences. The temperature program is optimized to ensure baseline separation of volatile starting materials from the higher-boiling brominated products.
| Parameter | Setting | Justification |
| GC System | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| MS System | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity. |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film | Industry-standard, robust column for general purpose analysis of semi-volatiles. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures consistent performance throughout the temperature program. |
| Inlet Temp. | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Injection Vol. | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overloading while ensuring enough sample reaches the detector for trace analysis. |
| Oven Program | 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) | The initial hold separates volatiles. The ramp effectively elutes the target analytes. The final hold cleans the column. |
| Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy, produces reproducible fragmentation patterns for library matching. |
| Source Temp. | 230 °C | Optimal temperature to minimize analyte degradation and maintain source cleanliness. |
| Quad Temp. | 150 °C | Ensures consistent mass filtering. |
| Scan Range | 40 - 450 m/z | Covers the molecular weight of the target compound and its expected fragments. |
Data Interpretation: Decoding the Spectra
The presence of both chlorine and bromine atoms in this compound creates a highly characteristic mass spectrum due to their natural isotopic abundances (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1).[2]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak will appear as a cluster at m/z 218, 220, and 222 (based on ⁷⁹Br and ³⁵Cl, and their heavier isotopes). The presence of one bromine and one chlorine atom results in a distinctive M, M+2, and M+4 pattern.[2][3]
-
Loss of Bromine (-Br): The most likely initial fragmentation is the cleavage of the C-Br bond, as bromine is a good leaving group, leading to a stable secondary benzylic carbocation. This will produce a significant fragment at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Tropylium Ion Formation: Aromatic compounds often rearrange to form a stable tropylium ion.[4][5] The fragment at m/z 139 may further lose acetylene (C₂H₂) to yield ions at m/z 113 and 115.
-
Chlorophenyl Fragment (C₆H₄Cl⁺): A fragment corresponding to the chlorophenyl cation may be observed at m/z 111 and 113.
Caption: Expected isotopic cluster for the molecular ion of this compound.
Method Validation: Ensuring Trustworthiness and Accuracy
A developed method is only reliable if it is validated. Validation proves that the method is suitable for its intended purpose.[1][6][7] Key validation parameters and their typical acceptance criteria for GC methods are summarized below.[8]
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak is well-resolved from other peaks (impurities, byproducts) with no significant interference at the analyte's retention time in a blank sample. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the desired concentration range. |
| Accuracy | The closeness of test results to the true value. | Recovery of a spiked analyte should be within 98-102% of the nominal value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (intra-day) RSD ≤ 2%; Intermediate Precision (inter-day) RSD ≤ 3%. |
| LOD | Limit of Detection: The lowest amount of analyte that can be detected. | Signal-to-Noise ratio (S/N) of ≥ 3. |
| LOQ | Limit of Quantitation: The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio (S/N) of ≥ 10 with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature ramp, etc. |
Workflow and Conclusion
The entire process, from sample receipt to final report, follows a logical and scientifically rigorous path.
Caption: Overall workflow for the GC-MS analysis of this compound.
References
-
GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal. (2019-01-24). [Link]
-
This compound | CAS#:14804-61-6. Chemsrc. (2025-08-27). [Link]
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Gudle, M., et al. (2023-10-22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health (NIH). [Link]
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This compound | C8H8BrCl | CID 85772. PubChem. [Link]
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Diaz, S. Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]
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Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc. (2024-08-23). [Link]
- Alarie, J. P., et al. Methods for the rapid detection of toxic halogenated hydrocarbons and kits useful in performing the same.
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Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Scribd. [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. (2023-08-29). [Link]
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. (2022-11-09). [Link]
- Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
-
Benzene, 1-bromo-4-chloro-. NIST WebBook. [Link]
-
Analytical Validation Quick Reference Guide. ChromSolutions. [Link]
-
GCMS Section 6.9.5. Whitman People. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of 1-(1-Bromoethyl)-4-chlorobenzene
For professionals in pharmaceutical development and fine chemical synthesis, establishing the purity of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. The compound 1-(1-bromoethyl)-4-chlorobenzene is a key chiral building block in the synthesis of various pharmaceutical agents. Its purity, both in terms of related chemical substances and its enantiomeric composition, is critical to the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound. We will explore a reversed-phase HPLC method for the quantification of process-related impurities and a chiral HPLC method for the determination of enantiomeric excess. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this and structurally related compounds.
The narrative that follows is grounded in the principles of analytical Quality by Design (QbD), aiming to provide not just a method, but a framework for understanding the critical parameters that ensure a robust and reliable analytical procedure.[1]
The Analytical Challenge: Achiral and Chiral Purity
This compound presents a dual analytical challenge. Firstly, like any synthesized compound, it may contain impurities derived from starting materials, byproducts of the reaction, or degradation products. A robust analytical method must be able to separate and quantify these related substances.[2][3] Secondly, the molecule possesses a stereogenic center at the carbon atom bearing the bromine, meaning it exists as a pair of non-superimposable mirror images called enantiomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, regulatory bodies mandate the control of the stereoisomeric purity of chiral drugs and intermediates.[4][5]
Method 1: Reversed-Phase HPLC for Achiral Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis for purity determination due to its versatility and applicability to a wide range of organic molecules.[3][6] For this compound, a C18 stationary phase is an excellent starting point due to the compound's aromatic and hydrophobic nature. The primary retention mechanism in RP-HPLC is the hydrophobic interaction between the analyte and the stationary phase.[7]
Rationale for Method Design
The selection of a C18 column is based on its strong hydrophobic retention characteristics, which are well-suited for separating aromatic compounds with varying degrees of halogenation or other substitutions.[8] The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte and its potential impurities by modulating the polarity. A gradient elution is chosen over an isocratic one to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe, with good peak shape.
The use of a photodiode array (PDA) detector is crucial for impurity profiling. It not only quantifies the impurities but also provides spectral data that can help in their preliminary identification and in assessing peak purity.[2]
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-25.1 min: 90% to 40% B
-
25.1-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The purity of the main peak is calculated using the area percent method.
-
Peak purity should be assessed using the PDA detector's software to check for co-eluting impurities.
-
Workflow for RP-HPLC Method Development
Caption: Workflow for RP-HPLC Method Development and Validation.
Method 2: Chiral HPLC for Enantiomeric Purity
For chiral molecules, the separation of enantiomers is a critical quality attribute. Chiral HPLC is the preferred technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[5][9] Polysaccharide-based CSPs are widely used due to their broad applicability.[10]
Rationale for Method Design
A CSP with a derivatized cellulose or amylose backbone is a logical choice for the separation of the enantiomers of this compound. These phases create a chiral environment through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which can lead to differential binding of the enantiomers.[10][11]
Normal-phase chromatography, using a mixture of alkanes and an alcohol modifier, is often more effective for chiral separations on polysaccharide-based CSPs than reversed-phase conditions.[9] The non-polar mobile phase enhances the specific interactions between the analyte and the CSP that are necessary for chiral recognition.
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System and Conditions:
-
Column: Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.
-
Comparative Analysis of the HPLC Methods
The choice between these methods is dictated by the analytical objective. The RP-HPLC method is designed for general purity and impurity profiling, while the chiral HPLC method is specifically for determining the enantiomeric ratio.
Performance Comparison
| Parameter | Method 1: Reversed-Phase HPLC | Method 2: Chiral HPLC | Rationale |
| Primary Application | Purity, Impurity Profiling | Enantiomeric Purity | Different selectivity mechanisms are required for achiral and chiral separations. |
| Stationary Phase | C18 (Achiral) | Polysaccharide-based (Chiral) | The stationary phase is the critical component for achieving the desired separation.[10] |
| Mobile Phase | Acetonitrile/Water (Gradient) | n-Hexane/Isopropanol (Isocratic) | Mobile phase composition is optimized for the specific column chemistry and separation mode.[7] |
| Resolution (Rs) | > 2.0 for all specified impurities | > 1.5 for enantiomers | A resolution of >1.5 is generally considered baseline separation. |
| Typical Run Time | ~30 minutes | ~15 minutes | Gradient elution for impurities often requires longer run times to elute all components. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.1% | RP-HPLC methods are often optimized for high sensitivity to trace impurities. |
Logical Comparison of Methodologies
Caption: Logical comparison of achiral and chiral HPLC methods.
Validation and Trustworthiness
For use in a regulated environment, both methods must be validated according to the International Council for Harmonisation (ICH) guidelines.[12][13][14] Validation would involve demonstrating specificity, linearity, range, accuracy, precision, and robustness.[15] For the impurity method, the limit of detection (LOD) and limit of quantitation (LOQ) for key impurities would also be established.[14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For the RP-HPLC method, this involves demonstrating separation from potential impurities. For the chiral method, it means resolving the two enantiomers from each other and from any achiral impurities.
-
Accuracy and Precision: These parameters demonstrate that the method provides results that are close to the true value and are reproducible. This is typically assessed by analyzing samples with known amounts of analyte or impurities.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage.
Conclusion
The comprehensive purity assessment of this compound requires a dual-method approach. A validated reversed-phase HPLC method is essential for quantifying process-related impurities and ensuring the overall chemical purity of the substance. Concurrently, a specific chiral HPLC method is necessary to determine the enantiomeric excess, a critical quality attribute for this chiral intermediate.
By employing these two distinct, well-characterized, and validated HPLC methods, researchers and drug development professionals can be confident in the quality and consistency of this compound, ensuring its suitability for the synthesis of safe and effective pharmaceuticals. The principles and protocols outlined in this guide provide a solid foundation for establishing such robust analytical controls.
References
- PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
- ResearchGate. (n.d.). Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- Phenomenex. (n.d.). Chiral HPLC Column.
- ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. (n.d.).
- LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
- ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Phenomenex. (n.d.). Chiral HPLC Separations.
- European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
- PubChem. (n.d.). This compound.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- Chemsrc. (2025, August 27). This compound | CAS#:14804-61-6.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Benchchem. (n.d.). A Comparative Guide to the Characterization of 1-Bromo-2,4-dichlorobenzene Impurities.
- Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
- Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
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- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. phx.phenomenex.com [phx.phenomenex.com]
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- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral HPLC Column | Phenomenex [phenomenex.com]
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- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
comparison of reactivity between 1-(1-bromoethyl)-4-chlorobenzene and its isomers
An In-depth Comparative Guide to the Reactivity of 1-(1-bromoethyl)-4-chlorobenzene and its Isomers in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the relative reactivities of this compound and its ortho- and meta-isomers. By dissecting the underlying mechanistic principles and providing validated experimental protocols, this document serves as a crucial resource for chemists aiming to leverage these reagents in complex synthetic pathways.
Introduction: The Nuanced Reactivity of Substituted Benzylic Halides
Benzylic halides are a cornerstone of organic synthesis due to their heightened reactivity in nucleophilic substitution reactions. This enhanced reactivity stems from the ability of the adjacent aromatic ring to stabilize both the transition states of S(_N)2 reactions and the carbocation intermediates of S(_N)1 reactions. The compound 1-(1-bromoethyl)benzene is a secondary benzylic halide, capable of reacting through either pathway depending on the conditions.[1]
The introduction of a chloro-substituent onto the benzene ring introduces a layer of complexity. The position of this halogen atom significantly modulates the electronic and steric environment of the benzylic reaction center, thereby creating distinct reactivity profiles for the ortho, meta, and para isomers. Understanding these differences is paramount for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes in medicinal and materials chemistry. This guide will explore the theoretical basis for these reactivity differences and outline experimental methodologies for their empirical validation.
Theoretical Framework: A Tug-of-War Between Electronic and Steric Effects
The reactivity of 1-(1-bromoethyl)-chlorobenzene isomers is dictated by a delicate interplay of inductive effects, resonance effects, and steric hindrance. The preferred reaction pathway, either unimolecular (S(N)1) or bimolecular (S(_N)2), is highly sensitive to the substrate structure, nucleophile strength, and solvent polarity.[2]
The S(_N)1 Pathway and Carbocation Stability
The S(_N)1 reaction proceeds through a two-step mechanism, with the rate-determining step being the formation of a benzylic carbocation.[3] Consequently, the reactivity of the isomers in an S(_N)1 reaction is directly proportional to the stability of their corresponding carbocation intermediates. The chloro substituent exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density through the sigma bond framework. This effect is distance-dependent and destabilizes the positively charged carbocation.[4]
-
Resonance Effect (+M): The lone pair electrons on the chlorine atom can be delocalized into the π-system of the benzene ring. This electron-donating effect can stabilize the carbocation, particularly when the chlorine is at the ortho or para position.
The net influence on carbocation stability depends on the isomer:
-
This compound (Para-isomer): The chloro group at the para position exerts both a destabilizing -I effect and a stabilizing +M effect. The resonance structures show that the positive charge can be delocalized onto the chlorine atom, providing some stabilization.
-
1-(1-bromoethyl)-3-chlorobenzene (Meta-isomer): At the meta position, the +M effect does not extend to the benzylic carbon. Therefore, only the strong, destabilizing -I effect is operative, making this carbocation the least stable of the three.
-
1-(1-bromoethyl)-2-chlorobenzene (Ortho-isomer): Similar to the para isomer, both -I and +M effects are present. However, the proximity of the chloro group makes the destabilizing -I effect stronger. Furthermore, significant steric hindrance from the adjacent chloro group can inhibit solvation of the carbocation, further reducing its stability.
Based on these electronic effects, the predicted order of reactivity for the isomers under S(_N)1 conditions is:
Para > Ortho > Meta
The S(_N)2 Pathway and Steric Accessibility
The S(_N)2 reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group.[5] The reaction rate is sensitive to steric hindrance around the reaction center.
-
Para- and Meta-isomers: The chloro-substituent is distant from the benzylic carbon and poses negligible steric hindrance to the incoming nucleophile. The primary factor influencing reactivity is the electrophilicity of the carbon atom, which is enhanced by the electron-withdrawing nature of chlorine.
-
Ortho-isomer: The chloro group is positioned directly adjacent to the reaction site. This creates significant steric bulk, shielding the benzylic carbon from backside attack by the nucleophile. This steric hindrance is expected to dramatically slow the rate of an S(_N)2 reaction.
Therefore, the predicted order of reactivity for the isomers under S(_N)2 conditions is:
Para ≈ Meta >> Ortho
Experimental Design for Reactivity Comparison
To empirically validate these theoretical predictions, a series of kinetic experiments can be performed under conditions that selectively favor either the S(_N)1 or S(_N)2 pathway.
Protocol 1: Comparative Solvolysis under S(_N)1 Conditions
This experiment measures the rate of reaction in a polar protic solvent with a weak nucleophile, conditions that strongly favor the S(_N)1 mechanism. A simple and effective method involves monitoring the formation of the bromide ion precipitate with silver nitrate.
Objective: To determine the relative rates of solvolysis for the three isomers.
Materials:
-
This compound
-
1-(1-bromoethyl)-3-chlorobenzene
-
1-(1-bromoethyl)-2-chlorobenzene
-
Ethanol (absolute)
-
Deionized water
-
Silver nitrate (AgNO(_3)) solution (0.1 M in ethanol)
-
Thermostated water bath
-
Test tubes and stopwatch
Methodology:
-
Preparation: Prepare 1% (v/v) solutions of each isomeric substrate in an 80:20 ethanol/water mixture.
-
Equilibration: Place 5 mL of each substrate solution into separate test tubes and equilibrate them in a water bath set to a constant temperature (e.g., 50 °C).
-
Initiation: To each test tube, add 1 mL of the 0.1 M ethanolic silver nitrate solution simultaneously and start the stopwatch.
-
Observation: Record the time taken for a faint, persistent turbidity (silver bromide precipitate) to appear in each test tube.
-
Analysis: A shorter time to precipitation indicates a faster reaction rate. The relative reactivity is inversely proportional to the time recorded.
Protocol 2: Kinetics Study under S(_N)2 Conditions
This experiment uses a strong, non-basic nucleophile in a polar aprotic solvent to favor the S(_N)2 pathway. The Finkelstein reaction, substituting bromide with iodide, is a classic example. Reaction progress is best monitored using quantitative techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Objective: To determine the second-order rate constants for the reaction of each isomer with sodium iodide.
Materials:
-
The three 1-(1-bromoethyl)-chlorobenzene isomers
-
Sodium iodide (NaI), dried
-
Acetone (anhydrous)
-
Volumetric flasks, pipettes, and syringes
-
Thermostated reaction vessel
-
HPLC or GC system with an appropriate column and detector
Methodology:
-
Standard Preparation: Prepare standard solutions of known concentrations for each starting material and the expected product (1-(1-iodoethyl)-chlorobenzene isomers) for calibration.
-
Reaction Setup: In a thermostated vessel, prepare a solution of NaI in anhydrous acetone (e.g., 0.2 M).
-
Initiation: Add a known amount of one of the isomers to the NaI solution (to achieve a starting concentration of e.g., 0.1 M) and start the timer.
-
Sampling: At regular intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture and quench it by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Analysis: Inject the quenched samples into the HPLC or GC system to determine the concentration of the reactant and product at each time point.
-
Data Processing: Plot the natural logarithm of the ratio of reactant concentrations against time. For a second-order reaction, this should yield a straight line whose slope is related to the rate constant, k.
-
Repeat: Perform the same procedure for the other two isomers under identical conditions.
Data Summary and Interpretation
The experimental results are expected to align with the theoretical predictions. The quantitative data should be compiled for clear comparison.
| Isomer | Predicted S(_N)1 Reactivity | Observed S(_N)1 (Time to Precipitate) | Predicted S(_N)2 Reactivity | Observed S(_N)2 (Relative k) |
| Para | 1 (Fastest) | Shortest | 1 (Fastest) | Highest |
| Meta | 3 (Slowest) | Longest | 2 (Intermediate) | Intermediate |
| Ortho | 2 (Intermediate) | Intermediate | 3 (Slowest) | Lowest |
Note: This table presents expected outcomes. Actual experimental data would be inserted here.
The solvolysis experiment (S(_N)1) results are anticipated to show the para-isomer reacting fastest due to the stabilizing +M effect of the chlorine. The meta-isomer should be the slowest due to the powerful, unopposed -I effect destabilizing the carbocation.
In the S(_N)2 reaction with iodide, the ortho-isomer is expected to be significantly slower than the others due to pronounced steric hindrance. The meta and para isomers should react at comparable, much faster rates.
Conclusion and Synthetic Implications
The reactivity of 1-(1-bromoethyl)-chlorobenzene isomers in nucleophilic substitution is highly dependent on the position of the chloro substituent.
-
For S(_N)1 reactions, the reactivity order is Para > Ortho > Meta. This is governed by the stability of the intermediate benzylic carbocation, which is a function of competing inductive and resonance effects.
-
For S(_N)2 reactions, the reactivity order is Para ≈ Meta >> Ortho. This is primarily controlled by steric hindrance, with the ortho-isomer being severely deactivated due to the proximity of the substituent to the reaction center.
These findings have direct implications for synthetic strategy. A chemist needing to perform a substitution under S(_N)1 conditions would find the para-isomer to be the most reactive substrate. Conversely, if an S(_N)2 reaction is desired, both the para- and meta-isomers are suitable choices, while the ortho-isomer should be avoided due to its low reactivity. This guide provides the foundational knowledge and practical methods for making informed decisions when utilizing these versatile chemical building blocks.
References
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Samagra. Haloalkanes and Haloarenes. [Link]
-
University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. [Link]
-
Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. [Link]
-
Wikipedia. Hammett equation. [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. [Link]
-
Physics & Maths Tutor. HALOALKANES (HALOGENOALKANES). [Link]
-
Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. [Link]
-
Chemistry Stack Exchange. (2025). The stability order in the substituted benzyl carbanions. [Link]
-
Chemistry LibreTexts. (2024). A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
-
Chemistry LibreTexts. (2014). Carbocation Stability Depends on the Number of Alkyl Groups Attached to the Positively Charged Carbon. [Link]
-
Save My Exams. (2025). Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. [Link]
-
Brainly.com. (2023). Which of the following types of reactions could (1-bromoethyl) benzene undergo with any reagents? A. SN1. [Link]
-
Chemrevise. (2021). 3.3 Halogenoalkanes. [Link]
Sources
A Comparative Guide to the Reactivity of Benzylic Halides: 1-(1-bromoethyl)-4-chlorobenzene vs. 1-(1-chloroethyl)-4-chlorobenzene
For professionals in chemical synthesis and drug development, the selection of a starting material is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. Benzylic halides are cornerstone reagents, prized for their enhanced reactivity in nucleophilic substitution reactions. This guide provides an in-depth, evidence-based comparison of two structurally similar yet distinct benzylic halides: 1-(1-bromoethyl)-4-chlorobenzene and 1-(1-chloroethyl)-4-chlorobenzene. We will dissect the fundamental principles governing their reactivity, supported by established chemical theory and experimental data, to provide a clear rationale for substrate selection in your synthetic endeavors.
The Decisive Factor: Leaving Group Ability and Bond Strength
At the heart of this comparison lies the identity of the halogen at the benzylic position. In any nucleophilic substitution reaction, the rate is profoundly influenced by the facility with which the leaving group departs. A superior leaving group is one that can best stabilize the negative charge it acquires upon bond cleavage.
The governing principle is straightforward: weaker bases are better leaving groups .[1][2][3] This is because weak bases are the conjugate bases of strong acids, indicating their inherent stability as anions. When comparing bromide (Br⁻) and chloride (Cl⁻), we look to the acidity of their conjugate acids, hydrobromic acid (HBr, pKa ≈ -9) and hydrochloric acid (HCl, pKa ≈ -7). The lower pKa of HBr signifies it is the stronger acid, and therefore, its conjugate base, bromide, is the weaker base and the more stable anion.
This superior stability of the bromide ion makes it a better leaving group than the chloride ion.[2] This trend holds true for both Sₙ1 and Sₙ2 reaction mechanisms, as the rate-determining step in both pathways involves the cleavage of the carbon-halogen bond.[2]
This concept is intrinsically linked to the carbon-halogen bond dissociation energy (BDE) . A weaker bond requires less energy to break, facilitating a lower activation energy for the reaction. The carbon-bromine bond is demonstrably weaker than the carbon-chlorine bond.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C—Cl | ~339 |
| C—Br | ~276 |
| (Data sourced from Chemistry LibreTexts[4]) |
The ~63 kJ/mol difference in bond energy is significant and directly translates to the enhanced reactivity of the bromo derivative. The C-Br bond's relative weakness means it is broken more readily, accelerating the rate of substitution.[5]
Mechanistic Implications: Sₙ1 and Sₙ2 Pathways
Both this compound and its chloro-analogue are secondary benzylic halides. This structural feature allows them to react via either Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions (nucleophile strength, solvent polarity, etc.).[6] Crucially, the bromo-compound exhibits superior reactivity in both mechanistic pathways.
The Sₙ1 Pathway
The Sₙ1 reaction proceeds through a stepwise mechanism where the rate-determining step is the formation of a carbocation intermediate.[7] Benzylic halides are particularly adept at Sₙ1 reactions due to the exceptional stability of the resulting benzylic carbocation, which is delocalized through resonance with the adjacent aromatic ring.[6][7][8]
Since the rate-limiting step is the departure of the leaving group, the compound with the better leaving group will react faster. As established, Br⁻ is a better leaving group than Cl⁻. Therefore, This compound will ionize to form the stable carbocation intermediate more rapidly than 1-(1-chloroethyl)-4-chlorobenzene .
Caption: Sₙ1 pathway showing faster carbocation formation for the bromo-compound.
The Sₙ2 Pathway
The Sₙ2 reaction is a concerted, single-step process involving a backside attack by the nucleophile, which displaces the leaving group.[9] The reaction proceeds through a five-coordinate transition state where the C-Nu bond is partially formed and the C-X bond is partially broken.
The stability of this transition state is key. The better the leaving group, the more it can accommodate the developing negative charge in the transition state, thus lowering the activation energy of the reaction. The greater polarizability and superior leaving group ability of bromide compared to chloride lead to a more stabilized transition state.[6] Consequently, This compound also reacts faster than its chloro counterpart in Sₙ2 reactions .
Caption: Sₙ2 pathway showing a lower energy transition state for the bromo-compound.
Experimental Protocol: Comparative Solvolysis Rate Determination
To empirically validate the theoretical principles, a comparative solvolysis experiment can be performed. Solvolysis, where the solvent acts as the nucleophile, typically favors the Sₙ1 pathway for secondary benzylic halides.[10] The rate can be monitored by observing the formation of the halide byproduct. The use of silver nitrate (AgNO₃) accelerates the reaction by coordinating with the leaving halide, promoting ionization, and provides a convenient method for monitoring as the insoluble silver halide (AgX) precipitates out of solution.[1]
Objective:
To quantitatively compare the rate of Sₙ1 solvolysis of this compound and 1-(1-chloroethyl)-4-chlorobenzene in an ethanolic solution.
Materials:
-
This compound (CAS: 14804-61-6)[11]
-
1-(1-chloroethyl)-4-chlorobenzene
-
Anhydrous Ethanol
-
0.1 M Silver Nitrate in anhydrous ethanol
-
Two 50 mL volumetric flasks, test tubes, stopwatch, constant temperature water bath.
Procedure:
-
Solution Preparation: Prepare 0.05 M solutions of both this compound and 1-(1-chloroethyl)-4-chlorobenzene in separate, labeled 50 mL volumetric flasks using anhydrous ethanol as the solvent.
-
Reaction Setup: Place 5 mL of each halide solution into separate, clean, and dry test tubes. Place an additional test tube containing 10 mL of the 0.1 M ethanolic AgNO₃ solution into the same rack.
-
Equilibration: Place the test tube rack into a constant temperature water bath set to 50°C. Allow the solutions to equilibrate for at least 10 minutes. The choice of 50°C is to ensure a measurable reaction rate; lower temperatures may be too slow, especially for the chloro-compound.[12]
-
Initiation and Monitoring: To start the reactions simultaneously, add 5 mL of the pre-heated AgNO₃ solution to each of the halide solutions. Start the stopwatch immediately.
-
Data Collection: Observe the test tubes against a dark background. Record the time at which the first sign of a faint, persistent turbidity (precipitate) appears in each tube. AgBr is a cream-colored solid, while AgCl is white.
-
Analysis: The reaction rate is inversely proportional to the time taken for the precipitate to appear. The compound that forms a precipitate faster is the more reactive substrate. A relative rate (k_Br / k_Cl) can be calculated by dividing the time taken for the chloro-compound by the time taken for the bromo-compound.
Expected Outcome:
A precipitate of AgBr will form significantly faster in the test tube containing this compound. This provides direct experimental evidence that the C-Br bond is more labile and that the bromo-compound is the more reactive substrate under Sₙ1 conditions.
Caption: Workflow for the comparative solvolysis experiment.
Conclusion and Synthetic Recommendations
The evidence is unequivocal: This compound is a more reactive electrophile than 1-(1-chloroethyl)-4-chlorobenzene in nucleophilic substitution reactions. This heightened reactivity stems from two core physical-organic principles:
-
Superior Leaving Group: The bromide ion is a weaker base and thus a better, more stable leaving group than the chloride ion.
-
Weaker C-X Bond: The carbon-bromine bond has a lower bond dissociation energy than the carbon-chlorine bond, requiring less energy to cleave.
For the research scientist and drug development professional, this has clear practical implications. When developing a synthetic route that involves nucleophilic substitution at this benzylic position, selecting this compound as the substrate will generally afford:
-
Faster reaction times.
-
The ability to use milder reaction conditions (e.g., lower temperatures), which can improve selectivity and minimize side products.
-
A broader scope of viable, weaker nucleophiles that might not react efficiently with the chloro-analogue.
While the chloro-compound may be less expensive or more readily available in some cases, the potential savings in reaction time, energy input, and purification costs associated with the more reactive bromo-compound often provide a more compelling argument for its use in synthesis.
References
-
Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Link
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BenchChem. (2025). Technical Support Center: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene. Link
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Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Link
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Master Organic Chemistry. (2011). What Makes A Good Leaving Group?. Link
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YouTube. (2020). Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. Link
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Chemsrc. (2025). This compound. Link
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PubChem. 1-(2-Bromoethyl)-4-chlorobenzene. Link
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Chemistry LibreTexts. (2022). Leaving Groups. Link
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ACS Publications. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Link
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Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction. Link
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PubChem. This compound. Link
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Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Link
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Chemistry LibreTexts. (2025). Bond Energies. Link
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Chemistry LibreTexts. (2019). Comparison of SN2 and SN1. Link
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Socratic Q&A. (2016). Does 1-bromo-4-chlorobenzene have a permanent dipole moment?. Link
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Quora. (2018). What is the difference between benzyl chloride and benzyl bromide?. Link
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Filo. (2025). out of chlorobenzene and bromobenzene which is more reactive. Link
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BenchChem. (2025). Technical Support Center: Synthesis with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Link
-
ACS Publications. (2002). Bond Dissociation Energies of Organic Molecules. Link
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YouTube. (2013). Leaving Groups in Substitution and Elimination Reactions. Link
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University of Calgary. Nucleophilic substitution of benzylic halides. Link
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Reddit. (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?. Link
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PubChem. 1-(1-Chloroethyl)-4-methylbenzene. Link
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Link
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PrepChem.com. Preparation of (1-chloroethyl)benzene. Link
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YouTube. (2025). Organic Chemistry: Solvolysis Reactions (SN1 and E1 Practice Problems!). Link
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RSC Publishing. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates. Link
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A Comparative Spectroscopic Guide to 1-(1-Haloethyl)-4-chlorobenzene Derivatives for Researchers and Drug Development Professionals
Introduction: The Significance of Halogenated Benzyl Bromides
Benzylic bromides are versatile intermediates in organic synthesis, prized for their reactivity in nucleophilic substitution and cross-coupling reactions. The presence of a halogen atom on the aromatic ring, such as in the 1-(1-bromoethyl)-4-halobenzene series, introduces a further point of synthetic diversification and modulates the electronic properties of the molecule. This guide focuses on the comparative spectroscopic analysis of these compounds, providing the foundational data necessary for their confident application in complex synthetic pathways.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed spectroscopic characteristics of 1-(1-bromoethyl)-4-halobenzene derivatives. The analysis will proceed technique by technique, highlighting the influence of the para-substituent (F, Cl, Br, I) on the spectral output.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.
The ¹H NMR spectra of 1-(1-bromoethyl)-4-halobenzenes are characterized by signals from the ethyl side chain and the aromatic protons.
-
Ethyl Protons: The methine proton (CH-Br) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (CH₃) will appear as a doublet, coupled to the single methine proton. The electronegativity of the bromine atom on the benzylic carbon will deshield the methine proton, shifting its resonance downfield.
-
Aromatic Protons: The para-substituted aromatic ring will give rise to a characteristic AA'BB' system, appearing as two doublets. The chemical shifts of these protons are influenced by the electronic nature of the halogen at the C4 position. More electronegative halogens will generally lead to a greater deshielding of the aromatic protons.
Table 1: Comparison of ¹H NMR Data for 1-(1-Bromoethyl)-4-halobenzene Analogs
| Compound | Ar-H (ortho to CH(Br)CH₃) (ppm) | Ar-H (meta to CH(Br)CH₃) (ppm) |
| 1-Bromo-4-fluorobenzene | ~7.05 (t) | ~7.45 (dd) |
| 1-Bromo-4-chlorobenzene | ~7.30 (d) | ~7.35 (d) |
| 1-Bromo-4-bromobenzene | ~7.45 (d) | ~7.25 (d) |
| 1-Bromo-4-iodobenzene | ~7.65 (d) | ~7.15 (d) |
Note: The data for the parent halobenzenes is used to infer the expected shifts for the 1-(1-bromoethyl) derivatives. The actual values for the derivatives will be influenced by the additional substituent.
The ¹³C NMR spectra provide insight into the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the halogen substituent.
Table 2: Comparison of ¹³C NMR Data for Halobenzene Analogs
| Carbon Position | Chlorobenzene (ppm)[1] | Bromobenzene (ppm) | 1-Bromo-4-chlorobenzene (Predicted, ppm) |
| C1 (C-X) | 134.3 | 122.6 | ~123 |
| C2/C6 | 128.6 | 131.7 | ~132 |
| C3/C5 | 129.7 | 130.1 | ~130 |
| C4 | 126.4 | 127.1 | ~127 |
Note: The predicted values for 1-bromo-4-chlorobenzene are based on the additive effects of the substituents.
The "heavy atom effect" is a key principle in understanding the ¹³C NMR of halogenated compounds. For bromine and iodine, the large electron cloud causes increased shielding of the directly attached (ipso) carbon, resulting in an upfield shift compared to what would be expected based on electronegativity alone.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For the 1-(1-bromoethyl)-4-halobenzene series, key absorptions include:
-
C-H stretching: Aromatic C-H stretches are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the ethyl group will appear in the 3000-2850 cm⁻¹ range.
-
C=C stretching: Aromatic ring stretching vibrations usually give rise to a series of peaks between 1600 and 1450 cm⁻¹.
-
C-Br stretching: The C-Br stretching vibration is typically found in the 700-500 cm⁻¹ region of the spectrum.
-
C-X stretching: The stretching vibration of the carbon-halogen bond on the aromatic ring will vary depending on the halogen (C-F: ~1250-1000 cm⁻¹, C-Cl: ~850-550 cm⁻¹, C-I: ~600-500 cm⁻¹).
-
Out-of-plane C-H bending: The pattern of substitution on the benzene ring can often be determined from the strong absorptions in the 900-675 cm⁻¹ region. For a 1,4-disubstituted (para) ring, a strong band is expected between 850 and 800 cm⁻¹.
The NIST Chemistry WebBook provides a reference IR spectrum for 1-bromo-4-chlorobenzene, which can be used for comparison.[2]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the case of the 1-(1-bromoethyl)-4-halobenzene series, the mass spectra will exhibit characteristic isotopic patterns due to the presence of bromine and chlorine.
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at the mass corresponding to the molecular weight of the compound. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M⁺ and M+2 pattern. If chlorine is also present (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the isotopic pattern will be more complex.
-
Fragmentation: A common fragmentation pathway for these compounds is the loss of a bromine radical to form a stable benzylic carbocation. This will result in a significant peak at [M-Br]⁺. Further fragmentation of the aromatic ring can also occur.
Table 3: Key Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(1-Bromoethyl)-4-chlorobenzene | 14804-61-6[3] | C₈H₈BrCl[3] | 219.51 |
| 1-Bromo-4-(1-bromoethyl)benzene | 24308-78-9 | C₈H₈Br₂ | 263.96 |
| 1-(1-Bromoethyl)-4-fluorobenzene | 40313-05-5 | C₈H₈BrF | 203.05 |
| 1-Bromo-4-iodobenzene | 589-87-7[4] | C₆H₄BrI[4] | 282.90[4] |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample properties.
NMR Sample Preparation
A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.
-
Sample Weighing: Accurately weigh 5-20 mg of the compound for ¹H NMR (or as much as is soluble for ¹³C NMR) into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the compound.
-
Filtration and Transfer: Use a Pasteur pipette with a small plug of glass wool to filter the solution directly into a clean, dry 5 mm NMR tube. This will remove any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
IR Spectroscopy (Liquid Film Method)
For liquid samples, a simple thin film method can be employed.
-
Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.
-
Sample Application: Place a single drop of the liquid sample onto the surface of one of the salt plates.
-
Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates.
-
Analysis: Mount the plates in the spectrometer and acquire the spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like benzylic bromides.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC.
-
Separation: The sample is vaporized and separated on a capillary column (a non-polar column such as a DB-5 is often a good starting point).
-
Detection: The separated components are introduced into the mass spectrometer for ionization and detection.
Visualizing the Analytical Workflow
The process of characterizing these compounds can be visualized as a logical flow from sample preparation to data interpretation.
Caption: Workflow for the spectroscopic characterization of 1-(1-bromoethyl)-4-halobenzene derivatives.
Conclusion and Future Outlook
This guide provides a comparative framework for the spectroscopic characterization of 1-(1-bromoethyl)-4-halobenzene derivatives. By understanding the influence of the para-halogen substituent on the NMR, IR, and MS data, researchers can confidently identify and utilize these important synthetic intermediates. While experimental data for the chloro-derivative remains elusive in the public domain, the trends established from its analogs provide a robust basis for its predicted spectral properties. Future work should focus on the synthesis and full spectroscopic characterization of this compound to complete this comparative dataset.
References
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PubChem. (n.d.). 1-Bromo-4-iodobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of chlorobenzene. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Bromo-4-chloro-benzene. Wiley. Retrieved from [Link]
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validation of a synthetic route to a 1-(1-Bromoethyl)-4-chlorobenzene derivative
An In-Depth Technical Guide to the Synthesis of 1-(1-Bromoethyl)-4-chlorobenzene: A Comparative Validation of Synthetic Routes
For researchers and professionals in drug development and synthetic chemistry, the efficient and reliable synthesis of key intermediates is paramount. This compound (CAS No: 14804-61-6) is a valuable building block, featuring a reactive benzylic bromide that serves as a handle for introducing the 1-(4-chlorophenyl)ethyl moiety in a variety of target molecules.[1][2] Its structure allows for subsequent nucleophilic substitution or organometallic coupling reactions.
This guide provides a comprehensive comparison of the two most logical and prevalent synthetic routes to this compound, offering a deep dive into the mechanistic underpinnings, practical execution, and comparative performance of each method. Our objective is to equip the practicing scientist with the knowledge to select and execute the optimal synthesis for their specific laboratory or process chemistry needs.
Choosing Your Synthetic Path: A High-Level Overview
The selection of a synthetic route is a multi-faceted decision, balancing factors like the availability and cost of starting materials, reaction efficiency, scalability, and safety. The two primary pathways to this compound begin from different, yet structurally related, precursors: 4-chloroethylbenzene and 4-chlorostyrene.
Caption: Decision workflow for selecting a synthetic route to this compound.
Route A: Free-Radical Benzylic Bromination of 4-Chloroethylbenzene
This approach is arguably the most common for installing a bromine atom at the benzylic position of an alkylbenzene. The reaction, often a variant of the Wohl-Ziegler reaction, leverages the unique stability of the benzylic radical intermediate.[3][4]
Expertise & Causality: The Mechanistic Rationale
The high selectivity of this reaction hinges on the relative weakness of the benzylic C-H bond compared to other C-H bonds in the molecule (e.g., aromatic or terminal methyl C-H bonds).[3] The bond dissociation energy (BDE) for a benzylic C-H bond is approximately 90 kcal/mol, which is significantly lower than that of primary (100 kcal/mol) or even tertiary (93 kcal/mol) alkyl C-H bonds.[3] This energetic favorability means that a bromine radical will preferentially abstract a benzylic hydrogen.
The resulting benzylic radical is not localized; it is stabilized by resonance, with the unpaired electron delocalized across the aromatic ring. This stability prevents indiscriminate reactions elsewhere on the molecule and is the core reason for the reaction's success.[5][6]
The use of N-Bromosuccinimide (NBS) is standard practice.[3][5] NBS serves as a source of a constant, low concentration of molecular bromine (Br₂) through its reaction with trace amounts of HBr generated during the propagation step.[3][4] This low concentration is crucial; a high concentration of Br₂ would favor competing reactions, such as electrophilic addition to the aromatic ring (which would require a Lewis acid catalyst) or other undesired radical pathways.[3]
Caption: Mechanism of electrophilic addition of HBr to 4-chlorostyrene.
Trustworthiness: A Self-Validating Protocol
The purity of the final product is a direct validation of the regioselectivity of the reaction. The absence of the anti-Markovnikov isomer, confirmable by ¹H NMR or GC-MS, demonstrates that the reaction has proceeded correctly under electrophilic control.
Experimental Protocol: Hydrobromination
-
Setup: Dissolve 4-chlorostyrene (1.0 eq.) in a non-polar, aprotic solvent like dichloromethane or diethyl ether in a flask cooled in an ice bath.
-
Reagent Addition: Bubble anhydrous hydrogen bromide (HBr) gas through the solution. Alternatively, add a solution of HBr in acetic acid (typically 33 wt%) dropwise with vigorous stirring, maintaining the temperature at 0-5°C. [7]3. Reaction: Allow the reaction to stir at a low temperature for 1-2 hours after the addition is complete. Monitor the disappearance of the starting material by TLC or GC.
-
Workup: Quench the reaction by pouring it into ice-cold water. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid), followed by water and brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Isolation: The resulting crude product can be purified by vacuum distillation.
Data Presentation: Quantitative Performance Comparison
The choice between these routes often comes down to a quantitative comparison of their performance metrics. The following table summarizes typical experimental outcomes, compiled from analogous reactions in the chemical literature.
| Metric | Route A: Benzylic Bromination | Route B: Hydrobromination | Justification & Remarks |
| Typical Yield | 75-90% | 85-95% | Both methods are high-yielding. Route A yields can be lowered by dibromination if not carefully controlled. |
| Purity (Crude) | Good to Excellent | Excellent | Route B is often cleaner, with the primary impurity being unreacted starting material. Route A may contain dibrominated byproducts. |
| Starting Material | 4-Chloroethylbenzene | 4-Chlorostyrene | 4-Chloroethylbenzene is generally a more common, stable, and less expensive bulk chemical. |
| Key Reagents | NBS, Radical Initiator | HBr (gas or in Acetic Acid) | NBS is a solid and relatively easy to handle. HBr is a corrosive gas or solution requiring more specialized handling. |
| Safety | Requires refluxing in potentially hazardous solvents. Initiators can be thermally sensitive. | Requires handling of highly corrosive HBr. The reaction is typically run at low temperatures, reducing runaway risk. | |
| Scalability | Highly scalable and common in industry. Control of heat and initiation is crucial on a large scale. | Scalable, but handling large quantities of HBr gas can be challenging. Using HBr in acetic acid is more practical for scale-up. |
Authoritative Grounding & Conclusion
Both free-radical bromination of 4-chloroethylbenzene (Route A) and electrophilic hydrobromination of 4-chlorostyrene (Route B) are highly effective and validated methods for synthesizing this compound.
Recommendation:
-
For laboratory-scale synthesis , where ease of execution and common starting material availability are priorities, Route A (Benzylic Bromination) is often preferred. Its mechanism is well-understood, and the reagents are standard in most synthetic labs. Careful control of stoichiometry is necessary to maximize the yield of the desired mono-brominated product. [4]* For applications where very high purity and yield are critical , and if the starting 4-chlorostyrene is readily available, Route B (Hydrobromination) can be an excellent choice. The reaction is typically very clean and highly regioselective.
Ultimately, the choice rests on the specific constraints and goals of the research or development program. This guide provides the necessary data and procedural knowledge for an informed decision, ensuring the successful and efficient production of this key synthetic intermediate.
References
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Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Available at: [Link]
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-
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-
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-
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A Senior Application Scientist's Guide to the Chiral Separation of 1-(1-Bromoethyl)-4-chlorobenzene Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and asymmetric synthesis, the resolution of enantiomers from racemic mixtures is a critical and often challenging endeavor. This guide provides an in-depth technical comparison of methodologies for the chiral separation of 1-(1-Bromoethyl)-4-chlorobenzene, a halogenated aromatic compound that serves as a valuable chiral building block. As a Senior Application Scientist, my objective is to equip you with not only robust starting protocols but also the underlying scientific principles to empower you to tackle this and similar chiral separation challenges with confidence.
The Significance of Chiral Separation in Drug Development
The differential pharmacological and toxicological profiles of enantiomers are well-documented, making their separation a regulatory and safety imperative.[1] For a molecule like this compound, obtaining enantiomerically pure forms is essential for the stereoselective synthesis of more complex active pharmaceutical ingredients (APIs). This guide will explore and compare the three primary chromatographic techniques for chiral separations: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
Strategic Approach to Chiral Method Development
A "trial-and-error" approach to chiral separations is often inefficient.[2] A more systematic strategy involves screening a curated set of chiral stationary phases (CSPs) across different chromatographic modes. For a neutral, halogenated aromatic compound like this compound, polysaccharide-based and cyclodextrin-based CSPs are the most promising candidates due to their diverse chiral recognition capabilities.[2][3]
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC is arguably the most versatile and widely adopted technique for enantioseparation due to its broad applicability and the vast array of commercially available CSPs.[4] For this compound, both normal-phase and reversed-phase modes on polysaccharide-based CSPs are viable starting points.
A. Polysaccharide-Based CSPs: A Foundation for Success
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad enantioselectivity.[5] The chiral recognition mechanism is a complex interplay of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[6] The presence of halogen atoms on the analyte can further influence selectivity, potentially through halogen bonding interactions.[3][7]
Proposed HPLC Screening Protocol
This protocol is designed as a starting point for the chiral separation of this compound, based on successful separations of structurally similar compounds like 1-phenylethanol and other halogenated aromatics.
1. Column Selection:
-
Primary Screening:
-
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate))[8]
-
-
Secondary Screening:
-
Lux® i-Cellulose-5 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate))[9]
-
Cyclodextrin-based columns (e.g., Chiral-CD-Ph)
-
2. Mobile Phase Screening:
-
Normal Phase:
-
Hexane/Isopropanol (IPA) (90:10, v/v)
-
Hexane/Ethanol (90:10, v/v)
-
-
Reversed Phase (for immobilized columns):
-
Acetonitrile/Water (60:40, v/v)
-
Methanol/Water (60:40, v/v)
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm or 254 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase
4. Step-by-Step Experimental Workflow:
-
Sample Preparation: Dissolve the racemic this compound in the initial mobile phase to a concentration of 1 mg/mL.
-
System Equilibration: Equilibrate the first column with the initial mobile phase until a stable baseline is achieved (typically 30 minutes).
-
Injection: Inject the sample and record the chromatogram.
-
Screening Iterations: Sequentially screen each column with each mobile phase, ensuring proper equilibration between each run.
-
Data Analysis: Evaluate the chromatograms for any degree of separation. Calculate the separation factor (α) and resolution (Rs) for promising candidates. An α > 1.1 and Rs > 1.5 are generally desired.
5. Optimization:
-
If partial separation is observed, optimize the mobile phase composition (e.g., vary the alcohol percentage from 5% to 20% in normal phase).
-
Investigate the effect of temperature (e.g., 15 °C to 40 °C).
B. Chiral Recognition Mechanism on Polysaccharide CSPs
The separation of enantiomers on polysaccharide CSPs is a result of the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[10] The helical structure of the derivatized cellulose or amylose creates chiral grooves where the analyte can interact.
Caption: Chiral Recognition on Polysaccharide CSP.
For this compound, the chlorophenyl ring can engage in π-π stacking with the phenyl groups of the carbamate substituents on the polysaccharide. The bromine and chlorine atoms can participate in dipole-dipole interactions, and potentially halogen bonding, with the electron-rich carbamate groups. The differential fit of the two enantiomers within the chiral groove leads to different interaction energies and, consequently, different retention times.
II. Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful technique for chiral separations, offering advantages in speed, efficiency, and reduced organic solvent consumption.[11] It often provides different selectivity compared to HPLC, making it a complementary screening tool.[3]
A. Advantages of SFC for Chiral Separations
-
Speed: The low viscosity of supercritical CO2 allows for higher flow rates, leading to faster separations.[11]
-
Green Chemistry: SFC significantly reduces the use of toxic organic solvents.
-
Efficiency: High diffusivity in the mobile phase leads to sharper peaks and better resolution.
Proposed SFC Screening Protocol
1. Column Selection: The same polysaccharide-based columns used for HPLC screening are excellent choices for SFC. Immobilized phases are particularly robust under SFC conditions.
2. Mobile Phase Screening:
-
Primary Co-solvents:
-
Methanol
-
Ethanol
-
Isopropanol
-
-
Gradient Elution: A generic gradient of 5% to 40% co-solvent over 5-10 minutes is a good starting point.
3. Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ and co-solvent
-
Flow Rate: 3-4 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35-40 °C
-
Detection: UV at 220 nm or 254 nm
-
Injection Volume: 1-5 µL
-
Sample Concentration: 1 mg/mL in co-solvent
4. Step-by-Step Experimental Workflow:
Caption: SFC Chiral Screening Workflow.
III. Gas Chromatography (GC): For Volatile Analytes
For thermally stable and volatile compounds, chiral GC offers very high resolution. This compound, with a boiling point around 237 °C, is a suitable candidate for this technique. Chiral separation in GC is typically achieved using cyclodextrin-based stationary phases.[12]
A. Cyclodextrin-Based CSPs in GC
Cyclodextrins are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic inner cavity and a hydrophilic outer surface.[2] Derivatized cyclodextrins are dissolved in a polysiloxane stationary phase. Chiral recognition occurs through the differential inclusion of the enantiomers into the cyclodextrin cavity and interactions with the derivatized rim.[12]
Proposed GC Screening Protocol
1. Column Selection:
-
Primary Screening:
-
Rt-βDEXsm (permethylated beta-cyclodextrin)
-
Chirasil-DEX CB (diacetyl-tert-butyl-silyl beta-cyclodextrin)
-
2. Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID) at 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Program: Start with an isothermal period at a lower temperature (e.g., 120 °C for 5 min) followed by a temperature ramp (e.g., 5 °C/min) to a final temperature (e.g., 180 °C).
3. Step-by-Step Experimental Workflow:
-
Sample Preparation: Dilute the racemic mixture in a suitable solvent (e.g., hexane or dichloromethane) to approximately 1 mg/mL.
-
Installation and Conditioning: Install the chiral GC column and condition it according to the manufacturer's instructions.
-
Analysis: Inject the sample and run the temperature program.
-
Optimization: Adjust the temperature program (initial temperature, ramp rate, final temperature) to optimize the separation.
IV. Comparative Analysis and Data Summary
| Feature | HPLC | SFC | GC |
| Primary CSPs | Polysaccharide-based | Polysaccharide-based | Cyclodextrin-based |
| Speed | Moderate | Fast | Fast |
| Solvent Usage | High | Low (organic) | Low |
| Resolution | Good to Excellent | Good to Excellent | Excellent |
| Scalability | Well-established | Growing in popularity | Limited |
| Compound Volatility | Not required | Not required | Required |
| Typical Analytes | Broad range | Broad range | Volatile, thermally stable |
Conclusion and Recommendations
For the chiral separation of this compound, a systematic screening approach is paramount.
-
Starting Point: Begin with HPLC using polysaccharide-based columns (e.g., Lux Cellulose-1, Chiralpak AD-H) in normal phase mode. This approach has a high probability of success for this class of compounds.
-
Alternative and Complementary Technique: SFC should be your next consideration, especially if speed and reduced solvent consumption are priorities. The same polysaccharide columns can be used, often yielding complementary selectivity.
-
High-Resolution Option: If the compound is sufficiently volatile and thermally stable, chiral GC with a cyclodextrin-based column can provide excellent resolution.
The protocols and insights provided in this guide are designed to be a robust starting point for your method development. Remember that chiral separations can be unpredictable, and empirical screening remains a crucial part of the process. By understanding the underlying principles of chiral recognition and employing a systematic screening strategy, you will be well-equipped to achieve the desired enantioseparation.
References
- Ahuja, S. (2007).
- Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608.
-
Phenomenex. (n.d.). A Systematic Approach to Chiral Screening and Method Development. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
- Scriba, G. K. (2016). Chiral recognition mechanisms in analytical separation sciences: A tribute to William H. Pirkle.
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- T. E. Beesley, R. P. W. Scott. (2012).
- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Capillary Electrophoresis. Elsevier.
- Chiral Technologies. (n.d.). CHIRALPAK® and CHIRALCEL® Columns Instruction Manual.
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HPLC-MART. (n.d.). Lux Cellulose-2. Retrieved from [Link]
- Royal Society of Chemistry. (2020). Supporting information for One-pot kinetic resolution-Mitsunobu reaction to access optically pure compounds, silver salts in.
- Peluso, P., et al. (2020). Liquid Chromatography Enantioseparations of Halogenated Compounds on Polysaccharide-Based Chiral Stationary Phases: Role of Halogen Substituents in Molecular Recognition. Molecules, 25(15), 3365.
- Peluso, P., et al. (2021). Insights Into the Enantioseparation of Polyhalogenated 4,4′-Bipyridines With a Cellulose Tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column by Using Supercritical Fluid Chromatography. Frontiers in Chemistry, 9, 708893.
- Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(43), 11955-12003.
-
Phenomenex. (n.d.). Lux Immobilized Chiral Columns. Retrieved from [Link]
- Cirilli, R., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules, 27(16), 5329.
- Phenomenex. (n.d.). Lux® Chiral Columns Brochure.
- De Klerck, K., et al. (2014). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography.
- Perlic, J., et al. (2022). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules, 27(19), 6241.
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Cheméo. (n.d.). Benzene, (1-bromoethyl)-. Retrieved from [Link]
- Wang, Z., & Pan, Z. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599–1616.
- Ng, C., et al. (2018).
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SIELC Technologies. (n.d.). Ethanone, 2-bromo-1-(4-chlorophenyl)-. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-1-chloropentane. Retrieved from [Link]
- VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION.
- Kazlagić, A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 701–722.
-
SIELC Technologies. (n.d.). Separation of 1-Bromo-2-(4-chlorophenyl)ethane on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). Process for the production of chloromethyl phenethyl bromide.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
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PubChem. (n.d.). 1-Bromo-2-chloro-1-phenyl-ethene. Retrieved from [Link]
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The Impact of Leaving Group Identity on Nucleophilic Aromatic Substitution: A Comparative Analysis for the 1-Ethyl-4-chlorobenzene Core
For researchers and professionals in drug development and synthetic chemistry, the strategic selection of a leaving group is paramount to the success of nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparative analysis of various leaving groups on an activated aryl system, analogous to the 1-ethyl-4-chlorobenzene core, supported by experimental data and mechanistic insights. Our focus is to elucidate the principles that govern leaving group efficacy in the SNAr context, empowering chemists to make informed decisions in their synthetic endeavors.
The Cornerstone of SNAr: Understanding the Mechanism
Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more familiar SN1 and SN2 reactions of aliphatic systems, SNAr proceeds via a distinct two-step addition-elimination mechanism.[1][2] The reaction is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, which activate the ring towards nucleophilic attack.[1][3]
The generally accepted mechanism involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4] The formation of this complex is typically the rate-determining step of the reaction.[1][3] Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.[2]
Caption: Generalized mechanism of a two-step SNAr reaction.
A Counterintuitive Trend: The Halogen Leaving Group Anomaly
In the realm of SN1 and SN2 reactions, the leaving group ability of halogens follows the trend I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength. However, in SNAr reactions, this trend is often inverted, with fluoride being the most effective halogen leaving group.[1][5] This "element effect" is a direct consequence of the reaction mechanism.[5]
The rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[1][3] Highly electronegative atoms, like fluorine, exert a powerful inductive electron-withdrawing effect, which stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[1] This stabilization lowers the activation energy of the first step, thereby accelerating the overall reaction rate.
Comparative Reactivity of Halogens in a Prototypical SNAr Reaction
The following table presents relative rate data for the reaction of 2,4-dinitrophenyl halides with the amine nucleophile, piperidine, in methanol. This system serves as a well-studied model for understanding leaving group effects in SNAr.
| Leaving Group (X) | Relative Rate (kX/kI) |
| F | 3300 |
| Cl | 4.5 |
| Br | 3.2 |
| I | 1.0 |
Data adapted from studies on the reaction of 2,4-dinitrophenyl halides with piperidine.[3]
As the data clearly indicates, the fluoro-substituted arene is orders of magnitude more reactive than its chloro, bromo, and iodo counterparts.[3] The difference in reactivity between chlorine, bromine, and iodine is significantly less pronounced.[3]
Beyond Halogens: The Role of Sulfonate Leaving Groups
Sulfonate esters, such as tosylates (OTs), mesylates (OMs), and triflates (OTf), are renowned for being excellent leaving groups in a variety of nucleophilic substitution reactions.[6] This is due to the high stability of the resulting sulfonate anions, which are the conjugate bases of strong sulfonic acids. The negative charge is extensively delocalized through resonance across the three oxygen atoms.
While direct, side-by-side kinetic comparisons with halogens in a standardized SNAr system are less common in the literature, the exceptional ability of sulfonates to depart makes them highly effective in SNAr reactions. Their reactivity is generally considered to be comparable to or greater than that of fluoride. The triflate group, in particular, is one of the best leaving groups known in organic chemistry.
Experimental Protocol: Synthesis of an Aryl Ether via SNAr
This section provides a detailed, step-by-step methodology for a representative SNAr reaction, the synthesis of an aryl ether from an activated fluoroaromatic compound.
Objective: To synthesize 1-ethoxy-2,4-dinitrobenzene from 1-fluoro-2,4-dinitrobenzene and sodium ethoxide.
Materials:
-
1-Fluoro-2,4-dinitrobenzene
-
Ethanol (absolute)
-
Sodium metal
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 20 mL of absolute ethanol. Carefully add 0.5 g of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 1.86 g of 1-fluoro-2,4-dinitrobenzene in 10 mL of absolute ethanol.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux using a heating mantle for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with two 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash with 50 mL of saturated aqueous sodium chloride solution.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent by gravity filtration.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be purified by recrystallization from ethanol.
Caption: Experimental workflow for the synthesis of an aryl ether via SNAr.
Conclusion and Future Perspectives
The choice of leaving group is a critical parameter in the design and execution of SNAr reactions. For halogen leaving groups, the reactivity trend is often F > Cl > Br > I, a reversal of the trend observed in aliphatic substitutions, which is governed by the stabilization of the rate-determining transition state.[1][5] Sulfonate esters also serve as excellent leaving groups due to the high stability of their corresponding anions.
For the synthetic chemist, this understanding allows for the rational selection of substrates to achieve desired reaction outcomes. Fluoroaromatics are often the substrates of choice for rapid and efficient SNAr reactions. However, the cost and availability of starting materials may necessitate the use of other haloaromatics or sulfonate-derived substrates. Future research in this area may focus on the development of novel leaving groups with enhanced reactivity and selectivity, as well as catalytic methods that can activate less reactive aryl halides towards nucleophilic substitution.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Bent, H. A. (2009). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules, 14(12), 5146-5157. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 16.5: SN2 Reactions of Allylic Halides and Tosylates. In Chemistry LibreTexts. Retrieved from [Link]
-
NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. (n.d.). Retrieved from [Link]
-
Vedantu. (n.d.). Explain the nucleophilic substitution reaction of chlorobenzene. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. Retrieved from [Link]
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A Comparative Guide to Identifying Reaction Intermediates in the Reactions of 1-(1-Bromoethyl)-4-chlorobenzene
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design and optimization of synthetic routes. This guide provides an in-depth technical comparison of the various reaction intermediates that can be generated from 1-(1-bromoethyl)-4-chlorobenzene, a versatile benzylic halide. We will explore the underlying principles that govern the formation of these transient species and present experimental frameworks for their identification and characterization.
Introduction: The Dichotomy of Reactivity in a Benzylic Halide
This compound possesses a secondary benzylic bromide structure, a feature that imparts a rich and varied chemical reactivity. The carbon-bromine bond at the benzylic position is susceptible to cleavage, leading to the formation of several key intermediates depending on the reaction conditions. The para-chloro substituent, being weakly deactivating through induction but also a weak pi-donor through resonance, subtly influences the stability of these intermediates. Understanding the delicate balance between competing reaction pathways—namely, unimolecular nucleophilic substitution (SN1), bimolecular nucleophilic substitution (SN2), bimolecular elimination (E2), and free-radical reactions—is crucial for controlling reaction outcomes.
This guide will dissect these pathways, focusing on the direct and indirect evidence used to identify the fleeting intermediates that dictate the course of the reaction.
The Carbocation Intermediate: A Key Player in Unimolecular Pathways
Under solvolytic or weakly nucleophilic conditions, this compound can undergo ionization to form a secondary benzylic carbocation. The stability of this carbocation is a critical factor driving SN1 and E1 reactions.
The 1-(4-Chlorophenyl)ethyl Cation: Stability and Detection
The 1-(4-chlorophenyl)ethyl carbocation is stabilized by resonance, with the positive charge delocalized into the aromatic ring. While the para-chloro group is electron-withdrawing by induction, its lone pairs can participate in resonance, partially offsetting the destabilizing inductive effect.
Visualizing Carbocation Formation (SN1 Pathway)
Caption: SN1 mechanism for this compound, proceeding through a carbocation intermediate.
Experimental Approaches to Identify and Characterize the Carbocation Intermediate
Direct observation of benzylic carbocations is challenging due to their high reactivity. However, several experimental techniques can provide compelling evidence for their existence.
1. Low-Temperature NMR Spectroscopy:
Experimental Protocol: Generation and NMR Characterization of a Benzylic Carbocation
-
Preparation: In a flame-dried NMR tube under an inert atmosphere (e.g., nitrogen or argon), dissolve a small amount of the precursor alcohol, 1-(4-chlorophenyl)ethanol, in a minimal amount of deuterated dichloromethane (CD₂Cl₂).
-
Cooling: Cool the NMR tube to -78 °C using a dry ice/acetone bath.
-
Carbocation Generation: Slowly add a pre-cooled solution of a superacid, such as a mixture of fluorosulfonic acid (FSO₃H) and antimony pentafluoride (SbF₅) in sulfuryl chloride fluoride (SO₂ClF), to the NMR tube.
-
NMR Analysis: Immediately acquire ¹H and ¹³C NMR spectra at low temperature.
-
Quenching: After analysis, the reaction can be quenched by carefully adding the cold solution to a stirred, cold solution of sodium bicarbonate.
2. Trapping Experiments:
The transient carbocation can be "trapped" by a highly reactive nucleophile present in the reaction mixture. The formation of a product derived from this trapping agent provides strong evidence for the carbocation intermediate.
Experimental Protocol: Carbocation Trapping with a Nucleophile
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., acetonitrile) in the presence of a potent nucleophile that is a poor base, such as sodium azide (NaN₃).
-
Reaction Conditions: Stir the reaction at a temperature that promotes solvolysis (e.g., room temperature or slightly elevated).
-
Product Analysis: After the reaction is complete, analyze the product mixture by GC-MS or LC-MS. The detection of 1-(1-azidoethyl)-4-chlorobenzene would be a strong indicator of a carbocation intermediate.
Comparison of SN1 and E1 Pathways
The carbocation intermediate can also be a precursor to elimination products (E1 pathway). The ratio of substitution to elimination products is influenced by the nature of the nucleophile/base and the temperature.
| Reaction Condition | Predominant Intermediate Fate | Expected Major Product(s) |
| Weakly basic, good nucleophile (e.g., H₂O, ROH) | Nucleophilic attack | 1-(4-Chlorophenyl)ethanol or ether |
| Weakly basic, poor nucleophile, higher temperature | Proton abstraction | 4-Chloro-α-methylstyrene |
The Concerted Pathways: SN2 and E2 Reactions
In the presence of strong, unhindered nucleophiles or bases, this compound can undergo bimolecular reactions that do not involve a discrete intermediate.
SN2: A Single-Step Substitution
Strong, non-basic nucleophiles (e.g., iodide, azide, cyanide) can attack the electrophilic carbon atom in a concerted fashion, displacing the bromide ion.
Visualizing the SN2 Transition State
Caption: SN2 mechanism, a concerted process with a single transition state.
E2: A Concerted Elimination
Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the E2 pathway, where a proton is abstracted from the carbon adjacent to the benzylic carbon simultaneously with the departure of the bromide ion.
Visualizing the E2 Transition State
Caption: E2 mechanism, a concerted elimination leading to an alkene.
Distinguishing Between SN2 and E2 Pathways
The competition between SN2 and E2 is a classic challenge in organic synthesis. The following table summarizes the key factors influencing the outcome.
| Factor | Favors SN2 | Favors E2 | Rationale |
| Nucleophile/Base | Strong, non-basic nucleophiles (e.g., I⁻, N₃⁻, CN⁻) | Strong, sterically hindered bases (e.g., t-BuOK) | Steric hindrance disfavors nucleophilic attack at the carbon center, making proton abstraction more likely. |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less polar solvents | Polar aprotic solvents enhance the nucleophilicity of anions. |
| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a higher activation energy and are more favored at higher temperatures due to their greater increase in entropy. |
Experimental Protocol: Investigating SN2/E2 Competition
-
Reaction Setup: In separate reaction vessels, dissolve this compound in a suitable solvent (e.g., THF).
-
Reagent Addition: To one vessel, add a strong, non-basic nucleophile like sodium azide. To another, add a strong, hindered base like potassium tert-butoxide.
-
Reaction Conditions: Run both reactions at the same temperature (e.g., room temperature) and monitor by TLC or GC.
-
Product Analysis: After completion, quench the reactions appropriately and analyze the product ratios by GC or ¹H NMR to determine the extent of substitution versus elimination.
The Benzylic Radical: An Intermediate in Free-Radical Reactions
In the presence of a radical initiator (e.g., AIBN) or under photochemical conditions, the benzylic C-H bond of 1-chloro-4-ethylbenzene can undergo homolytic cleavage to form a benzylic radical. Subsequent reaction with a halogenating agent like N-bromosuccinimide (NBS) leads to the formation of this compound. The intermediate in this process is the 1-(4-chlorophenyl)ethyl radical.[2][3]
Stability and Detection of the Benzylic Radical
The 1-(4-chlorophenyl)ethyl radical is stabilized by resonance with the adjacent aromatic ring. Similar to the carbocation, the para-chloro substituent has a modest electronic effect.
Visualizing Benzylic Radical Formation
Caption: Formation of the benzylic radical intermediate during free-radical bromination.
Experimental Approaches to Identify Radical Intermediates
1. Radical Trapping:
The use of radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), can trap the radical intermediate. The formation of a TEMPO-adduct provides strong evidence for a radical mechanism.
Experimental Protocol: Radical Trapping with TEMPO
-
Reaction Setup: In a reaction vessel protected from light, dissolve 1-chloro-4-ethylbenzene and NBS in a suitable solvent like carbon tetrachloride.
-
Initiation and Trapping: Add a radical initiator (e.g., AIBN) and a stoichiometric amount of TEMPO. Heat the reaction to initiate radical formation.
-
Analysis: After the reaction, analyze the mixture by LC-MS or ESI-MS for the presence of the TEMPO-adduct of the 1-(4-chlorophenyl)ethyl radical.
2. Chemically Induced Dynamic Nuclear Polarization (CIDNP):
CIDNP is a powerful NMR technique that can detect the presence of radical pairs in a reaction. During the formation of Grignard reagents from benzylic halides, for instance, CIDNP effects are often observed, indicating a single-electron transfer (SET) mechanism that generates radical intermediates.
Conclusion: A Multifaceted Intermediate Landscape
The reactions of this compound are a compelling case study in the competition between different reaction pathways and the central role of their corresponding intermediates. The choice of reagents and reaction conditions allows for the selective generation of carbocationic, concerted, or radical pathways.
For the practicing chemist, a thorough understanding of these competing mechanisms is essential for predicting and controlling reaction outcomes. The experimental protocols outlined in this guide provide a framework for the systematic investigation and identification of the key reactive intermediates that govern the rich chemistry of this versatile benzylic halide. By applying these principles and techniques, researchers can gain deeper insights into reaction mechanisms and develop more efficient and selective synthetic methodologies.
References
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Olah, G. A., & Pittman Jr, C. U. (1965). Spectroscopic and Theoretical Studies of Benzylic Carbonium Ions. Journal of the American Chemical Society, 87(13), 2996–3004. [Link]
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Richard, J. P., & Jencks, W. P. (1982). A simple relationship between carbocation lifetime in water and the rate constant for trapping of the carbocation by azide ion. Journal of the American Chemical Society, 104(17), 4689–4691. [Link]
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Bordwell, F. G. (1970). Are Nucleophilic Bimolecular Concerted Reactions Involving Four or More Bonds a Myth? Accounts of Chemical Research, 3(9), 281–290. [Link]
- Walling, C. (1991). Free Radicals in Solution. John Wiley & Sons.
-
Müller, P., & Milin, D. (1991). Chiral benzylic carbocations: low-temperature NMR studies and theoretical calculations. Journal of the American Chemical Society, 113(26), 9860–9867. [Link]
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Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]
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Pearson Education. (n.d.). Propose a mechanism for the bromination of ethylbenzene shown below. Retrieved January 25, 2026, from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved January 25, 2026, from [Link]
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Safety Operating Guide
Navigating the Handling of 1-(1-Bromoethyl)-4-chlorobenzene: A Guide to Personal Protective Equipment and Safe Laboratory Practices
In the landscape of pharmaceutical research and development, the meticulous handling of reactive intermediates is paramount to both personnel safety and experimental integrity. 1-(1-Bromoethyl)-4-chlorobenzene, a halogenated aromatic compound, serves as a valuable building block in organic synthesis. However, its structural alerts—a benzylic bromide susceptible to nucleophilic substitution and a chlorinated aromatic ring—necessitate a robust and well-defined safety protocol. This guide provides an in-depth, procedural framework for the safe handling, deployment of personal protective equipment (PPE), and disposal of this compound, grounded in established safety principles and data from structurally analogous compounds.
Hazard Assessment: Understanding the Intrinsic Risks
The primary hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Halogenated organic compounds are known to cause irritation upon contact with skin and eyes.[1][2][3] Prolonged contact may lead to dermatitis.[1]
-
Respiratory Irritation: Inhalation of dust or vapors can lead to respiratory tract irritation.[2][3]
-
Harmful if Swallowed or Inhaled: Ingestion and inhalation of similar compounds have been shown to be harmful.[1][2]
-
Lachrymator: (1-Bromoethyl)benzene is classified as a lachrymator, meaning it can cause tearing of the eyes.[4] It is prudent to assume this compound shares this property.
-
Environmental Hazard: Many halogenated aromatic compounds are toxic to aquatic life with long-lasting effects.[1] Therefore, release into the environment must be strictly avoided.[3][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling.[6][7] For this compound, a comprehensive ensemble of protective gear is mandatory.
Eye and Face Protection
Given the lachrymatory potential and risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Chemical Splash Goggles: These are essential to provide a seal around the eyes, protecting against splashes and vapors.[8][9]
-
Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[6][9]
Hand Protection
The choice of gloves is critical to prevent skin contact. Nitrile gloves are a common choice in laboratory settings and offer good resistance to a range of chemicals, including some solvents and oils.[6] However, for halogenated aromatic hydrocarbons, more robust options should be considered, especially for prolonged handling.
-
Neoprene or Viton® Gloves: These materials generally offer better protection against aromatic and chlorinated solvents.[8] It is advisable to consult a glove compatibility chart for the specific solvent being used in the reaction.
-
Double Gloving: Wearing two pairs of gloves can provide an additional layer of protection, especially during procedures with a higher risk of contamination.
Body Protection
-
Chemical-Resistant Lab Coat: A lab coat made of a material resistant to chemical penetration is essential.
-
Apron: For procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[7]
-
Closed-Toed Shoes: Always wear substantial, closed-toed shoes in a laboratory environment.
Respiratory Protection
Work with this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If there is a potential for generating aerosols or if work must be performed outside of a fume hood (which is strongly discouraged), respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[3]
Safe Handling and Operational Workflow
A systematic approach to handling ensures that risks are minimized at every step.
Preparation and Pre-Handling Checklist
-
Consult the SDS of Analogs: Before beginning any work, review the SDS for 1-bromo-4-chlorobenzene and (1-bromoethyl)benzene.[1][2][3][4][10]
-
Ensure Fume Hood is Operational: Verify that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble all Necessary PPE: Don the appropriate gloves, lab coat, and eye protection before handling the chemical.
-
Prepare a Quenching Solution: Have a suitable quenching agent (e.g., a dilute solution of sodium bicarbonate) readily available in case of a spill.
-
Locate Emergency Equipment: Be aware of the location of the nearest safety shower, eyewash station, and fire extinguisher.
Step-by-Step Handling Protocol
-
Transport: Transport the chemical in a sealed, shatter-resistant secondary container.
-
Weighing: If the compound is a solid, weigh it in the fume hood to avoid inhalation of any dust particles.[3]
-
Dissolution: If dissolving the compound, add the solvent slowly to the reagent.
-
Reaction: Conduct the reaction in a clean, dry apparatus within the fume hood. Ensure adequate ventilation at all times.[3]
-
Post-Reaction: After the reaction is complete, quench the reaction mixture appropriately before workup.
-
Cleaning: Clean all glassware and equipment thoroughly. Contaminated materials should be decontaminated or disposed of as hazardous waste.
Emergency Procedures: A Plan for the Unexpected
Spills
-
Small Spills: For a small spill within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[11] Place the contaminated absorbent in a sealed container for hazardous waste disposal.[1]
-
Large Spills: In the event of a large spill, evacuate the area and alert laboratory personnel and safety officers immediately.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2][11] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[4][10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
This compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Waste Segregation: Do not mix halogenated organic waste with other waste streams.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[12]
Quantitative Data Summary
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles (ANSI Z87.1 certified) | Protects against splashes and vapors; essential due to irritant and lachrymatory properties.[8][9] |
| Face Protection | Face shield (worn with goggles) | Required for large quantities or splash-prone procedures for full facial protection.[6][9] |
| Hand Protection | Nitrile (for incidental contact), Neoprene or Viton® (for extended contact) | Provides a barrier against skin absorption; material choice depends on duration of contact and solvents used.[6][8] |
| Body Protection | Chemical-resistant lab coat/apron | Prevents contamination of personal clothing and skin.[7] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Necessary if working outside a fume hood or if aerosols are generated.[3] |
Experimental Workflow Diagram
Caption: A workflow for the safe handling of this compound.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Chlorobenzene. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromobenzene. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
ACS Publications. (n.d.). α-Bromo Carbonyl Compounds as Promoters for the Synthesis of (2-Bromoethyl)benzene by the Anti-Markovnikov Addition of Hydrogen Bromide to Styrene. The Journal of Organic Chemistry. Retrieved from [Link]
-
Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, (1-bromoethyl)- (CAS 585-71-7). Retrieved from [Link]
-
Princeton EHS. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
PowerPak. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]
-
One Chemistry. (2022). Aromaticity Vs Reactivity ? | Huckel's Rule | One minute Chemistry [Video]. YouTube. Retrieved from [Link]
-
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
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- 4. synquestlabs.com [synquestlabs.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
